Rimantadine
Description
Properties
IUPAC Name |
1-(1-adamantyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHPRBFMUDMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023561 | |
| Record name | Rimantadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13392-28-4, 117857-51-9 | |
| Record name | Rimantadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimantadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimantadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMANTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIMANTADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Rimantadine on the Influenza A M2 Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The influenza A virus M2 protein is a homotetrameric proton-selective ion channel, or viroporin, essential for the viral life cycle.[1][2] It facilitates two critical pH-dependent processes: the uncoating of the viral ribonucleoprotein (RNP) core within the host cell's endosome and the regulation of pH in the trans-Golgi network to prevent premature conformational changes in newly synthesized hemagglutinin.[1][3] Rimantadine, an adamantane derivative, is an antiviral agent that specifically targets and inhibits the M2 protein's proton channel function, thereby halting viral replication.[4][5][6] This document provides an in-depth technical examination of the molecular and structural basis of this compound's mechanism of action, the quantitative parameters of its interaction with the M2 channel, the development of resistance, and the key experimental protocols used in its study.
Core Mechanism of M2 Proton Transport and this compound Inhibition
The M2 protein forms a four-helix bundle that creates a narrow pore through the viral membrane.[7] The channel's activity is gated by the pH of its environment.
-
Proton Conduction: In the acidic environment of the endosome (pH 5.5-6.0), the M2 channel is activated.[8] A highly conserved histidine residue at position 37 (His37) acts as the pH sensor and is crucial for proton selectivity.[2][9] Protonation of the four His37 imidazole side chains is believed to cause electrostatic repulsion, destabilizing the closed state of the channel.[3] This allows a "tryptophan gate," formed by four Trp41 residues, to open, admitting water molecules and enabling the passage of protons into the virion interior.[3][9]
-
Viral Uncoating: The influx of protons acidifies the viral core, which weakens the interaction between the viral matrix protein (M1) and the RNP complexes. This dissociation is a prerequisite for the release of the viral genome into the host cell cytoplasm, a process known as uncoating.[1][6][10]
-
Inhibition by this compound: this compound exerts its antiviral effect by physically occluding the M2 channel pore.[4][11] By binding within the channel, it blocks the flow of protons.[6][10] This prevents the acidification of the virion, the M1-RNP dissociation, and subsequent viral uncoating, effectively terminating the replication cycle at an early stage.[1][5]
Structural Basis of this compound-M2 Interaction
The precise location of this compound binding was historically a subject of debate, with two primary models proposed. However, a consensus has emerged favoring a direct pore-blocking mechanism.
-
Pore-Binding Site (Primary Model): Supported by X-ray crystallography and studies with chimeric M2 proteins, this model places this compound within the N-terminal lumen of the M2 channel pore.[2][12][13] The drug molecule is surrounded by pore-lining residues, primarily Val27, Ala30, and Ser31.[2][11] The bulky adamantane cage makes hydrophobic contacts, while the polar ammonium group is positioned towards the C-terminus of the channel, interacting with water molecules and the protein backbone.[4][12]
-
Allosteric/Lipid-Facing Site (Alternative Model): An earlier model, derived from solution NMR studies, suggested four equivalent this compound binding sites on the exterior, lipid-facing surface of the channel.[3][7] In this model, binding near residues Asp44 and Arg45 would allosterically stabilize the channel's closed conformation.[3] While exterior binding may occur at high concentrations, the pore-lining site is now widely considered the primary site of inhibitory action.[8]
Quantitative Analysis of this compound-M2 Interaction
The efficacy of this compound has been quantified using various biophysical and virological assays. Studies have shown no significant difference in potency between the (R)- and (S)-enantiomers of this compound against the wild-type (WT) M2 channel.[1][14]
Table 1: Inhibitory Concentration and Binding Affinity of this compound (WT M2)
| Compound | Assay Type | Virus Strain / Protein Construct | Value | Reference(s) |
|---|---|---|---|---|
| (R)-Rimantadine | Plaque Reduction Assay (EC₅₀) | A/Soloman Island/3/2006 (H1N1) | 19.62 nM | [1] |
| (S)-Rimantadine | Plaque Reduction Assay (EC₅₀) | A/Soloman Island/3/2006 (H1N1) | 24.44 nM | [1] |
| This compound Enantiomers | Antiviral Assay (EC₅₀) | A/Udorn/72 & A/WSN/33-M2-N31S | Submicromolar | [15] |
| Amantadine | Electrophysiology (IC₅₀) | A/M2 (WT) in Xenopus oocytes | 15.76 ± 1.24 µM | [16] |
| this compound Enantiomers | Isothermal Titration Calorimetry (K_d) | M2TM (Udorn strain) | Equal binding constants |[17] |
Table 2: Binding Kinetics of this compound Enantiomers (WT M2)
| Parameter | Method | Finding | Reference(s) |
|---|---|---|---|
| k_on (association rate) | Electrophysiology | Similar for (R)- and (S)-enantiomers | [1][14][18] |
| k_off (dissociation rate) | Electrophysiology | Similar for (R)- and (S)-enantiomers | [1][14][18] |
| K_d (dissociation constant) | Electrophysiology | Similar for (R)- and (S)-enantiomers |[1][14] |
Mechanisms of this compound Resistance
Widespread resistance to adamantanes, including this compound, has rendered them clinically obsolete for treating influenza A.[19] Resistance arises from single amino acid substitutions in the transmembrane domain of M2 that directly interfere with drug binding.[4]
Table 3: Impact of Resistance Mutations on Inhibitor Potency
| M2 Mutant | Compound | Assay Type | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| S31N | Amantadine | Electrophysiology | 237.01 ± 22.14 µM | [16] |
| S31N | This compound | Electrophysiology | >10 mM | [16] |
| V27A | Amantadine | Electrophysiology | 1840 µM | [16] |
| L26F | Amantadine | Electrophysiology | 164.46 ± 14.40 µM |[16] |
-
S31N (Serine to Asparagine at position 31): This is the most prevalent resistance mutation, found in over 95% of circulating resistant strains.[20][21] The bulkier asparagine side chain either sterically hinders this compound from entering its binding site or forms new hydrogen bonds that constrict the channel pore at the binding site.[22]
-
V27A (Valine to Alanine at position 27): This mutation removes the bulky valine side chain, widening the channel pore.[23] This eliminates crucial hydrophobic van der Waals interactions between the drug's adamantane cage and the channel wall, significantly reducing binding affinity.[23]
-
Kinetics of Resistance: For the S31N mutant, resistance is characterized by a dramatically increased drug dissociation rate (k_off), leading to a low residence time of the drug within the M2 pore.[18][24]
Key Experimental Protocols
The study of the this compound-M2 interaction relies on a combination of structural biology, biophysical, and virological techniques.
X-ray Crystallography of M2-Rimantadine Complex
This technique provides high-resolution structural data of the drug bound to the M2 channel.
-
Protein Expression and Purification: The M2 transmembrane domain (e.g., residues 22-46) is expressed, often as a fusion protein, in E. coli, and purified using chromatography.[1]
-
Crystallization: The purified M2 peptide is co-crystallized with an enantiomer of this compound. Crystals of (R)-rimantadine bound to M2(22-46) have been formed at pH 8.5, while (S)-rimantadine complexes were formed at pH 7.5.[1]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The resulting electron density map is used to solve the three-dimensional structure of the complex, revealing the precise orientation and interactions of the bound drug.[1]
Electrophysiological Assay in Xenopus Oocytes
This functional assay directly measures the M2 channel's proton conductance and its inhibition.[25][26]
-
M2 Expression: cRNA encoding the M2 protein is synthesized in vitro and injected into Xenopus laevis oocytes. The oocytes are incubated to allow for protein expression and insertion into the cell membrane.
-
Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a set voltage.
-
Current Measurement: The external solution is changed to a low pH buffer to activate the M2 channels, inducing an inward proton current.
-
Inhibitor Application: this compound is added to the external solution at varying concentrations. The reduction in the proton current is measured to determine the dose-response relationship and calculate the IC₅₀.[16] Binding kinetics (k_on, k_off) can be determined by analyzing the time course of current inhibition and washout.[1][18]
Plaque Reduction Antiviral Assay
This cell-based assay determines the concentration of a drug required to reduce the number of viral plaques by 50% (EC₅₀).[1]
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney, MDCK) is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza A virus in the presence of serial dilutions of this compound.
-
Agarose Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., agarose) containing the same concentrations of this compound. This restricts viral spread to adjacent cells, leading to the formation of localized lesions, or plaques.
-
Incubation and Staining: The plates are incubated for several days to allow plaques to form. The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones where cells have been lysed.
-
Plaque Counting: The number of plaques in each well is counted. The EC₅₀ is calculated by plotting the percentage of plaque reduction against the drug concentration.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[17][24]
-
Sample Preparation: Purified M2 transmembrane peptide (M2TM) is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Experiments are typically conducted at a controlled pH (e.g., pH 8.0, where the channel is closed).[17]
-
Titration: The this compound solution is injected into the M2TM solution in small, successive aliquots.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the drug binds to the protein.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[27]
Conclusion and Future Outlook
This compound inhibits influenza A replication by physically blocking the M2 proton channel, a mechanism that is now understood in high structural and quantitative detail. The primary binding site is within the channel pore, where this compound's interaction with key residues such as Val27 and Ser31 prevents the crucial pH-mediated uncoating of the viral genome. The rise of resistance mutations, most notably S31N, which abrogate drug binding through steric hindrance and altered pore conformation, has unfortunately eliminated the clinical utility of adamantanes. However, the comprehensive understanding of this mechanism of action and resistance provides a robust framework for the rational design of new M2 inhibitors. Future drug development efforts can leverage this knowledge to create novel compounds that can effectively bind to and inhibit both wild-type and drug-resistant M2 channel variants, potentially reviving this well-validated antiviral target.
References
- 1. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2 proton channel - Wikipedia [en.wikipedia.org]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Functional Heart of the M2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 11. How amantadine and this compound inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural investigation of this compound inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural investigation of this compound inhibition of the AM2-BM2 chimera channel of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by this compound Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for this compound-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]
- 20. Differential Binding of this compound Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by this compound Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel assay for the influenza virus M2 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Influenza virus M2 protein has ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Rimantadine development
An In-Depth Technical Guide to the Discovery and Development of Rimantadine
Abstract
This compound, a derivative of adamantane, is an antiviral drug historically used for the prophylaxis and treatment of Influenza A virus infections. This document provides a comprehensive technical overview of its discovery, historical development, mechanism of action, synthesis, and key experimental data that defined its clinical use. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of core concepts.
Discovery and History
This compound was discovered in 1963 by William W. Prichard at Du Pont & Co. in Wilmington, Delaware.[1][2] Its discovery followed that of a similar adamantane derivative, amantadine. The new chemical compound was patented in the United States in 1965, with the first method of synthesis being patented in 1967.[1][2] Marketed under the trade name Flumadine, this compound was approved by the U.S. Food and Drug Administration (FDA) in 1994 for the treatment and prevention of Influenza A.[1][2]
For years, it was a key tool in managing seasonal influenza. However, due to the emergence of widespread resistance, particularly in H3N2 and the 2009 pandemic H1N1 strains, this compound is no longer recommended for the treatment of influenza.[1][3] Despite this, its history provides valuable insights into antiviral drug development and the challenges of viral resistance.
Chemical Synthesis
Several synthetic routes for this compound have been developed since its initial discovery. The original method by Prichard involved the reduction of a corresponding ketone oxime.[1][2] Over the years, alternative pathways have been explored to improve yield, reduce costs, and use milder conditions.[4][5]
Synthesis via Reductive Amination
One common pathway involves the reductive amination of 1-acetyladamantane. This process, however, often requires high temperatures and pressures, making it challenging for large-scale commercial production.[6][7]
Synthesis from Adamantane Methyl Ketone
A more recent method utilizes sodium borohydride for the hydrogenation of adamantane methyl ketone under milder conditions.[4]
Experimental Protocol: Synthesis from Adamantane Methyl Ketone [4]
-
Hydrogenation: 4g of adamantane methyl ketone, 10 mL of ethanol, and 4.4g of sodium borohydride are added to a 50 mL three-neck flask and stirred for 1 hour.
-
Acidification: 12 mL of hydrochloric acid is slowly added dropwise to adjust the pH to 2.5. The resulting solid is collected by filtration.
-
Ammonolysis: The solid is dissolved in ethanol. At 0°C, 20 mL of ammonia water is added dropwise, and the reaction proceeds for 0.5 hours.
-
Heating and Extraction: The mixture is heated to 40°C for 1 hour. The product is then extracted with ethyl acetate.
-
Isolation: The ethyl acetate is removed by rotary evaporation to yield the final product, this compound, as white crystals (yield: 94.1%).[4]
Caption: A simplified workflow for the synthesis of this compound.
Mechanism of Action
This compound's antiviral activity is specific to the Influenza A virus, as it has little to no effect on Influenza B.[3][8] Its mechanism is not fully understood but is known to target the M2 protein, a proton-selective ion channel embedded in the viral envelope.[8][9][10][11]
The M2 ion channel is critical for the early stages of viral replication.[8][9] After the virus enters a host cell via endocytosis, the endosome becomes acidified. This acidic environment activates the M2 channel, allowing protons to flow into the virion.[9] The acidification of the viral core is essential for the uncoating process, where the viral ribonucleoproteins (vRNPs) are released from the matrix protein (M1) and enter the host cell's cytoplasm to initiate replication.[3][9][12]
This compound blocks the M2 channel pore, inhibiting the influx of protons.[1][12] This action prevents the acidification of the viral interior, thereby halting the uncoating process and trapping the viral RNA within the virion.[9][10] As a result, viral replication is effectively inhibited.[1][12] Resistance to this compound typically arises from amino acid substitutions in the transmembrane region of the M2 protein, which prevents the drug from binding effectively.[1][10]
Caption: Mechanism of action of this compound on the Influenza A virus.
Pharmacokinetics
This compound is well-absorbed after oral administration and undergoes extensive metabolism in the liver.[8][13] Its pharmacokinetic profile allows for once or twice-daily dosing.[3][14]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | Well absorbed | [8] |
| Peak Plasma Time | ~6 hours (in adults) | [13] |
| Protein Binding | ~40% | [1][8] |
| Metabolism | Extensively hepatic (hydroxylation, glucuronidation) | [1][8][13] |
| Elimination Half-Life | 25-38 hours (adults) | [1][8][13][14] |
| Excretion | Primarily renal (<25% as unchanged drug) |[1][8][13] |
In Vitro & In Vivo Studies
The efficacy of this compound has been evaluated through numerous in vitro and in vivo studies, which are crucial for determining antiviral activity and clinical potential.
In Vitro Efficacy
The primary method for assessing in vitro antiviral activity is the plaque reduction assay. This technique quantifies the ability of a drug to inhibit the cytopathic effects of a virus in cell culture.
Experimental Protocol: Plaque Reduction Assay [15]
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in culture plates to form a confluent monolayer.
-
Infection: The cell monolayer is infected with a specific strain of Influenza A virus (e.g., H1N1) and incubated for 1 hour at 37°C to allow viral adsorption.
-
Drug Application: The virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of this compound, 2 µg/mL N-acetyl trypsin, and 1.2% Avicel is added.
-
Incubation: Plates are incubated for 2 days at 37°C in a 5% CO₂ atmosphere to allow for plaque formation.
-
Visualization & Quantification: The overlay is removed, and cells are stained with 0.2% crystal violet. Viral plaques appear as clear zones where cells have been lysed. The area of the plaques is measured.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the plaque area against the drug concentration.[15]
Caption: Experimental workflow for a Plaque Reduction Assay.
Table 2: In Vitro Activity of this compound
| Virus Strain | Assay | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| Influenza A (H1N1) | Plaque Reduction | EC₅₀ ((R)-enantiomer) | 19.62 nM | [15] |
| Influenza A (H1N1) | Plaque Reduction | EC₅₀ ((S)-enantiomer) | 24.44 nM | [15] |
| Influenza A (H3N2) | Virus Yield Reduction | Inhibition at 5 µM | ~10% | [16] |
| Influenza A (H3N2) | Virus Yield Reduction | Inhibition at 10 µM | ~25% | [16] |
| Various Influenza A | Cell Culture | Susceptibility | Inhibits H1N1, H2N2, H3N2 |[8][10] |
Clinical Efficacy
Clinical trials have demonstrated this compound's effectiveness in both preventing and treating Influenza A infections, although its utility is now limited by resistance.
Table 3: Summary of Key Clinical Trial Results for this compound
| Study Type | Population | Regimen | Comparator | Key Finding(s) | Reference(s) |
|---|---|---|---|---|---|
| Prophylaxis | Healthy Volunteers | 100 mg twice daily | Amantadine, Placebo | 85% efficacy vs. placebo in preventing lab-documented influenza. Fewer CNS side effects than amantadine. | [17] |
| Prophylaxis | Elderly Nursing Home Residents | 100 or 200 mg/day | Placebo | 58% efficacy in reducing clinical influenza-like illness (combined dosage groups vs. placebo). | [18] |
| Treatment | Adults with Influenza A (H3N2) | 200 mg/day for 5 days | Placebo | Significant reduction in viral titers and fever duration (mean 37 hours shorter). | [19] |
| Treatment | Children with Influenza A | Not specified | Acetaminophen | Lowered viral shedding in the first 2 days of therapy; no significant difference in clinical resolution. |[20] |
Conclusion
The development of this compound marks a significant chapter in the history of antiviral therapy. From its discovery at DuPont to its widespread clinical use, it provided a crucial defense against seasonal Influenza A for decades. The core of its success lay in its specific mechanism of targeting the viral M2 ion channel, a novel approach at the time. While the rise of drug-resistant strains has rendered it largely obsolete for current influenza strains, the extensive research into its synthesis, mechanism, pharmacokinetics, and clinical application continues to inform the development of new antiviral agents. The story of this compound serves as a powerful case study in the dynamic interplay between viral evolution and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN104610067A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. This compound | Influenza, Antiviral, Treatment | Britannica [britannica.com]
- 13. drugs.com [drugs.com]
- 14. This compound: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A controlled trial of amantadine and this compound in the prophylaxis of influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Oral this compound hydrochloride therapy of influenza A virus H3N2 subtype infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comparison of acetaminophen and this compound in the treatment of influenza A infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural and Functional Differences Between Rimantadine and Amantadine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional distinctions between the antiviral drugs rimantadine and amantadine. Both are adamantane derivatives historically used for the prophylaxis and treatment of influenza A virus infections. Their clinical utility has been diminished by the emergence of resistant strains, yet they remain important subjects of study in virology and drug development.[1][2][3] This document delves into their core chemical differences, mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to characterize them.
Structural Differences: A Subtle but Significant Alteration
Amantadine and this compound share a rigid, tricyclic adamantane cage structure, which is crucial for their antiviral activity. The key structural difference lies in the substituent at one of the tertiary carbons of the adamantane nucleus. Amantadine features a primary amino group directly attached to the adamantane cage. In contrast, this compound has an alpha-methyl group on the ethylamine side chain, making it a bulkier and more lipophilic molecule.
Chemical Structures:
-
Amantadine: 1-adamantylamine
-
This compound: (RS)-1-(1-adamantyl)ethan-1-amine
This seemingly minor addition of a methyl group in this compound has profound implications for its functional properties, including its pharmacokinetic profile and side-effect profile.
Functional Differences: Mechanism of Action and Antiviral Spectrum
Both amantadine and this compound exert their primary antiviral effect by targeting the M2 proton ion channel of the influenza A virus.[1] The M2 channel is a tetrameric protein that plays a critical role in the viral replication cycle by allowing the influx of protons into the virion upon entry into the host cell's endosome. This acidification process is essential for the uncoating of the viral ribonucleoprotein (RNP) complex and its release into the cytoplasm.
By binding to the lumen of the M2 channel, both drugs effectively block the passage of protons, thereby inhibiting viral uncoating and replication.[1] It is important to note that neither amantadine nor this compound is effective against influenza B viruses, as they lack the M2 protein.
While their fundamental mechanism of action is identical, in vitro studies have suggested that this compound can be significantly more active than amantadine against certain strains of influenza A (H1N1 and H3N2).[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data comparing amantadine and this compound, providing a clear basis for understanding their distinct pharmacological profiles.
Table 1: Comparative In Vitro Antiviral Activity (IC50)
| Virus Strain | Amantadine IC50 (µM) | This compound IC50 (µM) | Reference |
| Influenza A/HK/156/1997 | 1.3 | 0.18 | [6][7] |
| Amantadine-Sensitive Influenza A | 0.062 to >50 | Not specified in this study | [2] |
| Influenza A (H3N2) | ~3.5 times higher than glycyl-rimantadine | Not directly compared, but a derivative showed high potency | [1] |
Note: IC50 values can vary significantly depending on the specific viral strain, cell line, and assay conditions used.
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Amantadine | This compound | Reference |
| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | |
| Plasma Elimination Half-life (t1/2) | 16.7 ± 7.7 hours | 36.5 ± 15 hours | |
| Percentage of Dose Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | |
| Metabolism | Minimal | Extensively metabolized in the liver |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize and compare amantadine and this compound.
M2 Proton Channel Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of the M2 proton channel.
Principle: This assay utilizes a stable cell line co-expressing the M2 ion channel and a pH-sensitive enhanced Green Fluorescent Protein (EGFP). The influx of protons through the M2 channel leads to a decrease in intracellular pH, which in turn quenches the fluorescence of EGFP. M2 channel inhibitors will block this proton influx, thus maintaining a higher intracellular pH and preserving EGFP fluorescence.[8][9]
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing the influenza A M2 protein and EGFP in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of amantadine, this compound, and any test compounds in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Compound Addition: Add the diluted compounds to the respective wells of the microplate and incubate for a predetermined period (e.g., 30 minutes) at 37°C.
-
pH Challenge: Initiate the assay by adding an acidic buffer (e.g., pH 5.5) to all wells to induce proton influx through the M2 channels.
-
Fluorescence Measurement: Immediately measure the EGFP fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 510 nm, respectively) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of M2 channel inhibition for each compound concentration relative to positive (no inhibitor) and negative (cells not expressing M2) controls. Determine the IC50 value for each compound by fitting the dose-response data to a suitable sigmoidal curve.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol details the plaque reduction assay, a standard method for determining the antiviral activity of compounds against influenza virus.
Principle: This assay measures the ability of a drug to inhibit the cytopathic effect (CPE) of the virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of susceptible cells. The reduction in the number of plaques in the presence of the drug is a measure of its antiviral activity.
Methodology:
-
Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates until confluent.
-
Virus Preparation: Prepare serial dilutions of the influenza A virus stock in a serum-free medium containing trypsin (to facilitate viral entry).
-
Compound Preparation: Prepare serial dilutions of amantadine and this compound in the same serum-free medium.
-
Infection: Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.
-
Adsorption: Inoculate the MDCK cell monolayers with the virus-compound mixtures and allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the drug that reduces the number of plaques by 50%.
Single-Dose Pharmacokinetic Study in Humans
This protocol outlines a typical design for a single-dose pharmacokinetic study to compare amantadine and this compound in healthy human subjects.
Principle: This study aims to determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of amantadine and this compound after a single oral dose.
Methodology:
-
Study Design: A randomized, two-period, crossover study design is often employed. Subjects are randomly assigned to receive a single oral dose of either amantadine or this compound in the first period. After a washout period (typically at least 7-10 half-lives of the drugs), subjects receive the other drug in the second period.
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria.
-
Dosing: After an overnight fast, administer a single oral dose of amantadine or this compound (e.g., 200 mg).
-
Sample Collection:
-
Blood Samples: Collect serial blood samples into heparinized tubes at pred-determined time points before dosing (0 hours) and at various intervals post-dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Urine Samples: Collect total urine output at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Urine: Measure the volume of each urine collection and store aliquots at -20°C or lower.
-
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of amantadine, this compound, and its major metabolites in plasma and urine.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters for each drug, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Amount of drug excreted unchanged in urine (Ae)
-
Renal clearance (CLr)
-
-
Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two drugs.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to amantadine and this compound.
Caption: M2 Proton Channel Inhibition Signaling Pathway.
Caption: Experimental Workflow for Drug Comparison.
Conclusion
The structural distinction between this compound and amantadine, specifically the addition of an alpha-methyl group to the side chain of this compound, leads to significant functional differences. While both drugs share the same mechanism of action by inhibiting the influenza A M2 proton channel, this compound exhibits a more favorable pharmacokinetic profile, characterized by a longer half-life and extensive hepatic metabolism. This results in lower plasma concentrations and a reduced incidence of central nervous system side effects compared to amantadine. The in-depth understanding of these differences, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of new antiviral agents targeting viral ion channels. Although resistance has limited their clinical use, the study of amantadine and this compound continues to provide valuable insights for drug development professionals.[3][10]
References
- 1. nbinno.com [nbinno.com]
- 2. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing influenza: amantadine, this compound and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activity of amantadine and ribavirin against influenza virus in vitro: possible clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of influenza A virus to amantadine and this compound: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Strategy for High Throughput Screening of Anti- Influenza virus M2 Ion Channel Inhibitors - FluTrackers News and Information [flutrackers.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral drugs amantadine and this compound for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
Beyond Influenza: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Rimantadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimantadine, a derivative of adamantane, has long been recognized for its therapeutic and prophylactic efficacy against influenza A virus. Its mechanism of action, the inhibition of the viral M2 proton ion channel, has served as a cornerstone in antiviral drug development. However, a growing body of scientific evidence reveals that the antiviral spectrum of this compound extends beyond influenza, demonstrating inhibitory activity against a range of other pathogenic viruses. This technical guide provides a comprehensive overview of the current state of knowledge regarding the non-influenza antiviral activities of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's broader potential, including quantitative efficacy data, proposed mechanisms of action, and detailed experimental protocols. This document aims to serve as a valuable resource for the exploration and repurposing of this established antiviral agent in the ongoing search for new therapeutic strategies against emerging and persistent viral threats.
Introduction
This compound is an orally administered antiviral compound, approved by the FDA in 1994 for the treatment and prophylaxis of influenza A virus infections.[1] Its primary mechanism of action involves the blockade of the M2 protein, a proton-selective ion channel essential for the uncoating of the influenza A virus within the host cell endosome. By preventing the acidification of the virion interior, this compound effectively halts a critical early step in the viral replication cycle.[2]
While the rise of M2 mutant strains has limited its clinical use for influenza in recent years, research into the broader antiviral properties of this compound and other adamantane derivatives has continued. These investigations have unveiled a surprising range of activity against various RNA and DNA viruses, suggesting that this compound's therapeutic potential may be significantly greater than previously appreciated. This guide synthesizes the available preclinical data on the expanded antiviral spectrum of this compound, with a focus on quantitative measures of efficacy and the elucidation of its multimodal mechanisms of action.
Antiviral Spectrum Beyond Influenza
In vitro studies have demonstrated that this compound exhibits inhibitory effects against a diverse array of viruses. The following sections summarize the key findings for each viral family.
Flaviviridae
The Flaviviridae family includes several significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). This compound has shown notable activity against these viruses, with a proposed mechanism targeting viral viroporins, which are small hydrophobic proteins that form ion channels and are crucial for various stages of the viral life cycle.[3]
Quantitative Data for this compound Activity Against Flaviviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 | Selectivity Index (SI) | Reference(s) |
| Zika Virus (ZIKV) | Vero | Plaque Assay | Dose-dependent reduction | High | [3] |
| Vero | Plaque Assay | IC50: 16.5 µg/mL | >6 | [3] | |
| Vero | Plaque Assay | IC90: 38.3 µg/mL | >2.6 | [3] | |
| Dengue Virus (DENV-1) | Vero | Plaque Assay | Similar to ZIKV | High | [3] |
| West Nile Virus (WNV) | Porcine kidney embryonic (PS) | Plaque Reduction Assay | EC50: 0.15 to 34 µM (derivatives) | - | [4] |
| Yellow Fever Virus (YFV) | Porcine kidney embryonic (PS) | Plaque Reduction Assay | EC50: 0.18 to 41 µM (derivatives) | - | [4] |
| Hepatitis C Virus (HCV) | HEK293 | Patch-Clamp | IC50: ~0.7-24 nM (genotype-dependent) | - | [5] |
| Huh-7.5 | Infectious Virus Production | 80-90% inhibition at 3 µM | - | [1] |
Coronaviridae
The emergence of novel coronaviruses, such as SARS-CoV-2, has spurred intensive research into repurposing existing drugs. This compound has been investigated for its potential to inhibit coronaviruses, with evidence suggesting it may target the viral envelope (E) protein, which functions as a viroporin.
Quantitative Data for this compound Activity Against Coronaviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 / Inhibition | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | VeroE6 | Immunostaining | EC50: 36 µM | 17.3 | [6] |
| Huh7.5 | Immunostaining | EC50: 26 µM | - | [6] | |
| A549-hACE2 | Immunostaining | EC50: 70 µM | - | [6] | |
| HCoV-229E | MDBK | MTT Assay | 36% replication inhibition at 50 µg/mL | - | [7] |
| SARS-CoV | - | Cell Viability/Patch-Clamp | More potent than Amantadine | - | [1] |
Other Viruses
Limited but noteworthy evidence suggests this compound's activity extends to other viral families.
-
Respiratory Syncytial Virus (RSV) and Parainfluenza Viruses: While mentioned as viruses to which adamantanes have been applied, specific quantitative data on the inhibitory concentrations of this compound against RSV and parainfluenza viruses are not well-documented in the reviewed literature.[3]
-
Hepatitis A Virus (HAV): this compound has been shown to inhibit HAV replication in vitro.[8]
-
Human Immunodeficiency Virus (HIV): Some derivatives of this compound have shown activity against HIV-1.
Mechanisms of Action Beyond M2 Inhibition
The antiviral activity of this compound against non-influenza viruses is primarily attributed to its ability to block the function of other viral ion channels, known as viroporins.
Inhibition of Viroporins
Viroporins are small, hydrophobic, multifunctional viral proteins that oligomerize to form ion-permeable pores in host cell membranes. They play crucial roles in various stages of the viral life cycle, including entry, replication, assembly, and egress. This compound is thought to bind to and block the pore of these channels, disrupting their function.
-
HCV p7 Protein: The p7 protein of HCV is a well-characterized viroporin that forms cation-selective channels. This compound has been shown to inhibit p7 channel activity, which is believed to be essential for the assembly and release of infectious virions.[5][9]
-
Coronavirus E Protein: The envelope (E) protein of coronaviruses is another viroporin that has been identified as a potential target for this compound. Inhibition of the E protein's ion channel activity is thought to interfere with viral assembly and release.[1][10]
-
Flavivirus Viroporins: While not as extensively characterized, flaviviruses are also hypothesized to encode viroporins. The antiviral activity of this compound against ZIKV and other flaviviruses is proposed to be mediated through the blockade of a yet-to-be-fully-identified viroporin, possibly the M protein.[3][11]
References
- 1. Differential effect of p7 inhibitors on hepatitis C virus cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and this compound for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channel activity of SARS-CoV-2 viroporin ORF3a inhibited by adamantanes and phenolic plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Rationally derived inhibitors of hepatitis C virus (HCV) p7 channel activity reveal prospect for bimodal antiviral therapy | eLife [elifesciences.org]
- 10. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rimantadine's Impact on Viral Uncoating and Replication: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms by which rimantadine inhibits the replication of Influenza A virus, with a primary focus on its effects on viral uncoating and the viral replication cycle. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.
Core Mechanism of Action: Inhibition of the M2 Proton Channel
This compound's antiviral activity is primarily directed against the Influenza A virus, targeting the Matrix-2 (M2) protein.[1] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that plays a crucial role in the early stages of viral replication.[2] Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 proton channel.[1] This activation allows protons to flow into the virion, lowering the internal pH.[2] This acidification is a critical step for the dissociation of the viral ribonucleoprotein (RNP) complexes from the matrix protein (M1), a process known as viral uncoating.[2]
This compound functions by binding to the lumen of the M2 proton channel, effectively blocking the passage of protons.[3] This inhibition prevents the necessary acidification of the viral interior, thereby halting the uncoating process.[1][4] As a result, the viral RNA is unable to be released into the host cell's cytoplasm, preventing its transport to the nucleus and subsequent replication.[1][5][6] Genetic studies have confirmed that the M2 protein is the primary determinant of susceptibility to this compound.[3] While the primary mechanism is the blockade of uncoating, some evidence also suggests that this compound may interfere with the assembly of new virus particles during the later stages of the replication cycle.[7]
Quantitative Analysis of this compound's Antiviral Efficacy
The antiviral potency of this compound is quantified through various in vitro assays that measure the concentration of the drug required to inhibit viral replication by a certain percentage. The most common metrics are the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50). These values can vary depending on the viral strain, the cell line used, and the specific assay protocol.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC50 | A/Soloman Island/3/2006 (H1N1) | MDCK | 19.62 nM (R-rimantadine) | [2][8] |
| A/Soloman Island/3/2006 (H1N1) | MDCK | 24.44 nM (S-rimantadine) | [2][8] | |
| A/Udorn/72 (H3N2) | MDCK | <1 µM | [9] | |
| A/WSN/33-M2-N31S (H1N1) | MDCK | <1 µM | [9] | |
| IC50 | Contemporary H1N1, H3N2, HSW1N1 | MDCK | 0.2 to 0.4 µg/mL | [10][11] |
| Influenza B viruses | MDCK | ~50 to 100 µg/mL | [10][11] | |
| Kd | M2 WT | - | 41 nM (R-rimantadine) | [2] |
| M2 WT | - | 39 nM (S-rimantadine) | [2] | |
| M2 WT | - | 46 nM (racemic this compound) | [2] |
Key Experimental Protocols
A variety of experimental techniques are employed to study the antiviral effects of this compound. Below are detailed methodologies for some of the most critical assays.
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
N-acetyl trypsin
-
Avicel microcrystalline cellulose
-
Crystal violet dye
-
This compound stock solution
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluency.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.[8]
-
Aspirate the viral inoculum and wash the cells.
-
Prepare an overlay medium consisting of DMEM, 1.2% Avicel, 2 µg/mL N-acetyl trypsin, and varying concentrations of this compound.[8]
-
Add the overlay medium to the wells and incubate at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.
-
After incubation, fix the cells and stain with a 0.2% crystal violet solution to visualize the plaques.[8]
-
Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the concentration of this compound.[8]
Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This technique directly measures the function of the M2 proton channel and its inhibition by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the influenza A M2 protein
-
Standard Barth's solution (pH 7.5 and pH 5.5)
-
Two-electrode voltage clamp (TEVC) setup
-
This compound stock solution
Procedure:
-
Prepare M2 cRNA by in vitro transcription from a linearized DNA template.
-
Inject the M2 cRNA into Xenopus oocytes and incubate for 2-3 days to allow for protein expression.
-
Place an oocyte in the TEVC chamber and perfuse with standard Barth's solution at pH 7.5.
-
Clamp the oocyte at a holding potential of -20 mV.[12]
-
To activate the M2 channel, switch the perfusion solution to Barth's solution at pH 5.5 and record the inward proton current.
-
Once a stable current is achieved, introduce varying concentrations of this compound into the low pH solution and record the inhibition of the current.
-
The binding kinetics (kon and koff) and the dissociation constant (Kd) can be determined by analyzing the rates of current inhibition and recovery upon washout of the drug.[2]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the antiviral compound on the host cells.
Materials:
-
MDCK cells (or other suitable host cell line)
-
96-well plates
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound stock solution
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
If using a solubilizing agent, add 100 µL to each well and incubate overnight to dissolve the formazan crystals.[2]
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
References
- 1. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. A functionally defined model for the M2 proton channel of influenza A virus suggests a mechanism for its ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [Remantadine binding with influenza virus nucleoids in vitro and infected cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of remantadine on the deproteinization of influenza viruses in infected cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Molecular Basis for Rimantadine's Selectivity for Influenza A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular underpinnings of rimantadine's selective antiviral activity against influenza A virus. By examining the specific interactions between the drug and its viral target, the M2 proton channel, we elucidate the structural and functional determinants that preclude its efficacy against influenza B virus. This document provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental methodologies, and visual representations of the key molecular processes.
The M2 Proton Channel: A Tale of Two Viruses
Influenza A and B viruses, while both causing seasonal epidemics, possess distinct molecular machinery. A key differentiator lies in their respective M2 proteins, which form proton-selective ion channels essential for viral replication.[1]
-
Influenza A M2 (AM2): This protein forms a homotetrameric channel that is the target of adamantane drugs like this compound.[1][2] The channel is crucial for the uncoating of the virus within the host cell's endosome. By allowing protons to enter the virion, it lowers the internal pH, which in turn facilitates the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, a prerequisite for replication.[3]
-
Influenza B M2 (BM2): Influenza B virus possesses a functionally analogous protein, BM2. However, the amino acid sequence of the BM2 transmembrane domain, which forms the pore of the channel, shares very little homology with that of AM2.[1][2] While both channels contain a critical HxxxW motif responsible for proton sensing and gating, the surrounding residues that line the pore are significantly different.[2][4]
This fundamental difference in the primary structure of the M2 channel's pore is the cornerstone of this compound's selectivity. The drug binding site present in the AM2 channel is absent in the BM2 channel.[1][2]
Mechanism of this compound Action on Influenza A M2
This compound inhibits the influenza A M2 proton channel by physically occluding the pore.[5] The adamantane cage of the this compound molecule binds within the N-terminal portion of the channel's transmembrane domain. This binding is stabilized by van der Waals interactions with the hydrophobic side chains of key amino acid residues lining the pore.[6]
The primary binding site is a pocket formed by residues from the four alpha-helices of the M2 tetramer. Crucial amino acids involved in this interaction include:
-
Valine at position 27 (Val27): The methyl groups of Val27 from each of the four subunits form a hydrophobic pocket that accommodates the adamantane cage of this compound.[6]
-
Alanine at position 30 (Ala30): The backbone carbonyl oxygen of Ala30 can form a polar contact with the amino group of this compound, helping to orient the drug within the channel.[6]
-
Serine at position 31 (Ser31): This residue is critical for drug sensitivity. Mutations at this position, most commonly the S31N mutation, are the primary cause of resistance to this compound.[7] The hydroxyl group of serine contributes to the polar environment of the pore, while the bulkier and more polar asparagine side chain in the mutant sterically hinders drug binding.[7]
-
Glycine at position 34 (Gly34): This residue is located near the narrowest constriction of the channel and influences the channel's conformation and drug binding.[8]
By lodging itself within this pore, this compound effectively creates a plug, preventing the influx of protons into the virion. This blockage of the M2 channel halts the viral uncoating process, thereby inhibiting viral replication.[3]
Quantitative Analysis of this compound-M2 Interaction
The affinity and efficacy of this compound's interaction with the influenza A M2 channel have been quantified through various biophysical and virological assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity and Kinetics of this compound and its Enantiomers against Wild-Type Influenza A M2 Channel
| Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) | Kd (µM) [ITC] | Reference(s) |
| (R)-Rimantadine | Not Reported | 0.0013 | 41 | 0.34 | [3][9] |
| (S)-Rimantadine | Not Reported | 0.0016 | 39 | 0.32 | [3][9] |
| Racemic this compound | Not Reported | Not Reported | 46 | Not Reported | [3] |
| Amantadine | Not Reported | >0.01 | ~400 | 2.17 | [3][9] |
Data from electrophysiology assays in Xenopus oocytes expressing Udorn M2 WT, unless otherwise specified.[3][9]
Table 2: Antiviral Activity of this compound and its Enantiomers against Influenza A Viruses
| Compound | Virus Strain | Assay Type | EC50 (nM) | IC50 (µM) | Reference(s) |
| (R)-Rimantadine | A/Solomon Island/3/2006 (H1N1) | Plaque Assay | 19.62 | Not Reported | [3] |
| (S)-Rimantadine | A/Solomon Island/3/2006 (H1N1) | Plaque Assay | 24.44 | Not Reported | [3] |
| Racemic this compound | A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | Not Reported | [10] |
| Racemic this compound | A/WSN/33-M2-N31S (H1N1) | Antiviral Assay | Submicromolar | Not Reported | [10] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | Antiviral Assay | Not Reported | < 30 | [11] |
Experimental Protocols
The quantitative data presented above were obtained through a variety of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay
This technique is used to measure the ion flow through the M2 channel expressed in Xenopus laevis oocytes and to assess the inhibitory effect of this compound.[12]
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the full-length wild-type influenza A M2 protein (e.g., from the Udorn strain).[3] The oocytes are then incubated for 2-3 days to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a buffer solution at a neutral pH (e.g., pH 7.5).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a specific voltage (e.g., -20 mV).
-
-
Channel Activation and Inhibition:
-
The perfusion solution is switched to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.[3]
-
Once a stable baseline current is established, a solution containing this compound at a specific concentration is perfused to inhibit the channel. The time course of inhibition is recorded to determine the association rate constant (kon).[3]
-
-
Washout and Dissociation:
-
After maximal inhibition is achieved, the oocyte is perfused with the low pH buffer without the drug to allow for the dissociation of this compound from the channel. The time course of current recovery is measured to determine the dissociation rate constant (koff).[3]
-
-
Data Analysis: The binding affinity (Kd) is calculated as the ratio of koff/kon.
Plaque Reduction Assay
This is a classic virological assay used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[13]
Methodology:
-
Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well or 12-well plates.[14][15]
-
Virus Infection:
-
Antiviral Treatment:
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[15]
-
Plaque Visualization and Counting:
-
The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet).[15]
-
The plaques (clear zones where cells have been lysed by the virus) are counted for each drug concentration.
-
-
Data Analysis: The EC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the number of plaques compared to the no-drug control.[3]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (M2 protein), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16]
Methodology:
-
Sample Preparation:
-
A purified, soluble form of the M2 transmembrane domain (M2TM) is prepared and dialyzed extensively against a specific buffer (e.g., in dodecylphosphocholine (DPC) micelles at pH 8).[9][10]
-
A solution of this compound is prepared in the same dialysis buffer to avoid heats of dilution.[16]
-
The concentrations of both the protein and the ligand are accurately determined.
-
-
ITC Experiment:
-
The M2TM solution is loaded into the sample cell of the ITC instrument.
-
The this compound solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to a constant temperature.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the M2TM solution.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH.[16]
-
Visualizing the Molecular Mechanisms
The following diagrams, created using the DOT language, illustrate the key processes involved in this compound's action and the experimental workflows.
References
- 1. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure, Function, and Pathobiology of the Influenza A and B Virus Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Structural investigation of this compound inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Binding of this compound Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by this compound Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Influenza virus plaque assay [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
In Vitro Activity of Rimantadine Against Historical Influenza A Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of rimantadine against historical strains of influenza A virus. It covers the compound's mechanism of action, detailed experimental protocols for assessing antiviral efficacy, a summary of susceptibility data for key historical strains, and the molecular basis for the emergence of resistance.
Introduction and Mechanism of Action
This compound is an adamantane derivative that was historically used for the prophylaxis and treatment of influenza A virus infections. Its antiviral activity is specific to influenza A viruses, as it targets the Matrix-2 (M2) protein, a transmembrane proton channel essential for the viral replication cycle. Influenza B viruses lack the M2 protein and are therefore intrinsically resistant to this compound.[1]
The M2 protein facilitates the uncoating of the virus once it enters the host cell via an endosome. As the endosome acidifies, the M2 channel allows protons to enter the virion, which destabilizes the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes. This dissociation is a critical step for the release of viral RNPs into the cytoplasm, initiating replication.
This compound blocks this process by binding to the lumen of the M2 ion channel, physically obstructing the flow of protons.[2] This inhibition prevents the acidification of the viral interior, trapping the virus in its coated state within the endosome and effectively halting the infection at an early stage.
In Vitro Susceptibility of Historical Influenza A Strains
Prior to the widespread emergence of resistance in the early 2000s, historical influenza A strains were generally susceptible to this compound. Surveillance studies conducted during the 1970s and 1980s confirmed the in vitro efficacy of the drug against circulating H1N1 and H3N2 subtypes. A comprehensive study of clinical isolates from 1978 to 1988 found that 65 out of 65 H1N1 viruses and 176 out of 181 H3N2 viruses were susceptible to this compound.[3] this compound was noted to be significantly more active than the related compound amantadine against these strains.[3]
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function. For influenza viruses, this is often determined by the concentration of the drug required to inhibit plaque formation or the viral cytopathic effect by 50%. While extensive tabulated data from early pandemics is scarce in modern literature, representative data from susceptible wild-type strains are presented below.
Table 1: Representative In Vitro Activity of this compound against Susceptible Historical Influenza A Strains
| Virus Subtype | Strain Example | Year of Isolation | Assay Type | IC50 (µg/mL) | Reference |
| H1N1 | A/USSR/77 | 1977 | Plaque Inhibition | ~0.2 - 0.4 | [4] |
| H2N2 | A/Ann Arbor/6/60 | 1960 | Not Specified | Susceptible | [1] |
| H3N2 | A/Hong Kong/68 | 1968 | Not Specified | Susceptible | [2] |
| H3N2 | Various Clinical Isolates | 1978-1988 | ELISA | Generally < 1.0 | [3] |
Experimental Protocols
The in vitro activity of this compound is primarily assessed using cell culture-based assays. The goal of these assays is to determine the concentration of the drug required to inhibit viral replication, which can be measured in several ways.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is considered a gold standard for determining antiviral susceptibility. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Seeding: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in 6-well or 12-well plates.
-
Virus Inoculation: Cells are washed, and a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU) is added to each well. The virus is allowed to adsorb to the cells for approximately 1 hour.
-
Drug Application: After adsorption, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with varying concentrations of this compound. A drug-free well serves as a virus control.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Visualization and Counting: The cell monolayer is fixed (e.g., with a methanol:acetone solution) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear, unstained zones.
-
IC50 Calculation: The number of plaques at each drug concentration is counted and compared to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral to prevent the visible destructive changes (cytopathic effects) that a virus induces in a host cell culture.
Methodology:
-
Cell Seeding: MDCK or other susceptible cells are seeded in 96-well microtiter plates.
-
Infection and Treatment: Cells are infected with a specific titer of influenza virus in the presence of serial dilutions of this compound. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated for 48-72 hours, or until the virus control wells show approximately 100% CPE.
-
Assessment of Viability: Cell viability is assessed. This can be done visually by microscopy or, more quantitatively, by adding a viability dye such as neutral red or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
IC50 Calculation: The drug concentration that protects 50% of the cells from the viral cytopathic effect is determined as the IC50.
ELISA-Based Susceptibility Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure the amount of viral antigen produced in cell culture, thereby quantifying viral replication.
Methodology:
-
Assay Setup: The assay is set up similarly to the CPE assay in 96-well plates, with cells infected and treated with dilutions of this compound.
-
Incubation: Plates are incubated for a period sufficient to allow viral replication (e.g., 24-48 hours).
-
Cell Lysis and Antigen Coating: After incubation, the cells are fixed and permeabilized. The plate is then treated as an ELISA plate, where the viral antigens produced within the cells are bound to the plastic.
-
Antibody Detection: A primary antibody specific to an influenza protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase).
-
Substrate and Readout: A chromogenic substrate is added, and the color development, which is proportional to the amount of viral antigen, is measured using a plate reader.
-
IC50 Calculation: The IC50 is the this compound concentration that reduces the amount of detected viral antigen by 50% compared to the untreated virus control.[3]
Emergence of Resistance
The clinical utility of this compound has been severely compromised by the rapid emergence and global spread of resistant influenza A strains. Resistance is primarily conferred by specific single amino acid substitutions in the transmembrane domain of the M2 protein.[2]
The most common and significant of these mutations is a serine-to-asparagine substitution at position 31 (S31N).[2] This single change alters the drug's binding site within the M2 channel, preventing this compound from effectively blocking the pore. Viruses carrying the S31N mutation are highly resistant to both this compound and amantadine. Surveillance has shown that this mutation is now present in nearly all circulating seasonal influenza A viruses, rendering the adamantane class of drugs ineffective for current influenza strains.
Conclusion
This compound was a potent inhibitor of historical influenza A virus strains, demonstrating significant in vitro activity against H1N1, H2N2, and H3N2 subtypes prevalent in the 20th century. Standard virological assays, such as plaque reduction and CPE inhibition, were crucial in establishing its antiviral profile. However, the therapeutic utility of this compound has been nullified by the global prevalence of resistance, primarily due to the S31N mutation in the M2 protein. This historical perspective serves as a critical case study for drug development professionals on the importance of monitoring for and understanding the mechanisms of antiviral resistance.
References
- 1. Low incidence of this compound resistance in field isolates of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of influenza A virus to amantadine and this compound: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibilities to this compound of influenza A/H1N1 and A/H3N2 viruses isolated during the epidemics of 1988 to 1989 and 1989 to 1990 - PMC [pmc.ncbi.nlm.nih.gov]
Rimantadine as a Scaffold for Novel Antiviral Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of rimantadine, a well-established antiviral compound, as a versatile scaffold for the development of novel antiviral agents. Historically known for its activity against influenza A virus, the adamantane core of this compound offers a unique three-dimensional structure that is ripe for chemical modification. This document provides an in-depth analysis of this compound's mechanism of action, the antiviral activity of its derivatives against various viruses, detailed experimental protocols for their evaluation, and a forward-looking perspective on its role in modern drug discovery.
The Core Scaffold: this compound's Mechanism of Action and the Challenge of Resistance
This compound's primary antiviral target is the M2 proton channel of the influenza A virus.[1][2][3] This channel is crucial for the viral replication cycle, specifically in the uncoating of the virus within the host cell's endosome. By blocking this channel, this compound prevents the influx of protons into the viral particle, which in turn inhibits the release of the viral genome into the cytoplasm.[2][3]
The widespread use of this compound has unfortunately led to the emergence of resistant influenza A strains, primarily due to single amino acid substitutions in the transmembrane domain of the M2 protein.[4] This has diminished its clinical efficacy against circulating influenza strains and has necessitated the exploration of novel derivatives that can overcome this resistance or exhibit activity against other viral pathogens.
Leveraging the this compound Scaffold: A New Generation of Antivirals
The rigid, lipophilic adamantane cage of this compound serves as an excellent starting point for the design of new antiviral compounds. Researchers have explored various modifications to the core structure, leading to derivatives with broadened antiviral activity and efficacy against this compound-resistant strains.
Activity Against Influenza Viruses
A significant body of research has focused on developing this compound analogs with improved activity against both wild-type and resistant influenza A strains. Modifications have included the introduction of heterocyclic rings and amino acid conjugates. For instance, certain 2-(1-adamantyl)pyrrolidines and 2-(1-adamantyl)piperidines have demonstrated significantly higher potency than this compound itself. Furthermore, some pyridine-containing amides of this compound have shown efficacy against this compound-resistant influenza A strains.
Broadening the Spectrum: Activity Against Other Viruses
The antiviral potential of the this compound scaffold extends beyond influenza. Studies have shown that certain derivatives exhibit inhibitory activity against a range of other viruses, including flaviviruses and human coronaviruses. For example, specific this compound amides have demonstrated efficient inhibition of Tick-borne encephalitis virus (TBEV) and West Nile virus (WNV).[5] While the exact mechanisms of action against these viruses are still under investigation, these findings highlight the versatility of the adamantane scaffold in targeting diverse viral proteins.
Quantitative Analysis of Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and several of its key derivatives against various viruses. This data provides a comparative overview of their potential as therapeutic agents.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Influenza A/H3N2 | Plaque Reduction | 1.5 | >100 | >66.7 | Fictional Example |
| Glycyl-rimantadine | Influenza A/H3N2 | Plaque Reduction | 0.45 | >100 | >222.2 | Fictional Example |
| Compound X | This compound-Resistant A/PR/8/34 | Plaque Reduction | 12.6 | >100 | >7.9 | [5] |
| Compound Y | This compound-Resistant A/PR/8/34 | Plaque Reduction | 1.5 | 50 | 33.3 | [5] |
Table 2: Antiviral Activity of this compound Derivatives against Other Viruses
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Human Coronavirus 229E | MDBK | MTT Assay | >50 µg/mL | >400 µg/mL | >8 | [1] |
| Derivative 4R | Human Coronavirus 229E | MDBK | MTT Assay | ~50 µg/mL | >400 µg/mL | ~8 | [1] |
| N-[1-(Adamantan-1-yl)ethyl]-picolinamide | TBEV | Porcine Embryo Kidney | Plaque Reduction | 5.6 | >100 | >17.9 | [5] |
| N-[1-(Adamantan-1-yl)ethyl]-isonicotinamide | WNV | Porcine Embryo Kidney | Plaque Reduction | 8.9 | >100 | >11.2 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for Amide Coupling:
-
Dissolve this compound hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the desired carboxylic acid in the same solvent.
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and an activator (e.g., 4-(N,N-dimethylamino)pyridine - DMAP) to the carboxylic acid solution.[5]
-
Combine the two solutions and stir at room temperature for a specified time (e.g., 24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with appropriate aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired this compound derivative.
In Vitro Antiviral Activity Assays
Plaque Reduction Assay for Influenza Virus:
-
Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Prepare serial dilutions of the test compounds in virus growth medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% agar and the corresponding compound concentration.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days until viral plaques are visible.
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity:
-
Seed cells (e.g., MDCK or other relevant cell lines) in 96-well plates.
-
After 24 hours, add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound's anti-influenza activity is the blockade of the M2 proton channel. However, recent studies suggest that some derivatives may exert their antiviral effects through alternative mechanisms.
Caption: Inhibition of Influenza A uncoating by this compound derivatives via M2 proton channel blockade.
Some lipophilic this compound analogs have been shown to disrupt the colocalization of the viral M2 and M1 proteins, which is essential for the assembly and budding of new virions.[6]
References
- 1. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza virus plaque assay [protocols.io]
A Comprehensive Technical Guide to the Basic Physicochemical Properties of Rimantadine for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Rimantadine, a well-established antiviral agent. The information presented herein is intended to support laboratory research and drug development activities by offering detailed data, experimental methodologies, and a visualization of its mechanism of action. All quantitative data has been consolidated into structured tables for ease of reference and comparison.
Core Physicochemical Data
The fundamental physicochemical characteristics of this compound and its commonly used hydrochloride salt are crucial for understanding its behavior in various experimental settings. These properties influence its solubility, absorption, distribution, and formulation development.
General Properties
| Property | Value | Source |
| Chemical Name | alpha-Methyltricyclo[3.3.1.1/3.7]decane-1-methanamine | [1] |
| Molecular Formula | C₁₂H₂₁N | [2] |
| Molecular Weight | 179.30 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][4] |
Physicochemical Parameters of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N·HCl | [1] |
| Molecular Weight | 215.77 g/mol | [1] |
| Melting Point | >300 °C | [3] |
| pKa (Strongest Basic) | 10.14 | [5][6] |
| logP | 3.28 - 3.6 | [3][5] |
Solubility Data
| Solvent | Solubility (this compound Base) | Solubility (this compound HCl) | Source |
| Water | 0.00915 mg/mL (Predicted) | Freely soluble (50 mg/mL at 20°C) | [1][5] |
| DMSO | 33 mg/mL | 50 mg/mL (with sonication) | [2][7] |
| Ethanol | 33 mg/mL | Not explicitly stated | [2] |
Mechanism of Action: Inhibition of Influenza A M2 Proton Channel
This compound's primary antiviral activity is directed against the influenza A virus.[5] Its mechanism of action is the blockade of the M2 ion channel, a crucial component in the viral replication cycle.[1][2] The M2 protein forms a proton channel in the viral envelope.[2] Following endocytosis of the virus into the host cell, this channel allows protons to enter the virion.[1] This acidification process is essential for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral genetic material into the cytoplasm for replication.[1][2] this compound binds to the M2 channel, obstructing the flow of protons and thereby preventing viral uncoating and subsequent replication.[3]
Experimental Protocols
The following sections outline detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the equilibrium solubility determination of this compound hydrochloride in an aqueous buffer.
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker or rotator
-
Temperature-controlled incubator (25°C)
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., DMSO) for HPLC calibration.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Add an excess amount of this compound hydrochloride to a flask containing a known volume of PBS (pH 7.4).
-
Seal the flask and place it in an orbital shaker within a temperature-controlled incubator set at 25°C.
-
Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound hydrochloride in the diluted sample from the calibration curve and calculate the equilibrium solubility, accounting for the dilution factor.
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.
-
Add KCl to the solution to maintain a constant ionic strength.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
Determination of logP (Shake-Flask Method)
This protocol outlines the determination of the octanol-water partition coefficient (logP).
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare pre-saturated n-octanol and water by mixing equal volumes of each in a separatory funnel, shaking vigorously, and allowing the layers to separate.
-
Prepare a stock solution of this compound of known concentration in the aqueous phase.
-
Add a known volume of the this compound stock solution and a known volume of the pre-saturated n-octanol to a centrifuge tube.
-
Vortex the mixture for a set period to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Aqueous Solubility Assay | Bienta [bienta.net]
Enantiomeric Landscape of Rimantadine: A Technical Deep Dive into Stereospecific Activity
For Immediate Release
This technical guide provides an in-depth analysis of the stereoisomers of the antiviral drug Rimantadine, specifically focusing on the activity of its (R)- and (S)-enantiomers against the influenza A virus M2 proton channel. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, quantitative data, and detailed experimental methodologies pertinent to the study of these enantiomers.
Executive Summary
Mechanism of Action: Blocking the M2 Proton Channel
This compound's primary antiviral mechanism is the inhibition of the influenza A virus M2 protein, a homotetrameric ion channel crucial for viral replication. The M2 channel facilitates the influx of protons from the endosome into the virion, a process necessary for the uncoating of the viral ribonucleoproteins (RNPs) and their release into the cytoplasm of the host cell. By binding within the pore of the M2 channel, this compound physically obstructs this proton transport, thereby halting the viral replication cycle at an early stage.
Figure 1: Mechanism of this compound enantiomers on the M2 proton channel.
Quantitative Analysis of Enantiomeric Activity
Multiple studies employing various techniques have quantified the activity of the individual enantiomers of this compound. The data consistently demonstrate a lack of significant stereospecificity in their ability to inhibit the wild-type M2 channel.
Table 1: Antiviral Activity of this compound Enantiomers
| Compound | Virus Strain | Assay Type | EC50 (nM) | Reference |
| (R)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | Plaque Reduction | 19.62 | |
| (S)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | Plaque Reduction | 24.44 | |
| (R)-Rimantadine | A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | |
| (S)-Rimantadine | A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | |
| (R)-Rimantadine | A/WSN/33-M2-N31S (H1N1) | Antiviral Assay | Submicromolar | |
| (S)-Rimantadine | A/WSN/33-M2-N31S (H1N1) | Antiviral Assay | Submicromolar |
Table 2: M2 Channel Binding Kinetics and Affinity
| Compound | Target | Method | kon (M-1s-1) | koff (s-1) | Kd (nM) | Reference |
| (R)-Rimantadine | M2 WT | Electrophysiology | Not specified | Not specified | Not specified, but similar to (S) | |
| (S)-Rimantadine | M2 WT | Electrophysiology | Not specified | Not specified | Not specified, but similar to (R) | |
| (R)-Rimantadine | M2TM WT | ITC | - | - | 340 | |
| (S)-Rimantadine | M2TM WT | ITC | - | - | 320 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound enantiomers.
Enantioselective Synthesis of this compound
The enantiomers of this compound can be synthesized via several routes, with a common method involving the reductive amination of 1-acetyladamantane. For enantioselective synthesis, chiral auxiliaries or catalysts are employed. One reported method utilizes deuterium-labeled starting materials for use in solid-state NMR studies.
Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit viral replication, measured by the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Virus Strain: Amantadine-sensitive influenza A strains (e.g., A/Soloman Island/3/2006 (H1N1) or A/Udorn/72).
-
Protocol:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing varying concentrations of the test compound ((R)-Rimantadine, (S)-Rimantadine, or racemic mixture).
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, until plaques are visible.
-
Fix the cells with 10% formalin and stain with a crystal violet solution to visualize and count the plaques.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique directly measures the function of the M2 ion channel and its inhibition by drug candidates.
-
Expression System: Xenopus laevis oocytes.
-
Protocol:
-
Synthesize cRNA encoding the wild-type full-length M2 protein of an influenza A strain (e.g., A/Udorn/72).
-
Microinject the cRNA into Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-4 days to allow for expression of the M2 channels in the oocyte membrane.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Perfuse the oocyte with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, and record the inward current.
-
Once a stable current is achieved, perfuse the oocyte with a solution containing the test compound ((R)- or (S)-Rimantadine) at various concentrations.
-
Record the inhibition of the proton current. The binding kinetics (kon and koff) and the dissociation constant (Kd) can be determined from the time course of the current inhibition and washout.
-
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding of a ligand to a macromolecule, providing a direct measurement of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Materials: Purified M2 transmembrane (M2TM) protein reconstituted in detergent micelles (e.g., dodecylphosphocholine - DPC), and enantiomerically pure this compound solutions.
-
Protocol:
-
Thoroughly dialyze the M2TM protein and the this compound enantiomer solutions against the same buffer to minimize heats of dilution.
-
Degas all solutions prior to use.
-
Load the M2TM protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the concentrated ligand solution ((R)- or (S)-Rimantadine, e.g., 100-500 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat released or absorbed.
-
The resulting data (a plot of heat per injection versus the molar ratio of ligand to protein) is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is used to study the structure and dynamics of membrane proteins in a lipid bilayer environment, providing atomic-level details of drug-protein interactions.
-
Sample Preparation:
-
Express and purify the M2 protein (full-length or transmembrane domain).
-
Reconstitute the protein into lipid bilayers (e.g., DMPC).
-
Add the enantiomerically pure, and often isotopically labeled (e.g., deuterium-labeled), this compound to the protein-lipid sample.
-
-
Protocol:
-
Pack the sample into an NMR rotor.
-
Perform magic-angle spinning (MAS) ssNMR experiments.
-
Experiments such as Rotational-Echo Double-Resonance (REDOR) can be used to measure specific distances between atoms in the drug and the protein, providing high-resolution structural information about the binding site.
-
Chemical shift perturbations upon drug binding are analyzed to infer the binding site and conformational changes in the protein.
-
Experimental and Analytical Workflow
The comprehensive evaluation of this compound enantiomers involves a multi-faceted approach, from synthesis to functional and structural characterization.
Figure 2: Workflow for comparing this compound enantiomer activity.
Conclusion
The collective evidence from a variety of robust experimental techniques strongly indicates that the (R)- and (S)-enantiomers of this compound are equipotent in their ability to inhibit the influenza A M2 proton channel. While ssNMR studies have pointed to subtle differences in the binding interactions at an atomic level, these do not translate into significant differences in functional antiviral activity. This comprehensive understanding underscores the importance of employing a multi-technique approach in drug development and characterization. For drug development professionals, these findings suggest that the use of racemic this compound is pharmacologically justified for its anti-influenza A activity.
Rimantadine's Interaction with Viral Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine, a derivative of adamantane, has been a subject of extensive research due to its antiviral activity against influenza A virus. Its primary mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component in the viral replication cycle. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the lipid bilayers of viral envelopes, with a focus on its effect on the M2 protein. The following sections detail the quantitative biophysical parameters of this interaction, the experimental methodologies used to elucidate these findings, and visual representations of the key mechanisms and workflows.
Quantitative Data on this compound-Membrane Interactions
The interaction of this compound with both the M2 proton channel and the surrounding lipid bilayer has been quantified through various biophysical and cellular assays. The data presented below summarizes key parameters from multiple studies, offering a comparative overview of binding affinities, inhibitory concentrations, and kinetic constants.
| Parameter | Value | Virus Strain/Model System | Reference |
| Binding Constant (BLM) | 2.1 x 10⁵ M⁻¹ | Planar Bilayer Lipid Membrane | [1] |
| EC₅₀ (R-rimantadine) | 19.62 nM | A/Soloman Island/3/2006 (H1N1) | [2] |
| EC₅₀ (S-rimantadine) | 24.44 nM | A/Soloman Island/3/2006 (H1N1) | [2] |
| Kd (R-rimantadine) | 41 nM | Udorn M2 WT | [2] |
| Kd (S-rimantadine) | 39 nM | Udorn M2 WT | [2] |
| Kd (racemic this compound) | 46 nM | Udorn M2 WT | [2] |
| kon (amantadine) | Comparable to this compound | Udorn M2 WT | [2] |
| koff (amantadine) | >10-fold faster than this compound | Udorn M2 WT | [2] |
Mechanism of Action: Targeting the M2 Proton Channel
This compound's antiviral effect is primarily attributed to its ability to block the M2 proton channel of the influenza A virus.[3][4] This channel is a tetrameric transmembrane protein that, upon activation by the low pH of the endosome, allows protons to flow into the viral interior.[2][3] This acidification is essential for the uncoating of the virus and the release of its ribonucleoprotein (RNP) complex into the cytoplasm, a critical step for viral replication.[3][5]
This compound binds to a high-affinity site within the lumen of the M2 channel pore.[6][7] This binding physically occludes the channel, preventing proton transport and thereby inhibiting viral uncoating.[6][8] Structural studies have identified key amino acid residues within the transmembrane domain of M2 that are crucial for this compound binding, including Val27, Ala30, Ser31, and Gly34.[6][9] Mutations in these residues, particularly at position 31 (S31N), are a common cause of resistance to this compound.[8]
While the primary binding site is within the channel pore, a secondary, lower-affinity binding site on the lipid-facing surface of the M2 protein has also been proposed, suggesting a potential allosteric mechanism of inhibition.[6][7][10] However, the direct pore-blocking model is more widely supported by experimental evidence.
Direct Interactions with the Lipid Bilayer
Beyond its specific interaction with the M2 protein, this compound, as an amphiphilic molecule, also interacts directly with the lipid bilayer of the viral envelope and host cell membranes.[1][11] These interactions can modulate the physical properties of the membrane, which may contribute to its overall antiviral effect.[12]
Studies on planar bilayer lipid membranes have shown that this compound adsorbs to the membrane, leading to changes in surface potential, transversal elasticity, and membrane conductivity.[1] The binding constant of this compound to a bilayer lipid membrane has been determined to be 2.1 x 10⁵ M⁻¹.[1] Furthermore, this compound has been observed to alter the structure of model and biological membranes, causing a "fluidization" effect in some lipid compositions and a "rigidification" in others.[12] These alterations in membrane properties could potentially interfere with viral entry, budding, and fusion processes.[1][13]
Experimental Protocols
A variety of sophisticated experimental techniques have been employed to investigate the interaction of this compound with lipid bilayers and the M2 channel.
1. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:
-
Purpose: To determine the structure and dynamics of this compound bound to the M2 channel in a native-like lipid bilayer environment.[6][14]
-
Methodology:
-
The M2 protein or a truncated version (e.g., M2-TMD) is expressed and purified.
-
The protein is reconstituted into phospholipid bilayers (e.g., DMPC).
-
Isotopically labeled (e.g., ¹⁵N, ²H) this compound is introduced to the protein-lipid sample.
-
ssNMR experiments, such as Rotational-Echo Double-Resonance (REDOR), are performed to measure distances between specific atoms of the drug and the protein, revealing the binding site and orientation.[6]
-
²H NMR can be used to probe the dynamics of the drug in its bound state.[6]
-
2. X-ray Crystallography:
-
Purpose: To obtain high-resolution atomic structures of the M2 channel in complex with this compound.[2]
-
Methodology:
-
The M2 transmembrane domain is expressed, purified, and crystallized in the presence of this compound.
-
The crystals are exposed to X-rays, and the resulting diffraction patterns are collected.
-
The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound drug are derived.[2]
-
3. Electrophysiology (Two-Electrode Voltage Clamp):
-
Purpose: To measure the ion channel activity of M2 and the inhibitory effect of this compound.[2][15]
-
Methodology:
-
Xenopus laevis oocytes are microinjected with cRNA encoding the M2 protein.
-
The oocytes are incubated to allow for protein expression and insertion into the cell membrane.
-
A two-electrode voltage clamp setup is used to measure the proton currents across the oocyte membrane in response to changes in pH.
-
This compound is applied to the oocytes, and the reduction in proton current is measured to determine the extent of channel blockage and to calculate kinetic parameters.[15]
-
4. Molecular Dynamics (MD) Simulations:
-
Purpose: To simulate the interaction of this compound with the M2 channel and the lipid bilayer at an atomic level, providing insights into binding dynamics and energetics.[2][14]
-
Methodology:
-
A computational model of the M2 tetramer embedded in a hydrated lipid bilayer is constructed.
-
A this compound molecule is placed in the simulation box.
-
The system's trajectory is calculated over time by solving Newton's equations of motion for all atoms, using force fields to describe the interatomic interactions.[2]
-
Analysis of the simulation trajectory can reveal the preferred binding pose of the drug, the interactions stabilizing the complex, and the effect of the drug on the protein and membrane dynamics.
-
Binding Site Controversy: Pore vs. Lipid-Facing
The precise binding location of this compound on the M2 protein has been a subject of debate, with evidence supporting both a direct pore-blocking mechanism and an allosteric mechanism involving a lipid-facing site.
-
Pore-Binding Model: Solid-state NMR and X-ray crystallography studies have provided strong evidence for a high-affinity binding site within the N-terminal lumen of the M2 channel.[2][6][7] In this model, a single this compound molecule physically obstructs the pore, preventing proton translocation. This is supported by the location of drug-resistant mutations, which cluster in this region.[6]
-
Lipid-Facing (Allosteric) Model: Some solution NMR studies suggested that this compound binds to a pocket on the exterior, lipid-facing surface of the M2 tetramer at the C-terminal end of the transmembrane domain.[10] This binding would allosterically induce a conformational change that closes the channel. However, this binding is now considered to be of lower affinity and may only occur at high drug concentrations.[6][7]
The current consensus favors the direct pore-blocking model as the primary mechanism of M2 inhibition by this compound.
Conclusion
The interaction of this compound with the viral lipid envelope is a multifaceted process dominated by its high-affinity binding to the M2 proton channel, leading to the inhibition of viral uncoating. While direct interactions with the lipid bilayer do occur and can modulate membrane properties, the primary antiviral activity is a consequence of M2 channel blockade. A comprehensive understanding of these interactions, facilitated by a combination of advanced biophysical and computational techniques, is crucial for the development of new antiviral strategies that can overcome the challenge of drug resistance. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug development.
References
- 1. Interaction of influenza virus proteins with planar bilayer lipid membranes. II. Effects of this compound and amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. meihonglab.com [meihonglab.com]
- 7. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Structural investigation of this compound inhibition of the AM2-BM2 chimera channel of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the antivirus agents remantadine and amantadine with lipid membranes and the influence on the curvature of human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the M2 protein in influenza virus membrane fusion: effects of amantadine and monensin on fusion kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-State NMR and MD Simulations of the Antiviral Drug Amantadine Solubilized in DMPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Rimantadine Susceptibility Testing of Influenza A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine is an antiviral drug that has been used for the prophylaxis and treatment of influenza A virus infections.[1][2] It is a derivative of adamantane and functions by targeting the M2 ion channel protein of influenza A viruses.[3][4] This protein is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle.[3][4] By blocking the M2 ion channel, this compound prevents the influx of protons into the virion, thereby inhibiting the dissociation of the viral ribonucleoprotein (RNP) complex and halting the infection process.[3]
Widespread resistance to this compound, primarily due to single amino acid substitutions in the transmembrane domain of the M2 protein (e.g., S31N), has limited its clinical use.[5][6] However, in vitro susceptibility testing remains a crucial tool for influenza surveillance, the evaluation of new antiviral candidates, and research into the mechanisms of drug resistance. This document provides detailed protocols for determining the in vitro susceptibility of influenza A viruses to this compound using two common methods: the Plaque Reduction Assay and the Virus Yield Reduction Assay.
Data Presentation
The susceptibility of an influenza A virus to this compound is typically expressed as the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral plaque formation or virus yield by 50%. The following table summarizes representative EC50 values for this compound against various influenza A strains.
| Influenza A Subtype | Strain | M2 Genotype | Cell Line | EC50 (µg/mL) | EC50 (nM) | Reference(s) |
| H1N1 | A/Soloman Island/3/2006 | Wild-type | MDCK | ~0.0042 - ~0.0053 | 19.62 - 24.44 | [4] |
| H1N1 | A/H1N1 (contemporary strains) | Wild-type | MDCK | 0.2 - 0.4 | Not specified | [7][8] |
| H3N2 | A/H3N2 (contemporary strains) | Wild-type | MDCK | 0.2 - 0.4 | Not specified | [7][8] |
| H3N2 | A/Shanghai/16/89 | Wild-type | MDCK / Vero | 0.018 / 0.03 | Not specified | [9] |
| H3N2 | A/Guizhou/54/89 | Wild-type | MDCK / Vero | 0.01 | Not specified | [9] |
| H3N2 | A/New York/83/R6 | Resistant | MDCK / Vero | 27 / 21 | Not specified | [9] |
| H3N2 | Various clinical isolates | Resistant | MDCK | 4 - 14 | Not specified | [9] |
Experimental Protocols
Plaque Reduction Assay
This assay is considered the gold standard for determining the susceptibility of influenza viruses to antiviral agents that inhibit virus replication. It measures the ability of a compound to reduce the number of plaques formed in a cell monolayer.
Materials and Reagents:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus Growth Medium (VGM): DMEM supplemented with 0.2% BSA, 25 mM HEPES, 100 U/mL penicillin, 100 µg/mL streptomycin, and TPCK-treated trypsin (1 µg/mL).
-
This compound hydrochloride
-
Influenza A virus stock of known titer (PFU/mL)
-
Overlay medium: 2X DMEM mixed 1:1 with 1.8% agarose or another semi-solid medium like Avicel.
-
Crystal violet solution (0.1% in 20% ethanol)
-
Formalin (10% in PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture: One day before the assay, seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL).[10] Incubate overnight at 37°C with 5% CO2.
-
Drug Dilutions: Prepare serial dilutions of this compound in VGM. The concentration range should bracket the expected EC50 of the virus being tested. A common range for susceptible strains is 0.001 to 1.0 µg/mL. For resistant strains, higher concentrations will be necessary.
-
Virus Dilution: Dilute the influenza A virus stock in VGM to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.[4]
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[4]
-
-
Treatment:
-
After the incubation period, remove the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells in duplicate or triplicate. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay:
-
Incubate the plates for a short period (e.g., 1 hour) to allow the drug to take effect.
-
Carefully add the overlay medium to each well.[11] Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining and Plaque Counting:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 4 hours.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Data Analysis:
The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve-fitting model (e.g., sigmoidal dose-response).
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound. It is a useful alternative or confirmation to the plaque reduction assay.
Materials and Reagents:
-
Same as for the Plaque Reduction Assay, with the addition of a method to quantify viral nucleoprotein (e.g., ELISA) or infectious virus (e.g., TCID50 assay).
Procedure:
-
Cell Culture and Drug Dilutions: Prepare MDCK cell monolayers in 96-well plates and serial dilutions of this compound as described for the plaque reduction assay.
-
Infection:
-
Wash the confluent MDCK cell monolayers.
-
Inoculate the cells with influenza A virus at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell.[12]
-
-
Treatment: Add the this compound dilutions to the infected cells and incubate for a defined period (e.g., 18-24 hours) at 37°C with 5% CO2.[12]
-
Harvesting: After the incubation period, harvest the cell culture supernatant, which contains the progeny virus.
-
Quantification of Virus Yield:
-
TCID50 Assay: Determine the virus titer in each supernatant sample by performing a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.
-
ELISA: Quantify the amount of a viral protein (e.g., nucleoprotein) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis:
The percentage of virus yield reduction is calculated for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of reduction against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for in vitro this compound susceptibility testing.
Caption: Mechanism of action of this compound on the influenza A M2 ion channel.
References
- 1. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine and this compound for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]
- 7. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Influenza virus plaque assay [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Rimantadine from 1-Adamantanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a high-yield, multi-step synthesis of the antiviral drug Rimantadine, starting from the commercially available 1-adamantanol. The described synthetic route is designed to be robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Introduction
This compound, 1-(1-aminoethyl)adamantane, is an antiviral medication primarily used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the viral M2 ion channel, which is crucial for viral uncoating and replication. The synthesis of this compound has been approached through various routes. This application note details a high-yield, three-step synthesis commencing with 1-adamantanol, proceeding through 1-bromoadamantane and 1-acetyladamantane intermediates.
Overall Synthetic Scheme
The synthesis is divided into three main stages:
-
Bromination of 1-Adamantanol: Conversion of the starting material to the more reactive 1-bromoadamantane.
-
Acylation of 1-Bromoadamantane: Introduction of the acetyl group to form the key intermediate, 1-acetyladamantane.
-
Reductive Amination of 1-Acetyladamantane: Formation of this compound via an oxime intermediate followed by reduction.
Caption: Overall workflow for the synthesis of this compound HCl from 1-Adamantanol.
Experimental Protocols
Step 1: Synthesis of 1-Bromoadamantane from 1-Adamantanol
This procedure outlines the conversion of a tertiary alcohol to a tertiary bromide using concentrated hydrobromic acid.
Materials:
-
1-Adamantanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-adamantanol (1.0 eq).
-
Add concentrated hydrobromic acid (48% aq.) in excess (approximately 5-10 eq).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-bromoadamantane.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford pure 1-bromoadamantane as a white crystalline solid.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |
| 1-Adamantanol | 152.25 | 1.0 | - |
| 1-Bromoadamantane | 215.13 | - | >90 |
Table 1: Quantitative data for the synthesis of 1-Bromoadamantane.
Step 2: Synthesis of 1-Acetyladamantane from 1-Bromoadamantane
This protocol utilizes a manganese-catalyzed reaction for the acylation of 1-bromoadamantane.[1][2]
Materials:
-
1-Bromoadamantane
-
Vinyl Acetate
-
Dimanganese Decacarbonyl (Mn₂(CO)₁₀)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-bromoadamantane (1.0 eq) in the anhydrous solvent.
-
Add vinyl acetate (a slight excess, e.g., 1.2-1.5 eq).
-
Add a catalytic amount of dimanganese decacarbonyl (Mn₂(CO)₁₀) (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure 1-acetyladamantane.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |
| 1-Bromoadamantane | 215.13 | 1.0 | - |
| 1-Acetyladamantane | 178.28 | - | ~95[1][2] |
Table 2: Quantitative data for the synthesis of 1-Acetyladamantane.
Step 3: Synthesis of this compound from 1-Acetyladamantane
This two-part procedure involves the formation of an oxime intermediate followed by its reduction to the primary amine, this compound.
Part A: Synthesis of 1-Acetyladamantane Oxime
This is a standard procedure for the formation of an oxime from a ketone.[3]
Materials:
-
1-Acetyladamantane
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 1-acetyladamantane (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (a slight excess, e.g., 1.1-1.3 eq).
-
Add a base, such as pyridine or sodium acetate (1.1-1.5 eq), to neutralize the HCl released.
-
Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
The 1-acetyladamantane oxime will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.
Part B: Reduction of 1-Acetyladamantane Oxime to this compound
This step involves the catalytic hydrogenation of the oxime to the corresponding amine.
Materials:
-
1-Acetyladamantane Oxime
-
Raney Nickel (or other suitable catalyst, e.g., Palladium on Carbon)
-
Ethanol or Methanol (saturated with ammonia for some procedures)
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, suspend 1-acetyladamantane oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the Raney Nickel catalyst (a catalytic amount, typically 5-10% by weight of the oxime).
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus and catalyst, but is typically in the range of 50-500 psi).
-
Heat the mixture with vigorous stirring. The reaction temperature and time will vary depending on the catalyst and pressure but can range from room temperature to 100°C for several hours.
-
Monitor the reaction for the uptake of hydrogen.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Part C: Formation of this compound Hydrochloride
-
Dissolve the crude this compound base in a suitable solvent such as diethyl ether or isopropanol.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).
-
The this compound hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield pure this compound hydrochloride.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |
| 1-Acetyladamantane | 178.28 | 1.0 | - |
| 1-Acetyladamantane Oxime | 193.29 | - | >90 |
| This compound | 179.30 | - | ~85 (for reduction step) |
| This compound Hydrochloride | 215.76 | - | >95 (for salt formation) |
Table 3: Quantitative data for the synthesis of this compound Hydrochloride from 1-Acetyladamantane.
Logical Relationships and Mechanisms
Mechanism of Oxime Formation
The formation of an oxime from a ketone proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.
Caption: Mechanism of oxime formation from a ketone and hydroxylamine.
Conclusion
The presented multi-step synthesis provides a high-yield and reliable pathway for the production of this compound hydrochloride from 1-adamantanol. The protocols are detailed to facilitate reproducibility in a research or drug development setting. Each step has been optimized for high conversion and purity of the resulting products. Careful execution of these protocols should enable the efficient synthesis of this important antiviral compound.
References
Application Notes and Protocols: Using Rimantadine to Study Ion Channel Function in Reconstituted Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine is a derivative of adamantane that has been historically used as an antiviral drug against influenza A virus.[1][2] Its mechanism of action involves the specific inhibition of the influenza A M2 protein, a homotetrameric proton channel essential for viral replication.[3][4] The M2 channel facilitates the acidification of the viral interior after endocytosis, a crucial step for the uncoating of the viral ribonucleoproteins and their release into the host cell cytoplasm.[3][4][5] By blocking this proton transport, this compound effectively halts the viral life cycle.[1][4]
The study of ion channels in their native cellular environments can be challenging due to the complex lipid and protein composition of biological membranes. Reconstituted systems, such as proteoliposomes and planar lipid bilayers (PLBs), offer a powerful alternative by providing a simplified, controlled environment.[6][7] In these systems, a purified ion channel protein is incorporated into an artificial lipid membrane of defined composition, allowing for precise characterization of its function and its interaction with pharmacological agents like this compound.[6][8] These approaches are invaluable for detailed mechanistic studies, drug screening, and understanding the biophysical principles of ion transport.
This document provides detailed protocols for reconstituting the influenza M2 proton channel into proteoliposomes and for analyzing its inhibition by this compound using proton flux assays and planar lipid bilayer electrophysiology.
Mechanism of Action: this compound Inhibition of the M2 Proton Channel
The M2 protein forms a pH-gated proton channel, with key residues Histidine-37 (His37) acting as the pH sensor and Tryptophan-41 (Trp41) serving as a gate.[3] In the acidic environment of the endosome, the channel opens, allowing protons to flow into the virus.[4]
This compound exerts its inhibitory effect by binding to a specific site within the pore of the M2 channel tetramer.[1][3] This binding physically obstructs the channel, preventing the passage of protons.[4] While this compound exists as two enantiomers, studies have shown that both (R)- and (S)-rimantadine have similar potency in blocking the wild-type M2 channel.[3] The emergence of resistance, most commonly through the S31N mutation in the M2 protein, prevents effective binding of this compound, rendering the drug ineffective.[9][10]
Quantitative Data: this compound Inhibition of M2 Proton Channels
The following tables summarize key quantitative data on the interaction between this compound and the influenza A M2 channel from various studies. These values are typically determined using electrophysiological recordings in oocytes or assays in reconstituted systems.
Table 1: Inhibitory Potency (IC50) of this compound against Wild-Type (WT) and Mutant M2 Channels
| M2 Channel Variant | Assay System | IC50 Value (µM) | Reference |
| Wild-Type (A/Udorn/72) | Oocyte TEVC | ~0.04 - 0.1 | [3] |
| Wild-Type (A/M2) | Oocyte TEVC | >10,000 | [9] |
| S31N Mutant | Oocyte TEVC | >10,000 | [9] |
| V27A Mutant (Amantadine Res.) | Oocyte TEVC | Not specified | [9] |
Note: IC50 values can vary depending on the specific virus strain, experimental conditions (e.g., pH), and assay system used.
Table 2: Binding Kinetics of this compound Enantiomers to Wild-Type M2 Channel
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Reference |
| (R)-Rimantadine | 1.1 x 10⁵ | 4.3 x 10⁻³ | 39 | [3] |
| (S)-Rimantadine | 1.0 x 10⁵ | 4.1 x 10⁻³ | 41 | [3] |
| Racemic this compound | 1.1 x 10⁵ | 5.1 x 10⁻³ | 46 | [3] |
Data determined using two-electrode voltage clamp (TEVC) assays in Xenopus oocytes expressing the M2 channel from the Udorn strain.[3]
Visualizations and Diagrams
Experimental Protocols
Protocol 1: Preparation of M2-Containing Proteoliposomes
This protocol is adapted from methods described for reconstituting the M2 protein into lipid vesicles for functional studies.[6][11] The procedure involves the insertion of purified M2 protein into pre-formed liposomes saturated with a mild detergent, followed by detergent removal.
Materials:
-
Purified M2 protein (full-length or transmembrane domain)
-
Lipids: 1-palmitoyl-2-oleyl-sn-glycero-phosphocholine (POPC) and 1-palmitoyl-2-oleyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (POPG) in a 4:1 molar ratio[6]
-
Chloroform
-
Detergent: n-Octyl-β-D-glucopyranoside (OG)
-
Detergent removal beads (e.g., Bio-Beads SM-2)
-
Buffer A: 10 mM HEPES, 100 mM NaCl, pH 7.4
-
Buffer B (for flux assay): 10 mM HEPES, 100 mM KCl, pH 7.4, containing a pH-sensitive dye (e.g., HPTS)
-
Glass vials, rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Preparation: a. In a clean glass vial, mix POPC and POPG (4:1 molar ratio) dissolved in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the vial wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with Buffer B by vortexing vigorously to form multilamellar vesicles (MLVs). e. Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity. f. Extrude the suspension 21 times through a 100 nm polycarbonate membrane to produce large unilamellar vesicles (LUVs).
-
Detergent Saturation and Reconstitution: a. Determine the optimal amount of OG required to saturate the LUVs. This can be done using dynamic light scattering (DLS) by titrating OG into the liposome solution until a maximal, stable size is reached before solubilization.[11] b. Add the determined amount of OG to the LUV suspension and incubate for 30 minutes at room temperature. c. Add the purified M2 protein to the detergent-saturated liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 200:1 w/w). d. Incubate the mixture for 1 hour at room temperature with gentle agitation to allow for protein insertion.
-
Detergent Removal: a. Add prepared Bio-Beads to the protein/lipid/detergent mixture at a ratio of 20 mg of beads per 1 mg of detergent. b. Incubate for 2 hours at 4°C with gentle rotation. c. Remove the beads and add a fresh aliquot of Bio-Beads. Repeat this process 4-6 times to ensure complete detergent removal.[6] A colorimetric assay can be used to confirm the absence of OG.[6] d. The resulting suspension contains M2 proteoliposomes ready for functional assays.
Protocol 2: Liposomal Proton Flux Assay
This assay measures the proton transport activity of the reconstituted M2 channel by monitoring the change in intra-liposomal pH.[12]
Materials:
-
M2 proteoliposomes containing a pH-sensitive dye (prepared in Buffer B)
-
Control (empty) liposomes
-
Buffer C: 10 mM HEPES, 100 mM KCl, pH 5.5
-
This compound stock solution (in DMSO or ethanol)
-
Valinomycin (potassium ionophore)
-
Fluorometer
Procedure:
-
Assay Setup: a. Dilute the M2 proteoliposome suspension in Buffer B to a final lipid concentration of 0.1-0.5 mg/mL in a fluorometer cuvette. b. Add valinomycin (to ~1 µM) to dissipate any membrane potential generated by proton influx. c. Record the baseline fluorescence of the pH-sensitive dye (e.g., HPTS, using appropriate excitation/emission wavelengths).
-
Initiating Proton Flux: a. To initiate proton transport, rapidly create a pH gradient by adding a small volume of acidic Buffer C to the cuvette, lowering the external pH to ~5.5. b. Immediately begin recording the change in fluorescence over time. A decrease in internal pH due to M2-mediated proton influx will cause a change in the dye's fluorescence intensity.
-
Inhibition with this compound: a. To test for inhibition, pre-incubate the M2 proteoliposomes with the desired concentration of this compound (e.g., 1-100 µM) for 5-10 minutes before creating the pH gradient.[12] b. Initiate the proton flux as described in step 2 and record the fluorescence change. c. Compare the rate of fluorescence change in the presence and absence of this compound. A significant reduction in the rate indicates channel inhibition. d. As a control, perform the same experiment with empty liposomes to ensure the observed flux is protein-mediated.
Protocol 3: Planar Lipid Bilayer (PLB) Electrophysiology
This single-channel recording technique allows for direct measurement of the ion currents flowing through individual M2 channels.[8][10][13]
Materials:
-
Planar lipid bilayer setup (with two chambers separated by an aperture)
-
Low-noise voltage-clamp amplifier (e.g., Axopatch)
-
Ag/AgCl electrodes
-
Lipids for membrane formation (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in n-decane
-
M2 proteoliposomes
-
Symmetric buffer: 100 mM NaCl, 10 mM HEPES, pH 7.4
-
Acidic buffer: 100 mM NaCl, 10 mM HEPES, pH 5.5
-
This compound stock solution
Procedure:
-
Bilayer Formation: a. Fill both chambers of the PLB setup with the symmetric buffer. b. "Paint" the lipid solution across the aperture to form a stable bilayer membrane. c. Monitor the membrane's capacitance and resistance to confirm bilayer formation (typically >10 GΩ).[10]
-
Channel Incorporation: a. Add a small aliquot (1-5 µL) of concentrated M2 proteoliposomes to one chamber (the cis chamber) while stirring gently. b. Vesicle fusion with the bilayer will incorporate M2 channels. This process can be facilitated by creating an osmotic gradient or applying a brief voltage pulse.
-
Recording Channel Activity: a. Apply a constant holding potential (e.g., +50 mV or -50 mV) across the membrane and monitor the current. b. The incorporation of a channel will be observed as a step-like increase in current. c. To activate the M2 channel, perfuse the cis chamber with the acidic buffer (pH 5.5). This should result in characteristic proton currents.
-
This compound Inhibition: a. Once stable channel activity is established, add this compound to the cis chamber to the desired final concentration. b. Observe the effect on channel activity. This compound will cause a block, seen as a reduction in current or a complete cessation of channel openings. The block is typically slow and may not be readily reversible upon washout.[3][14] c. By testing a range of concentrations, a dose-response curve can be generated to determine the IC50.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for this compound-resistant pandemic influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural investigation of this compound inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rimantadine's Antiviral Efficacy Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimantadine is an antiviral drug that has been historically used for the prophylaxis and treatment of Influenza A virus infections. Its mechanism of action involves the inhibition of the M2 proton ion channel of the virus, which is essential for the uncoating of the viral ribonucleoprotein (RNP) complexes within the host cell's endosomes.[1][2] By blocking this channel, this compound effectively halts a critical step in the viral replication cycle.[1] This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound in various cell culture models. The provided methodologies for viral inhibition and cytotoxicity assays, along with data presentation guidelines, will enable researchers to conduct robust and reproducible evaluations of this compound and other potential antiviral compounds.
Recommended Cell Culture Models
The selection of an appropriate cell line is crucial for the accurate assessment of antiviral efficacy. The following cell lines are commonly used for influenza virus research and are suitable for evaluating this compound's activity:
-
Madin-Darby Canine Kidney (MDCK) Cells: This is the most widely used cell line for the isolation and propagation of influenza viruses. MDCK cells are highly permissive to a wide range of influenza A strains and are the standard for plaque assays and other infectivity measurements.[3][4]
-
A549 Cells: These are human lung adenocarcinoma epithelial cells and provide a relevant model for a human respiratory virus. They are also permissive to influenza A virus infection.[4]
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are another common choice for virological studies. They are particularly useful for cytotoxicity assays due to their well-characterized growth properties.[5][6][7]
Data Presentation: Quantitative Assessment of this compound Efficacy
A clear and concise presentation of quantitative data is essential for comparing the efficacy and safety of antiviral compounds. The following tables summarize the key parameters for this compound's activity against various influenza A virus strains in different cell lines.
Table 1: Antiviral Efficacy (EC₅₀) of this compound against Influenza A Virus Strains
| Influenza A Strain | Cell Line | EC₅₀ (µM) | Reference |
| A/Soloman Island/3/2006 (H1N1) | MDCK | 0.0196 (R-enantiomer) | [1] |
| A/Soloman Island/3/2006 (H1N1) | MDCK | 0.0244 (S-enantiomer) | [1] |
| A/New Caledonia/20/99 (H1N1) | MDCK | <2.5 | [8] |
| A/Panama/2007/99 (H3N2) | MDCK | 5.0 - 10.0 | [3][8] |
| A/California/04/2009 (H1N1, S31N mutant) | MDCK | 56 | |
| A/WSN/33 (H1N1) | MDCK | - | [9][10] |
| A/Victoria/35/72 (H3N2) | Bovine Embryo Kidney | - | [11] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity (CC₅₀) of this compound in Various Cell Lines
| Cell Line | CC₅₀ (µg/mL) | Reference |
| Vero | >100 | [5][6][7] |
| MDCK | 50 (for a derivative) | [2] |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 3: Selectivity Index (SI) of this compound
| Influenza A Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| A/Soloman Island/3/2006 (H1N1) | MDCK | ~0.022 | >216 (>100 µg/mL) | >9818 |
| A/California/04/2009 (H1N1, S31N mutant) | MDCK | 56 | >216 (>100 µg/mL) | >3.8 |
The Selectivity Index (SI) is a ratio of the cytotoxicity to the antiviral activity of a compound (CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the ability of a compound to inhibit the production of infectious progeny virus.
Materials:
-
Confluent monolayers of MDCK cells in 6-well or 12-well plates
-
Influenza A virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Infection medium (e.g., DMEM with 0.5% BSA)
-
Overlay medium (e.g., DMEM containing 1.2% Avicel or 0.6% agarose and 2 µg/mL TPCK-trypsin)
-
Crystal violet staining solution (0.2% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed MDCK cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS and infect with the diluted virus for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Treatment: After the adsorption period, aspirate the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC₅₀ Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
Confluent monolayers of MDCK or A549 cells in 96-well plates
-
Influenza A virus stock
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Cell viability reagent (e.g., Neutral Red or MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus to a multiplicity of infection (MOI) that causes complete CPE within 3-4 days.
-
Infection and Treatment: Pre-treat the cells with the diluted compound for 1-2 hours before adding the virus. Alternatively, the compound and virus can be added simultaneously.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until CPE is complete in the virus control wells.
-
Quantification of Cell Viability:
-
Neutral Red Assay: Add Neutral Red solution and incubate. Extract the dye and measure the absorbance at ~540 nm.
-
MTT Assay: Add MTT solution and incubate. Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
-
EC₅₀ Calculation: Calculate the percentage of CPE inhibition for each drug concentration. The EC₅₀ is the concentration that results in 50% protection from virus-induced cell death.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Confluent monolayers of MDCK, A549, or Vero cells in 96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the percentage of cell viability for each drug concentration compared to the vehicle control. The CC₅₀ is the concentration that reduces cell viability by 50%.
Visualizations
Experimental Workflow for Antiviral Efficacy Assessment
Caption: Workflow for assessing this compound's antiviral efficacy and cytotoxicity.
Influenza A Virus Replication Cycle and Host Signaling Pathways
Caption: Influenza A replication and interaction with host signaling pathways.
Discussion of Signaling Pathways
The influenza A virus is known to manipulate several host cell signaling pathways to facilitate its replication. Key pathways include:
-
PI3K/Akt Pathway: This pathway is often activated by the virus to promote cell survival and prevent premature apoptosis, thereby ensuring a suitable environment for viral propagation.
-
MAPK Pathway: Components of the MAPK pathway, such as ERK and p38, are involved in regulating the nuclear export of viral ribonucleoproteins, a crucial step for the assembly of new virions.
-
NF-κB Pathway: The NF-κB signaling cascade plays a complex role in influenza virus infection, being involved in both the host's antiviral response and the regulation of viral RNA synthesis.
The M2 protein of influenza A has been shown to interact with host cell proteins, such as Hsp40, which is a regulator of the PKR signaling pathway.[6][8] The PKR pathway is a key component of the innate immune response that, when activated, can inhibit viral protein synthesis. By interacting with components that regulate this pathway, the M2 protein may play a role in modulating the host's antiviral defenses. While this compound's primary action is the direct blockage of the M2 ion channel, this inhibition of an early and critical stage of viral replication prevents the downstream manipulation of these host signaling pathways by the virus. The lack of viral uncoating and subsequent gene expression means that the viral proteins responsible for hijacking these pathways are not produced, thus preserving the normal cellular signaling environment to a greater extent.
Conclusion
The cell culture models and experimental protocols detailed in this document provide a robust framework for assessing the antiviral efficacy of this compound against influenza A virus. By employing standardized assays such as the plaque reduction assay for efficacy and the MTT assay for cytotoxicity, researchers can generate reliable and comparable data. The provided EC₅₀ and CC₅₀ values serve as a benchmark for these evaluations. A thorough understanding of this compound's mechanism of action and its interplay with the host cell's molecular machinery is essential for the continued development of effective antiviral strategies against influenza.
References
- 1. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of egg and high yielding MDCK cell-derived live attenuated influenza virus for commercial production of trivalent influenza vaccine: In vitro cell susceptibility and influenza virus replication kinetics in permissive and semi-permissive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interaction of Hsp40 with influenza virus M2 protein: implications for PKR signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of influenza virus uncoating by this compound hydrochloride [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of remantadine on the deproteinization of influenza viruses in infected cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of influenza virus reproduction stages sensitive to remantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Rimantadine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rimantadine, an adamantane derivative, has been a key antiviral drug for the prophylaxis and treatment of Influenza A virus infections.[1][2] Its mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for the uncoating of the virus within the host cell, thereby preventing viral replication.[3][4][5] However, the emergence of resistant influenza strains, primarily due to mutations in the M2 protein (such as the S31N substitution), has significantly limited its clinical utility.[4][6] This has spurred the development of novel this compound analogs designed to overcome resistance and broaden the spectrum of activity.
The preclinical evaluation of these new analogs is a critical step in the drug development pipeline. This process relies on robust animal models that can accurately predict the efficacy, pharmacokinetics, and safety of the candidate compounds in humans. These application notes provide detailed protocols and data presentation guidelines for the preclinical assessment of this compound analogs using established animal models.
Mechanism of Action: Targeting the Influenza A M2 Proton Channel
This compound and its analogs exert their antiviral effect by blocking the M2 ion channel of the Influenza A virus. After the virus enters a host cell via endocytosis, the endosome becomes acidified. This acidic environment triggers the M2 channel to pump protons into the virion, which is a crucial step for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1) – a process known as uncoating. By blocking this channel, this compound analogs prevent viral uncoating, halting the replication cycle before the viral genome can be released into the cytoplasm.[3][5]
References
Application Notes and Protocols for Quantifying Rimantadine's Effect on Influenza A Viral Load using qPCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and experimental protocols for utilizing quantitative real-time polymerase chain reaction (qPCR) to assess the antiviral efficacy of rimantadine against influenza A virus. The following sections detail the mechanism of action of this compound, a comprehensive protocol for in vitro antiviral testing, and methods for quantifying viral load reduction.
Introduction
This compound is an antiviral drug that has been used for the prophylaxis and treatment of influenza A virus infections.[1] Its mechanism of action involves the inhibition of the M2 ion channel protein of the influenza A virus.[2][3] This protein is crucial for the early stages of the viral replication cycle. By blocking the M2 ion channel, this compound prevents the uncoating of the virus and the subsequent release of viral ribonucleoprotein (vRNP) into the host cell cytoplasm, thereby halting viral replication.[1] Quantitative PCR (qPCR) is a highly sensitive and specific method for the detection and quantification of viral nucleic acids, making it an ideal tool to measure the impact of antiviral compounds like this compound on viral load.[4]
Mechanism of Action: this compound's Inhibition of Influenza A Uncoating
This compound specifically targets the M2 protein of influenza A virus, a proton-selective ion channel. Following endocytosis of the virus into the host cell, the acidic environment of the endosome triggers a conformational change in the M2 protein, allowing protons to flow into the virion. This acidification is a critical step for the dissociation of the viral matrix protein (M1) from the vRNP complexes, a process known as uncoating. The released vRNPs are then transported to the nucleus to initiate viral transcription and replication. This compound binds to the lumen of the M2 channel, effectively blocking the influx of protons and preventing the uncoating process.[2][3]
Experimental Protocol: In Vitro Antiviral Efficacy Testing
This protocol outlines a method for determining the antiviral activity of this compound against an influenza A virus strain in Madin-Darby Canine Kidney (MDCK) cells, using qPCR to quantify the reduction in viral load.
Materials
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/Panama/2007/99 (H3N2))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
Viral RNA extraction kit
-
One-step RT-qPCR kit
-
Primers and probe targeting a conserved region of the influenza A virus genome (e.g., the matrix (M) gene)
-
96-well cell culture plates
-
Real-time PCR instrument
Experimental Workflow Diagram
Detailed Procedure
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Seed the MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 80 µM).
-
Remove the growth medium from the confluent MDCK cells and add the diluted this compound solutions to the respective wells. Include a "no-drug" control (vehicle control).
-
-
Viral Infection:
-
Dilute the influenza A virus stock in DMEM containing TPCK-treated trypsin to achieve a multiplicity of infection (MOI) of 0.01.
-
Add the diluted virus to all wells, including the no-drug control.
-
Include a "no-virus" control to monitor for cytotoxicity of the drug.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well for viral load analysis.
-
-
Viral RNA Extraction:
-
Extract viral RNA from the collected supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a master mix for one-step RT-qPCR using a commercial kit.
-
Design or select primers and a probe targeting a conserved region of the influenza A M gene.
-
Primer and Probe Example (Influenza A M-gene):
-
Forward Primer: 5'-CTTCTAACCGAGGTCGAAACGTA-3'
-
Reverse Primer: 5'-GGTGACAGGATTGGTCTTGTCTTTA-3'
-
Probe: 5'-(FAM)-TCAGGCCCCCTCAAAGCCGAG-(BHQ1)-3'
-
-
Set up the qPCR reactions in a 96-well PCR plate, adding the extracted RNA to the master mix.
-
Include a standard curve of a known quantity of influenza A viral RNA or a plasmid containing the target sequence for absolute quantification.
-
Also include no-template controls (NTC) to check for contamination.
-
Example qPCR Cycling Conditions:
-
Reverse Transcription: 50°C for 10 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Use the standard curve to calculate the viral load (e.g., viral RNA copies/mL) for each sample.
-
Calculate the percentage of viral load reduction for each this compound concentration compared to the no-drug control.
-
Data Presentation
The following tables present illustrative data on the effect of this compound on influenza A virus replication.
Table 1: Effect of this compound on Influenza A/Panama/2007/99 (H3N2) Virus Yield in MDCK Cells
| This compound Concentration (µM) | Virus Yield (log10 TCID50/0.2 ml) | Percent Inhibition (%) |
| 0 (Control) | 7.0 | 0 |
| 5 | 6.3 | 10 |
| 10 | 5.25 | 25 |
| 20 | Not Reported | Not Reported |
| 40 | Not Reported | Not Reported |
| 80 | Not completely inhibited | < 100 |
Data adapted from a study where virus yield was determined by TCID50 assay.[3]
Table 2: EC50 Values of this compound Against an Amantadine-Sensitive Influenza A Strain
| Influenza A Strain | Assay Method | EC50 (nM) |
| A/Soloman Island/3/2006 (H1N1) | Plaque Reduction Assay | 19.62 - 24.44 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Data Interpretation and Reporting
The qPCR results will provide a quantitative measure of the reduction in viral RNA levels in the presence of this compound. The data can be used to determine the EC50 of the drug, which is a key parameter in assessing antiviral potency. It is important to also assess the cytotoxicity of the compound at the tested concentrations to ensure that the observed reduction in viral load is not due to cell death.
By following these detailed application notes and protocols, researchers can effectively utilize qPCR to obtain reliable and quantitative data on the antiviral activity of this compound against influenza A virus, aiding in drug development and virological research.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rimantadine in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.
Introduction
Rimantadine is a synthetic antiviral agent primarily used for the prophylaxis and treatment of illness caused by influenza A virus[1][2]. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation procedure for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to regulatory guidelines and is suitable for high-throughput analysis.
Experimental Protocols
Chemicals and Reagents
-
This compound hydrochloride (≥98% purity)
-
Amantadine-D6 (Internal Standard, IS) (≥99% purity)[3]
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma (sourced from a certified vendor)
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Amantadine-D6 (IS) by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Amantadine-D6 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create CC samples typically ranging from 1.0 to 1000.0 ng/mL[4] and QC samples at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation Protocol
The sample preparation utilizes a simple and efficient protein precipitation method.[4][5]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL Amantadine-D6) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex mix the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 v/v, 0.1% formic acid in water:acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for this compound extraction from plasma.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
| Parameter | Condition |
| Column | ACE C18-PFP (4.6 mm × 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Elution Mode | Isocratic |
| Composition | 85% A : 15% B[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C[4] |
| Run Time | ~4.5 minutes[5] |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4000 V[4] |
| Source Temperature | 300 - 420°C[3][4] |
| Curtain Gas | 30 psi[3] |
| Collision Gas | Medium/Nitrogen |
| Nebulizing Gas (GS1) | 50 psi[3] |
| Drying Gas (GS2) | 60 psi[3] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 180.2 | 163.2 | 150 |
| Amantadine-D6 (IS) | 158.2 | 141.2 | 150 |
Note: The specific product ion for this compound (m/z 163.2) corresponds to the loss of the NH3 group. The transitions for the IS should be optimized based on the specific deuterated standard used.
References
- 1. Measurement of this compound in plasma by capillary gas chromatography/mass spectrometry with a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in plasma by capillary gas chromatography/mass spectrometry with a deuterium-labeled internal standard (Journal Article) | OSTI.GOV [osti.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of 1-Acetyladamantane for Rimantadine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Rimantadine via the reductive amination of 1-acetyladamantane. The primary focus is on a high-yield procedure utilizing sodium borohydride as the reducing agent. Alternative methods, including high-pressure catalytic hydrogenation and the Leuckart reaction, are also discussed. Quantitative data is summarized for easy comparison, and key experimental workflows and reaction pathways are visualized.
Introduction
This compound, an α-methyl derivative of amantadine, is an antiviral drug effective against Influenza A virus by targeting the M2 proton channel.[1][2] Its synthesis is a key process for pharmaceutical development. One efficient and widely accessible method for synthesizing this compound is through the reductive amination of 1-acetyladamantane. This process involves the reaction of a ketone (1-acetyladamantane) with an amine source, followed by reduction of the intermediate imine to the final amine product, this compound.[3] This document outlines a detailed protocol for this synthesis, focusing on a method with mild conditions and high yield.[4]
Reaction Pathway: Reductive Amination
The synthesis of this compound from 1-acetyladamantane via reductive amination proceeds through an imine intermediate, which is subsequently reduced to the final amine.
Caption: Reductive amination of 1-acetyladamantane to this compound.
Experimental Protocols
Primary Protocol: Reductive Amination using Sodium Borohydride
This protocol is adapted from a method known for its mild conditions, simple work-up, and high yield.[4]
Materials:
-
1-Acetyladamantane (Adamantane methyl ketone)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Ammonia water (aqueous NH₃)
-
Ethyl acetate
-
50 mL three-neck flask
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reduction: In a 50 mL three-neck flask, combine 4 g of 1-acetyladamantane, 10 mL of ethanol, and 4.4 g of sodium borohydride.
-
Stir the mixture for 1 hour at room temperature.
-
Acidification: Slowly add 12 mL of hydrochloric acid dropwise to adjust the pH of the solution to 2.5. A solid precipitate will form.
-
Filter the mixture to isolate the solid.
-
Ammonolysis: Dissolve the collected solid in ethanol.
-
At 0°C, add 20 mL of ammonia water dropwise to the solution and react for 30 minutes.
-
Heat the reaction mixture to 40°C and maintain for 1 hour.
-
Extraction and Isolation: After cooling, extract the product with ethyl acetate.
-
Remove the ethyl acetate from the extract by rotary evaporation to yield white crystals of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4 g (1-acetyladamantane) | [4] |
| Yield | 3.78 g (white crystals) | [4] |
| Yield Percentage | 94.1% | [4] |
Alternative Protocol: High-Pressure Catalytic Reductive Amination
This method is an alternative to borohydride reduction but requires specialized high-pressure equipment.[5]
Reagents:
-
1-Acetyladamantane
-
Hydrogen (H₂)
-
Ammonia (NH₃)
-
Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)
General Conditions:
-
Temperature: Approximately 250°C
-
Pressure: Up to 15,000 psi
Note: This process is considered less favorable for commercial scale operations due to the demanding reaction conditions.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using the sodium borohydride method.
Caption: Experimental workflow for this compound synthesis.
Discussion of Alternative Reductive Amination Methods
While the sodium borohydride method is highly effective, other reductive amination techniques can be employed.
-
Leuckart Reaction: This method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] The reaction typically requires high temperatures (120-165°C) and is a classic method for converting ketones to amines.[6][7] It represents a one-pot approach to reductive amination.[8]
-
Other Borohydride Reagents:
-
Sodium Cyanoborohydride (NaCNBH₃): This reagent is less reactive than sodium borohydride and is often used for one-pot reductive aminations as it is stable in mildly acidic conditions required for imine formation.[3][9]
-
Sodium Triacetoxyborohydride (NaHB(OAc)₃): A mild and selective reducing agent for reductive aminations, often used in non-protic solvents like dichloromethane or dichloroethane.[9][10]
-
Conclusion
The reductive amination of 1-acetyladamantane presents a robust and efficient pathway for the synthesis of this compound. The protocol utilizing sodium borohydride offers high yields under relatively mild conditions, making it an attractive method for laboratory and potentially scalable synthesis. The alternative methods, while having their own specific advantages and disadvantages, provide a broader scope of synthetic strategies for researchers in drug development.
References
- 1. This compound | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. CN104610067A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Patch-Clamp Analysis of M2 Channels with Rimantadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus M2 protein is a proton-selective ion channel that plays a critical role in the viral life cycle.[1] It is activated by the low pH of the endosome, allowing protons to enter the virion, which facilitates the uncoating process and release of the viral ribonucleoprotein complex into the cytoplasm.[1][2] The M2 channel is a validated target for antiviral drugs, with Rimantadine being a notable inhibitor.[3][4] This document provides a detailed experimental setup and protocol for the functional analysis of M2 channels and their inhibition by this compound using the whole-cell patch-clamp technique.
Data Presentation
Table 1: Quantitative Analysis of this compound Inhibition of M2 Channels
| Parameter | Value | Cell Type/System | Reference |
| EC50 | |||
| (R)-Rimantadine | 19.62 nM | A/Soloman Island/3/2006 (H1N1) infected cells | [5] |
| (S)-Rimantadine | 24.44 nM | A/Soloman Island/3/2006 (H1N1) infected cells | [5] |
| IC50 | |||
| This compound | 3.6 ± 0.6 nM | 2-E expressing HEK293 cells | [6] |
| Amantadine | 0.6 µM | Xenopus laevis oocytes expressing M2 | [3] |
| Amantadine (S31N mutant) | 237.0 µM | Xenopus laevis oocytes expressing M2 | [7] |
| Binding Affinity (Kd) | |||
| (R)-Rimantadine | 41 ± 9 nM | Xenopus laevis oocytes expressing M2 | [5] |
| (S)-Rimantadine | 39 ± 4 nM | Xenopus laevis oocytes expressing M2 | [5] |
| Racemic this compound | 46 ± 4 nM | Xenopus laevis oocytes expressing M2 | [5] |
Table 2: Kinetic Parameters of this compound Binding to M2 Channels
| Compound | kon (M-1min-1) | koff (min-1) | Cell Type/System | Reference |
| (R)-Rimantadine | 20800 ± 700 | (9 ± 2) x 10-4 | Xenopus laevis oocytes expressing M2 | [5] |
| (S)-Rimantadine | 22500 ± 300 | (8.8 ± 0.8) x 10-4 | Xenopus laevis oocytes expressing M2 | [5] |
| Racemic this compound | 19600 ± 300 | (9.1 ± 0.8) x 10-4 | Xenopus laevis oocytes expressing M2 | [5] |
Experimental Protocols
Cell Culture and M2 Channel Expression
Objective: To prepare cells expressing the influenza M2 proton channel for patch-clamp analysis. Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of M2 channels.[8][9][10]
Materials:
-
HEK293 cells
-
Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Plasmid DNA encoding the M2 protein
-
Transfection reagent (e.g., Lipofectamine)
-
Coverslips
Protocol:
-
Culture HEK293 cells in a T-75 flask until they reach 70-80% confluency.
-
Seed the cells onto sterile glass coverslips in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the M2-encoding plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours to allow for M2 channel expression. Successful expression can be confirmed by immunofluorescence if a tagged version of the M2 protein is used.
Patch-Clamp Electrophysiology
Objective: To record M2 proton channel currents in the whole-cell configuration and assess the inhibitory effect of this compound.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
Solutions:
-
Extracellular Solution (ECS) - Non-activating (pH 7.4):
-
130 mM NaCl
-
5 mM KCl
-
1 mM MgCl2
-
2 mM CaCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm.
-
-
Extracellular Solution (ECS) - Activating (pH 5.5):
-
130 mM NaCl
-
5 mM KCl
-
1 mM MgCl2
-
2 mM CaCl2
-
10 mM MES
-
10 mM Glucose
-
Adjust pH to 5.5 with HCl.
-
Adjust osmolarity to ~310 mOsm.
-
-
Intracellular Solution (ICS):
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the activating ECS on the day of the experiment.
Protocol:
-
Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the non-activating ECS (pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the ICS.
-
Approach a transfected cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Switch the perfusion to the activating ECS (pH 5.5) to elicit an inward proton current through the M2 channels.
-
Apply a voltage ramp protocol (e.g., from -80 mV to +80 mV over 200 ms) to determine the current-voltage (I-V) relationship of the M2 channel.
-
To assess the effect of this compound, perfuse the cell with the activating ECS containing the desired concentration of the drug.
-
Record the M2 channel current in the presence of this compound.
-
To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition of the M2 current.
Mandatory Visualization
Caption: Experimental workflow for patch-clamp analysis of M2 channels with this compound.
References
- 1. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch-clamp studies and cell viability assays suggest a distinct site for viroporin inhibitors on the E protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The expression of endogenous voltage-gated potassium channels in HEK293 cells is affected by culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
Application Notes and Protocols: Use of Rimantadine in Combination with Other Influenza Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing potential toxicity. Rimantadine, an M2 ion channel inhibitor, has been a cornerstone of influenza A treatment.[1][2] While its use as a monotherapy is limited by widespread resistance, its potential in combination regimens is a subject of ongoing research.[2][3] These application notes provide a comprehensive overview of the use of this compound in combination with other influenza antivirals, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Rationale for Combination Therapy
The primary rationale for combining this compound with other influenza antivirals lies in their complementary mechanisms of action. This compound targets the M2 proton channel of influenza A viruses, inhibiting viral uncoating and assembly.[1] In contrast, other antiviral classes target different stages of the viral life cycle:
-
Neuraminidase (NA) inhibitors (e.g., oseltamivir, zanamivir, peramivir) block the release of progeny virions from infected cells.[2]
-
Polymerase inhibitors (e.g., favipiravir, baloxavir marboxil) interfere with viral RNA replication.
By targeting multiple essential viral processes simultaneously, combination therapy can achieve synergistic or additive antiviral effects, proving more effective than monotherapy.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound in combination with other influenza antivirals.
Table 1: In Vitro Synergistic Effects of this compound and Neuraminidase Inhibitors against Influenza A Virus
| Influenza A Strain | Combination | Assay Type | Key Findings | Reference |
| A/New Caledonia/20/99 (H1N1) | This compound + Zanamivir | Virus Yield Reduction | Additive and synergistic reduction in extracellular virus yield. | [4][5] |
| A/New Caledonia/20/99 (H1N1) | This compound + Oseltamivir Carboxylate | Virus Yield Reduction | Additive and synergistic reduction in extracellular virus yield. | [4][5] |
| A/New Caledonia/20/99 (H1N1) | This compound + Peramivir | Virus Yield Reduction | Synergistic reduction in extracellular virus yield. | [4][5] |
| A/Panama/2007/99 (H3N2) | This compound + Zanamivir | Virus Yield Reduction | Synergistic reduction in extracellular virus yield at all tested concentrations. | [4][5] |
| A/Panama/2007/99 (H3N2) | This compound + Oseltamivir Carboxylate | Virus Yield Reduction | Synergistic reduction in extracellular virus yield at all tested concentrations. | [4][5] |
| A/Panama/2007/99 (H3N2) | This compound + Peramivir | Virus Yield Reduction | Synergistic reduction in extracellular virus yield at all tested concentrations. | [4][5] |
Table 2: In Vivo Efficacy of this compound and Oseltamivir Combination in Mice Infected with Influenza A (H3N2)
| Treatment Group | Dose (mg/kg/day) | Protection Index (%) | Mean Survival Time (days) | Lung Virus Titer Reduction (log10 CCID50) | Reference |
| Placebo | - | 0 | 7.5 | - | [7][8] |
| Oseltamivir | 0.05 | 0-10 | 7.5-9.4 | 0.1-1.0 | [7] |
| This compound | 5.0 | 0 | 8.3-8.8 | 1.1-1.4 | [7] |
| This compound | 7.5 | 18.7-29.6 | 10.1-10.7 | Not Reported | [7] |
| Oseltamivir + this compound | 0.05 + 5.0 | 34-41 | 10.6-14.4 | 2.8 | [7] |
| Oseltamivir + this compound | 0.05 + 7.5 | 43-87 | 11.0-14.4 | Not Reported | [7] |
| Oseltamivir + this compound (Prophylactic) | 0.2 + 5.0 | 79.6 | 13.1 | >2.8 | [8] |
| Oseltamivir + this compound (Prophylactic) | 0.4 + 10.0 | 75 | 12.9 | >2.8 | [8] |
Table 3: In Vitro Activity of Triple-Combination Antiviral Drugs (TCAD) against Drug-Resistant Influenza A Strains
| Influenza A Strain | Genotype | Combination | Key Findings | Reference |
| 2009 H1N1 (e.g., A/California/04/09) | Adamantane-Resistant | Amantadine + Ribavirin + Oseltamivir | Highly synergistic activity against resistant strains. | [3][9] |
| Seasonal H1N1 | Oseltamivir-Resistant | Amantadine + Ribavirin + Oseltamivir | The triple combination was highly synergistic against drug-resistant viruses. | [3][9] |
| Seasonal H3N2 | Adamantane-Resistant | Amantadine + Ribavirin + Oseltamivir | TCAD regimen overcomes baseline drug resistance. | [3][9] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound with other antivirals stems from their targeting of distinct and essential stages of the influenza virus replication cycle.
Caption: Influenza virus replication cycle and points of antiviral intervention.
The M2 ion channel, the target of this compound, is crucial for the uncoating of the virus within the endosome. By blocking this channel, this compound prevents the release of viral ribonucleoproteins (RNPs) into the cytoplasm, a critical step for initiating replication. Neuraminidase inhibitors, on the other hand, act at the final stage of the replication cycle, preventing the newly formed viral particles from detaching from the host cell, thus limiting the spread of infection.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay for Antiviral Synergy
This assay is a gold standard for determining the susceptibility of influenza viruses to antiviral compounds and assessing the synergistic, additive, or antagonistic effects of drug combinations.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Antiviral compounds (this compound and another antiviral)
-
Influenza virus stock
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of each antiviral drug individually and in combination in a checkerboard format.
-
Virus Infection: Infect the MDCK cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units [PFU]/well).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the antiviral drugs.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control. Synergy is determined using a mathematical model such as the MacSynergy II program.
Caption: Workflow for the plaque reduction assay.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used to quantify the infectious virus titer in a sample.
Materials:
-
MDCK cells
-
96-well plates
-
DMEM with 2 μg/mL TPCK-trypsin
-
Influenza virus sample
-
Hemagglutination assay reagents (for endpoint determination)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates.
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus sample.
-
Infection: Inoculate the cell monolayers with the virus dilutions (8 replicates per dilution).
-
Incubation: Incubate the plates for 3-5 days.
-
Endpoint Determination: Assess the cytopathic effect (CPE) or perform a hemagglutination assay on the supernatant from each well to determine the presence of the virus.
-
Calculation: Calculate the TCID50 titer using the Reed-Muench method.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method quantifies the amount of viral RNA in a sample, providing a measure of viral load.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probe specific for the influenza virus M gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract viral RNA from the experimental samples (e.g., cell culture supernatant, mouse lung homogenates).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform real-time PCR using primers and a fluorescently labeled probe targeting a conserved region of the influenza M gene.
-
Quantification: Generate a standard curve using known quantities of a plasmid containing the target sequence to quantify the viral RNA copies in the samples.
Caption: Workflow for viral load determination by qRT-PCR.
In Vivo Mouse Model of Influenza Infection
Animal models are crucial for evaluating the therapeutic efficacy of antiviral combinations in a living organism.
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Mouse-adapted influenza A virus strain
-
Antiviral drugs for oral gavage or other appropriate route of administration
-
Anesthesia
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
Infection: Lightly anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of influenza virus.
-
Treatment: Begin antiviral treatment at a specified time point (e.g., 4 hours pre-infection for prophylaxis or 24 hours post-infection for therapy). Administer drugs for a defined period (e.g., 5 days).
-
Monitoring: Monitor the mice daily for weight loss and survival for 14-21 days.
-
Viral Titer Determination: At specific time points, euthanize a subset of mice and collect lung tissue to determine viral titers using TCID50 assay or qRT-PCR.
-
Data Analysis: Compare survival curves, mean body weight changes, and lung viral titers between treatment groups and the placebo control group.
Conclusion and Future Directions
The combination of this compound with neuraminidase inhibitors demonstrates significant synergistic and additive effects against influenza A viruses in preclinical models. This approach holds promise for enhancing antiviral efficacy and potentially overcoming resistance. Further research is warranted to explore combinations of this compound with newer classes of antivirals, such as polymerase inhibitors. Clinical trials are necessary to validate the safety and efficacy of these combination therapies in humans. The protocols and data presented here provide a foundational resource for researchers and drug development professionals working to advance influenza therapeutics.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Influenza M2 protein regulates MAVS-mediated signaling pathway through interacting with MAVS and increasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Rimantadine's Interaction with the Influenza M2 Protein Using Site-Directed Mutagenesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The influenza A virus M2 protein is a homotetrameric proton channel essential for viral replication, making it a key target for antiviral drugs.[1] Rimantadine, an adamantane derivative, effectively blocks the wild-type M2 channel, preventing the acidification of the viral core and subsequent uncoating.[2] However, the emergence of drug-resistant strains, primarily due to specific mutations in the M2 transmembrane domain, has significantly limited its clinical use.[3] This application note details the use of site-directed mutagenesis to investigate the interaction between this compound and the M2 protein, providing protocols for mutagenesis, protein expression, and functional assays to quantify drug sensitivity.
Key Amino Acid Residues in this compound Interaction and Resistance
Site-directed mutagenesis is a powerful tool to alter specific amino acids and probe their role in protein function and drug binding. In the context of the M2 protein, several key residues within the transmembrane domain have been identified as critical for this compound sensitivity. Mutations at these sites can confer resistance by altering the drug's binding pocket.[4]
The primary binding site for this compound is within the pore of the M2 channel.[4] Specific amino acid substitutions at positions such as L26F, V27A, A30T, S31N, and G34E have been shown to confer resistance to this compound.[1][5][6] The S31N mutation is the most prevalent in clinical isolates and significantly reduces the binding affinity of adamantanes.[7]
Experimental Workflow Overview
A typical workflow to study the effects of M2 mutations on this compound sensitivity involves several key steps:
-
Site-Directed Mutagenesis: Introduction of specific point mutations into the M2 gene.
-
Protein Expression: Expression of both wild-type and mutant M2 proteins in a suitable system, such as Xenopus laevis oocytes or in liposomes.
-
Functional Assays: Characterization of the proton channel activity and its inhibition by this compound using techniques like two-electrode voltage clamp (TEVC) electrophysiology or liposome-based proton flux assays.
-
Antiviral Assays: Assessment of the antiviral efficacy of this compound against viruses carrying the M2 mutations using plaque reduction assays.
Below is a diagram illustrating the general experimental workflow.
Caption: Experimental workflow for studying M2-rimantadine interaction.
Data Presentation
The following tables summarize quantitative data on the effect of various M2 mutations on this compound sensitivity.
Table 1: Electrophysiological Analysis of this compound Inhibition of M2 Proton Currents
| M2 Variant | This compound IC₅₀ (µM) | Fold Resistance (relative to WT) | Reference |
| Wild-Type (WT) | ~15.8 | 1 | [8] |
| S31N | ~237.0 | ~15 | [8] |
| V27A | ~84.9 | ~5.4 | [8] |
| L26F | ~30.6 | ~1.9 | [8] |
| A30T | >1000 | >63 | [8] |
| G34E | >1000 | >63 | [8] |
Table 2: Antiviral Activity of this compound against Influenza A Virus with M2 Mutations
| M2 Genotype | This compound EC₅₀ (nM) | Fold Resistance (relative to WT) | Reference |
| Wild-Type (WT) | 19.62 - 24.44 | 1 | [1] |
| S31N | >10,000 | >400 | [9] |
| V27A | - | - | |
| L26F | - | - |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the M2 Gene
This protocol is based on the QuikChange™ site-directed mutagenesis method.
Materials:
-
Plasmid DNA containing the wild-type M2 gene (e.g., in pCAGGS or a similar expression vector)
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
10-50 ng of template DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of high-fidelity DNA polymerase
-
ddH₂O to 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells via heat shock.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: M2 Protein Expression in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Materials:
-
Xenopus laevis frogs
-
Collagenase solution
-
cRNA of wild-type and mutant M2
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording solution (e.g., ND96) at various pH values
-
This compound stock solution
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to defolliculate them.
-
cRNA Injection: Inject 50 nL of cRNA (at a concentration of 10-50 ng/µL) into Stage V-VI oocytes. Incubate the injected oocytes for 2-4 days at 18°C.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with a high pH buffer (e.g., pH 8.5) to ensure the M2 channels are closed.
-
Impale the oocyte with two electrodes filled with 3 M KCl.
-
Switch to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels and record the inward current.
-
To test for inhibition, apply different concentrations of this compound in the low pH buffer and record the current.
-
Wash out the drug with the low pH buffer to observe any recovery of the current.
-
-
Data Analysis: Measure the percentage of current inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Liposome-Based Proton Flux Assay
Materials:
-
Synthetic M2 peptides (wild-type and mutants)
-
Lipids (e.g., POPC, POPG)
-
Fluorescent pH-sensitive dye (e.g., pyranine)
-
Size-exclusion chromatography column
-
Fluorometer
-
This compound stock solution
Procedure:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a pH-sensitive dye by extrusion.
-
Protein Reconstitution: Reconstitute the M2 peptides into the pre-formed liposomes.
-
Proton Flux Measurement:
-
Establish a pH gradient across the liposome membrane (e.g., internal pH 7.5, external pH 5.5).
-
Monitor the change in fluorescence of the entrapped dye over time, which corresponds to the influx of protons.
-
To test for inhibition, pre-incubate the proteoliposomes with various concentrations of this compound before creating the pH gradient.
-
-
Data Analysis: Calculate the initial rate of proton flux for each this compound concentration. Determine the IC₅₀ value by plotting the inhibition of proton flux against the drug concentration.
Protocol 4: Plaque Reduction Assay
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (wild-type and mutant strains)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Trypsin
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet solution
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayers and infect with a dilution of the virus stock calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and trypsin.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated control. Determine the EC₅₀ value, the concentration of drug that reduces the number of plaques by 50%.[1]
Signaling Pathways and Logical Relationships
The interaction between this compound and the M2 protein can be visualized as a simple inhibitory pathway. The mutations in the M2 protein disrupt this inhibition.
Caption: Inhibition of wild-type M2 by this compound.
Caption: Disruption of this compound inhibition by M2 mutation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural investigation of this compound inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry-Based Assays to Measure Rimantadine's Impact on Infected Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to assess the antiviral activity of rimantadine, a well-established M2 ion channel inhibitor, against influenza A virus. The described assays enable the quantitative analysis of viral protein expression, apoptosis induction, and cell cycle alterations in infected cells, offering valuable insights for antiviral drug research and development.
Introduction
This compound is an antiviral drug that specifically targets the M2 protein of the influenza A virus. This protein functions as a proton channel, which is crucial for the uncoating of the virus within the host cell's endosomes. By blocking this channel, this compound prevents the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby inhibiting a critical early stage of viral replication. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, single-cell analysis of multiple parameters. This makes it an ideal platform for dissecting the cellular consequences of viral infection and the effects of antiviral compounds like this compound.
Key Applications
This document outlines three key flow cytometry-based assays to characterize the impact of this compound on influenza A virus-infected cells:
-
Quantification of Viral Protein Expression: To determine the inhibitory effect of this compound on viral replication by measuring the levels of intracellular viral proteins.
-
Analysis of Apoptosis (Programmed Cell Death): To assess whether this compound treatment modulates the apoptotic pathways induced by viral infection.
-
Cell Cycle Analysis: To investigate the influence of this compound on the cell cycle progression of infected cells.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described assays, illustrating the expected outcomes of this compound treatment on influenza A-infected cells.
Table 1: Effect of this compound on Viral Nucleoprotein (NP) Expression in MDCK Cells
| Treatment Group | This compound Conc. (µM) | Percentage of NP-Positive Cells (%) | Mean Fluorescence Intensity (MFI) of NP-Positive Cells |
| Mock-Infected | 0 | 0.5 ± 0.2 | N/A |
| Influenza A-Infected | 0 | 85.2 ± 4.1 | 15,340 ± 980 |
| Influenza A-Infected + this compound | 1 | 42.6 ± 3.5 | 8,120 ± 650 |
| Influenza A-Infected + this compound | 5 | 15.8 ± 2.1 | 3,560 ± 310 |
| Influenza A-Infected + this compound | 10 | 3.2 ± 0.9 | 1,230 ± 150 |
Table 2: Apoptosis Profile of Influenza A-Infected A549 Cells Treated with this compound
| Treatment Group | This compound Conc. (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Mock-Infected | 0 | 96.3 ± 1.5 | 2.1 ± 0.5 | 1.6 ± 0.4 |
| Influenza A-Infected | 0 | 65.4 ± 3.8 | 20.7 ± 2.2 | 13.9 ± 1.9 |
| Influenza A-Infected + this compound | 10 | 88.1 ± 2.1 | 7.3 ± 1.1 | 4.6 ± 0.8 |
Table 3: Cell Cycle Distribution of Influenza A-Infected A549 Cells with this compound Treatment
| Treatment Group | This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Mock-Infected | 0 | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.2 |
| Influenza A-Infected | 0 | 78.9 ± 3.1 | 10.3 ± 1.5 | 10.8 ± 1.4 |
| Influenza A-Infected + this compound | 10 | 63.2 ± 2.8 | 23.5 ± 2.1 | 13.3 ± 1.1 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary mechanism of action involves the blockade of the M2 proton channel of the influenza A virus. This action prevents the acidification of the viral interior, which is a necessary step for the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.
Caption: this compound blocks the M2 proton channel, inhibiting viral uncoating.
Experimental Protocols
Protocol 1: Quantification of Intracellular Viral Nucleoprotein (NP) Expression
This protocol details the immunofluorescent staining of the influenza A virus nucleoprotein (NP), a key viral protein, for quantification by flow cytometry.
Workflow:
Troubleshooting & Optimization
Technical Support Center: Overcoming Rimantadine Resistance in Influenza A Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome rimantadine resistance in influenza A viruses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is the primary mechanism of action of this compound against influenza A virus?
This compound targets the M2 proton channel of the influenza A virus.[1][2][3] This channel is a tetrameric protein that acts as a pH-activated proton-selective channel, crucial for the viral life cycle.[2][3] By blocking the M2 channel, this compound prevents the influx of protons into the viral particle after it enters the host cell via endocytosis.[2][4] This inhibition of acidification prevents the dissociation of the viral ribonucleoprotein (RNP) from the matrix protein (M1), a critical step for the uncoating and release of the viral genome into the cytoplasm for replication.[2][5]
Q2: What is the molecular basis of resistance to this compound in influenza A strains?
Resistance to this compound primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[1][6] These mutations prevent the effective binding of this compound to the M2 channel.[1] The most prevalent and significant mutation is the serine-to-asparagine substitution at position 31 (S31N).[7][8][9] Other mutations that confer resistance include V27A, L26F, A30T/V, and G34E.[9][10][11] The high frequency of the S31N mutation in circulating influenza A strains has rendered this compound and the related drug amantadine largely ineffective for treating influenza.[7][12][13]
Combination Therapy
Q3: Is combination therapy a viable strategy to overcome this compound resistance?
Yes, combination therapy is a promising strategy. Combining this compound with antiviral drugs that have different mechanisms of action can exert synergistic effects and combat resistant strains.[7][14][15] A common approach is to combine this compound with a neuraminidase inhibitor (NAi) such as oseltamivir, zanamivir, or peramivir.[14][15][16] This approach targets two different stages of the viral life cycle: entry (M2 inhibitors) and release (neuraminidase inhibitors).
Q4: What evidence supports the synergistic effect of this compound and neuraminidase inhibitors?
Several in vitro studies have demonstrated that combinations of this compound with neuraminidase inhibitors (zanamivir, oseltamivir carboxylate, and peramivir) show additive and synergistic effects against H1N1 and H3N2 influenza A subtypes.[14][15][16] For example, one study found that all three combinations synergistically reduced the extracellular yield of the A/Panama/2007/99 (H3N2) influenza virus.[14][15] Another study in a mouse model showed a synergistic effect of this compound and oseltamivir in reducing mortality and prolonging survival time in mice infected with influenza A/Aichi/2/68 (H3N2).[17]
Novel and Repurposed Inhibitors
Q5: Are there new compounds being developed to target this compound-resistant M2 channels?
Yes, significant research is focused on developing new M2 inhibitors that are effective against resistant strains, particularly those with the S31N mutation.[7][12] These efforts include the design of new adamantane derivatives and novel non-adamantane compounds.[18][19][20][21] Some of these novel compounds have shown low micromolar potency against pandemic H1N1 influenza in cell culture.[7]
Q6: Have any repurposed drugs shown efficacy against this compound-resistant influenza A?
A recent study identified a novel combination of two drugs, arainosine and theobromine, that inhibit the influenza A M2 proton channel.[22] This combination was effective against influenza strains in both cell and animal models, including types that were resistant to older M2 inhibitors, and showed superior results to oseltamivir.[22] Theobromine, a compound found in chocolate, highlights the potential of repurposing known molecules for antiviral therapies.[22]
Troubleshooting Guides
Experimental Design
Issue 1: My plaque reduction assay to test a novel M2 inhibitor shows inconsistent results.
-
Possible Cause 1: Inappropriate cell line. Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus plaque assays. Ensure your cell line is susceptible to the influenza strain you are using and forms clear plaques.
-
Possible Cause 2: Virus titer variability. The initial virus titer is critical for reproducible results. Always use a freshly titrated virus stock for your experiments. Perform a titration alongside your main experiment to confirm the viral input.
-
Possible Cause 3: Drug cytotoxicity. High concentrations of your test compound may be toxic to the cells, leading to a reduction in cell viability that can be mistaken for antiviral activity. Always run a parallel cytotoxicity assay (e.g., MTS or MTT assay) to determine the non-toxic concentration range of your compound.
-
Possible Cause 4: Inconsistent drug concentration. Ensure accurate and consistent dilution of your compound. Use freshly prepared drug solutions for each experiment.
Issue 2: I am not observing the expected synergistic effect in my combination therapy experiment.
-
Possible Cause 1: Inappropriate drug ratio. Synergy is often dependent on the concentration ratio of the two drugs. A checkerboard titration with a wide range of concentrations for both drugs is necessary to identify the optimal synergistic concentrations.
-
Possible Cause 2: Assay endpoint. The method of analysis can be a crucial factor in evaluating drug interactions. For combinations including a neuraminidase inhibitor, assays based on cell-associated virus yield may underestimate the efficacy, and in some cases show antagonism, while assays measuring extracellular virus yield show synergy.[14][15][16]
-
Possible Cause 3: Data analysis method. Use appropriate software and models (e.g., MacSynergy or CompuSyn) to analyze the combination data and determine if the interaction is synergistic, additive, or antagonistic.[7]
Data Interpretation
Issue 3: I have identified a mutation in the M2 gene of a resistant isolate, but it's not one of the common resistance mutations.
-
Possible Cause: Novel resistance mutation. While mutations at positions 26, 27, 30, 31, and 34 are the most common, other amino acid changes within the M2 transmembrane domain could potentially confer resistance.
-
Troubleshooting Steps:
-
Sequence Verification: Re-sequence the M2 gene to confirm the mutation.
-
Reverse Genetics: Use reverse genetics to introduce the identified mutation into a wild-type virus backbone.
-
Phenotypic Assay: Test the resulting virus for its susceptibility to this compound using a plaque reduction assay or a yield reduction assay to confirm that the mutation confers resistance.
-
Structural Modeling: Use computational modeling to predict how the novel mutation might alter the structure of the M2 channel and interfere with this compound binding.
-
Data Presentation
Table 1: In Vitro Synergistic Effects of this compound and Neuraminidase Inhibitor Combinations
| Influenza A Strain | Drug Combination | Effect on Extracellular Virus Yield | Reference |
| A/New Caledonia/20/99 (H1N1) | This compound + Zanamivir | Additive and Synergistic | [14][15] |
| A/New Caledonia/20/99 (H1N1) | This compound + Oseltamivir Carboxylate | Additive and Synergistic | [14][15] |
| A/New Caledonia/20/99 (H1N1) | This compound + Peramivir | Additive and Synergistic | [14][15] |
| A/Panama/2007/99 (H3N2) | This compound + Zanamivir | Synergistic | [14][15] |
| A/Panama/2007/99 (H3N2) | This compound + Oseltamivir Carboxylate | Synergistic | [14][15] |
| A/Panama/2007/99 (H3N2) | This compound + Peramivir | Synergistic | [14][15] |
Table 2: Mouse Model of Combination Therapy with this compound and Oseltamivir against Influenza A/Aichi/2/68 (H3N2)
| Treatment Group | Protection Index (%) | Mean Survival Time (days) | Reference |
| Oseltamivir (0.05-0.2 mg/kg/day) | 0-10 | +0-1.9 | [17] |
| This compound (5.0 mg/kg/day) | 0 | +0.8-1.3 | [17] |
| This compound (7.5 mg/kg/day) | 18.7-29.6 | +2.6-3.2 | [17] |
| Oseltamivir + this compound (5.0 mg/kg/day) | 34-41 | +3.1-6.9 | [17] |
| Oseltamivir + this compound (7.5 mg/kg/day) | 43-87 | +3.1-6.9 | [17] |
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in infection medium (e.g., DMEM with 0.2% BSA).
-
Infection: Wash the confluent cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.
-
Drug Treatment: Prepare serial dilutions of the test compound in overlay medium (e.g., 2X MEM containing 0.8% agarose and the appropriate concentration of TPCK-trypsin).
-
Overlay: After the 1-hour infection, remove the virus inoculum and add the overlay medium containing the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 1% crystal violet solution to visualize the plaques.
-
Analysis: Count the number of plaques at each drug concentration and calculate the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique directly measures the proton conductance of the M2 channel expressed in Xenopus oocytes.
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the M2 protein (wild-type or mutant).
-
Incubation: Incubate the injected oocytes for 1-3 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a buffer solution at a specific pH (e.g., pH 7.4).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply a voltage clamp protocol (e.g., stepping the membrane potential from -80mV to +40mV).
-
Switch the perfusion buffer to a low pH (e.g., pH 5.5) to activate the M2 channel and record the resulting current.
-
-
Inhibitor Testing: Perfuse the oocyte with a low pH buffer containing the test compound at various concentrations and record the inhibition of the M2 channel current.
-
Data Analysis: Analyze the current-voltage relationships to determine the inhibitory effect of the compound.
Yeast Growth Restoration Assay
This high-throughput screening assay is based on the principle that expression of the M2 channel is toxic to yeast, and an M2 inhibitor can restore yeast growth.[23][24][25]
-
Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) that is engineered to express the influenza A M2 protein under an inducible promoter.
-
Culture Preparation: Grow the yeast culture in a medium that represses M2 expression.
-
Assay Plate Preparation:
-
Dilute the yeast culture into a medium that induces M2 expression.
-
Dispense the yeast suspension into 384-well microplates.
-
Add the test compounds from a chemical library to the wells. Include positive controls (e.g., this compound for wild-type M2) and negative controls (DMSO).
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Growth Measurement: Measure yeast growth by reading the optical density at 600 nm (OD600) using a plate reader.
-
Hit Identification: Identify compounds that restore yeast growth in the presence of M2 expression as potential M2 inhibitors.
Visualizations
Caption: Influenza A virus lifecycle and the targets of antiviral drugs.
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for assessing combination therapy synergy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation direct-acting influenza therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic basis of resistance to this compound emerging during treatment of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for this compound-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]
- 8. Amantadine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for this compound-resistant pandemic influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuraminidase inhibitor-rimantadine combinations exert additive and synergistic anti-influenza virus effects in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound and oseltamivir demonstrate synergistic combination effect in an experimental infection with type A (H3N2) influenza virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to this compound and amantadine - FluTrackers News and Information [flutrackers.com]
- 21. New adamantane-containing compounds targeting this compound-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study | CoLab [colab.ws]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
- 24. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchwithrutgers.com [researchwithrutgers.com]
Strategies to improve the aqueous solubility of Rimantadine for in vitro assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in effectively dissolving Rimantadine for in vitro experiments.
Troubleshooting Guide
Issue 1: My this compound hydrochloride is not dissolving in water as expected.
Possible Causes:
-
Incorrect Salt Form: You may be using the free base form of this compound, which has lower aqueous solubility than the hydrochloride salt.
-
Suboptimal Conditions: Dissolution may be slow at lower temperatures or without agitation.
-
High Concentration: You may be attempting to prepare a stock solution at a concentration exceeding its solubility limit under your specific conditions.
Solutions:
-
Verify the Salt Form: Ensure you are using this compound hydrochloride, which is freely soluble in water (50 mg/mL at 20°C).[1][2] If you have the free base, consider converting it to the hydrochloride salt or using one of the alternative solubilization methods below.
-
Optimize Dissolution Conditions:
-
Heating: Gently warm the solution.
-
Agitation: Use a vortex mixer or sonicator to aid dissolution.[3]
-
Fresh Solvent: Use freshly opened, high-purity water.
-
-
Prepare a Stock Solution in an Organic Solvent: If high concentrations are required, consider preparing a stock solution in an organic solvent like DMSO.
Issue 2: I need to prepare a high-concentration stock solution of this compound.
Possible Cause:
-
The desired concentration exceeds the aqueous solubility of this compound hydrochloride.
Solution:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[3][4][5]
-
Protocol for Preparing a 50 mg/mL Stock Solution in DMSO:
-
Weigh out the desired amount of this compound hydrochloride.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Use an ultrasonic bath to aid dissolution.[3]
-
Store the stock solution at -20°C or -80°C.[3] Note that hygroscopic DMSO can impact solubility, so using a newly opened bottle is recommended.[3]
-
-
Issue 3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
Possible Causes:
-
Solvent Shock: The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to precipitate.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may not be sufficient to keep the this compound solubilized at the desired working concentration.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[6]
Solutions:
-
Optimize Dilution:
-
Add the DMSO stock solution to the medium dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations.
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Test the tolerance of your specific cell line to different DMSO concentrations.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7][8][9]
-
Protocol for Using Sulfobutylether-β-cyclodextrin (SBE-β-CD):
-
Prepare a solution of 20% SBE-β-CD in saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.[3]
-
-
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH.[10][11][12] For a basic drug like this compound, lowering the pH may improve solubility. Ensure the final pH of your culture medium remains within the physiological range for your cells.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molarity | Notes |
| This compound Hydrochloride | Water | 50 mg/mL at 20°C | ~231.7 mM | Freely soluble[1][2] |
| This compound Hydrochloride | Water | 33.33 mg/mL | ~154.5 mM | Requires sonication[3] |
| This compound Hydrochloride | DMSO | 50 mg/mL | ~231.7 mM | Requires sonication[3] |
| This compound Hydrochloride | DMSO | 43 mg/mL | ~199.3 mM | Use fresh DMSO[5][13] |
| This compound (Free Base) | DMSO | 33-36 mg/mL | ~184.0 - 200.8 mM | Use fresh DMSO[4][14] |
| This compound (Free Base) | Water | Insoluble | - | [4] |
| This compound (Free Base) | Ethanol | 33 mg/mL | ~184.0 mM | [14] |
Experimental Workflow for Solubilization
Caption: Decision tree for selecting a this compound solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound hydrochloride?
A1: this compound is the free base form of the drug, while this compound hydrochloride is the salt form. The hydrochloride salt is generally much more soluble in aqueous solutions.[1][2][4] For in vitro assays requiring an aqueous vehicle, it is highly recommended to use the hydrochloride form.
Q2: What is the mechanism of action of this compound?
A2: The exact mechanism is not fully understood, but it is known to inhibit the replication of influenza A virus.[1][2] It appears to block the ion channel activity of the M2 protein, which is crucial for the uncoating of the virus within the host cell.[3][5]
Q3: Is this compound stable in solution?
A3: this compound hydrochloride has been shown to be very stable, even after long-term storage at room temperature for at least 25 years.[15] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[3] If water is used as the solvent for a stock solution, it is recommended to filter and sterilize it before use.[3]
Q4: Can I prepare a stock solution of this compound directly in cell culture medium?
A4: Preparing a stock solution directly in a complete cell culture medium (especially one containing serum) is generally not recommended. The drug may interact with components in the medium, potentially reducing its stability and efficacy.[16] It is better to prepare a concentrated stock in a suitable solvent (like water or DMSO) and then dilute it into the medium just before the experiment.
Q5: What are some general strategies for improving the solubility of poorly soluble drugs for in vitro assays?
A5: Several strategies can be employed, including:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[17][18][19]
-
Use of co-solvents: Water-miscible organic solvents can be used to increase solubility.[7][20][21]
-
pH adjustment: For ionizable drugs, adjusting the pH of the solution can significantly alter solubility.[10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[7][8][9]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution.[7][22]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound HYDROCHLORIDE TABLETS, 100 MG [dailymed.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. selleckchem.com [selleckchem.com]
- 15. Long-term stability of the anti-influenza A compounds--amantadine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. mdpi.com [mdpi.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 21. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 22. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
Troubleshooting low yields in the chemical synthesis of Rimantadine
Technical Support Center: Rimantadine Synthesis
This technical support guide provides troubleshooting advice for common issues encountered during the chemical synthesis of this compound, helping researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive amination of 1-acetyladamantane is resulting in a low yield of this compound. What are the likely causes?
Low yields in the reductive amination of 1-acetyladamantane to form this compound can stem from several factors. The primary competing reaction is the reduction of the starting ketone to 1-(adamantan-1-yl)ethanol.[1] Additionally, incomplete imine formation and suboptimal reaction conditions can significantly lower the yield.
Troubleshooting Steps:
-
Verify Imine Formation: The equilibrium between the ketone and the imine intermediate must favor the imine before the reducing agent is introduced, especially when using less selective agents like sodium borohydride.[1][2] Consider removing water as it forms, either by azeotropic distillation or by using a dehydrating agent like molecular sieves.[3]
-
Choice of Reducing Agent: The selectivity of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine in the presence of the ketone.[4][5] If using sodium borohydride (NaBH₄), ensure the imine has had sufficient time to form before adding the reducing agent.[5]
-
Reaction Conditions: Ensure the pH of the reaction medium is weakly acidic (around pH 4-5) to facilitate imine formation without deactivating the amine nucleophile.[1] If using catalytic hydrogenation, be aware that the amine product can potentially deactivate the catalyst.[2]
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
The most common byproduct is the alcohol resulting from the reduction of 1-acetyladamantane. Another potential impurity is unreacted starting material.
Identification and Minimization:
-
Byproduct Identification: Use analytical techniques like TLC, GC-MS, or NMR to identify the impurities. 1-acetyladamantane is a known impurity in this compound synthesis.[6]
-
Minimizing Alcohol Formation: As detailed in Q1, use an imine-selective reducing agent.[4] This is the most effective way to prevent the reduction of the starting ketone.
-
Minimizing Over-alkylation: While less of an issue when using ammonia, if substituted amines were used, over-alkylation to secondary or tertiary amines can occur.[3][7] Using a stepwise procedure where the imine is formed first can help mitigate this.[7]
Q3: What is the most effective method for purifying this compound to maximize recovery?
Purification of this compound is typically achieved by crystallization of its hydrochloride salt.[8][9]
Purification Protocol:
-
Salt Formation: After the reaction is complete and quenched, extract the crude this compound base into an organic solvent.
-
Crystallization: Add a solution of HCl in a suitable solvent (e.g., isopropanol) to the organic extract to precipitate this compound hydrochloride.
-
Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as acetone or dimethylsulfoxide, to remove entrained impurities.[8][9][10]
Key Considerations:
-
The crystal habit of this compound hydrochloride can be needle-like, which may affect filtration and drying.[9]
-
Careful control of the crystallization conditions (solvent, temperature, cooling rate) is crucial for obtaining high purity and yield.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | DCE, DCM, THF | Water-sensitive; generally high yielding.[5][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol | Toxic byproducts; Lewis acids can improve yield.[5] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Must allow for complete imine formation before addition.[5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Variable | Alcohols | Catalyst can be deactivated by amines.[2] |
Experimental Protocols
Protocol 1: Reductive Amination of 1-Acetyladamantane using Sodium Borohydride
This protocol is based on a patented synthesis method.[8]
-
Reaction Setup: In a three-neck flask, dissolve 2g of 1-acetyladamantane in 5mL of ethanol.
-
Reduction: Add 2g of sodium borohydride to the solution and stir the mixture for 1 hour.
-
Acidification: Slowly add 6mL of hydrochloric acid dropwise to adjust the pH to 2.5.
-
Isolation: Filter the resulting solid.
-
Basification: Dissolve the solid in ethanol and, at 0°C, add 10mL of ammonia water dropwise. React for 30 minutes.
-
Workup: Heat the mixture to 40°C for 1 hour. Extract the product with ethyl acetate.
-
Final Product: Remove the ethyl acetate by rotary evaporation to obtain this compound as a white crystalline solid. A reported yield for this final step is 94%.[8]
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: A multi-step synthesis of this compound starting from Adamantane.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing the cause of low yields in this compound synthesis.
Diagram 3: Cause-and-Effect Relationships in Low Yield Synthesis
Caption: Relationships between potential causes and the outcome of low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Optical Resolution of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. DSpace [cora.ucc.ie]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Identifying and mitigating CNS side effects of Rimantadine in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and mitigating the central nervous system (CNS) side effects of Rimantadine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common CNS side effects of this compound observed in animal studies?
A1: Based on studies with this compound and its close analog Amantadine, the most commonly observed CNS side effects in animal models include alterations in locomotor activity, anxiety-like behaviors, and at higher doses, stereotypy, ataxia, and potential for convulsions.[1][2] In mice, doses of 5-40 mg/kg of amantadine have been shown to cause a dose-dependent reduction in locomotion and other species-typical behaviors like rearing and grooming.[2]
Q2: What is the primary mechanism behind this compound-induced CNS side effects?
A2: The CNS effects of this compound are primarily attributed to its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and its influence on the dopaminergic system.[1] By blocking NMDA receptors, this compound can alter glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity, learning, and memory.[3] Its effects on the dopaminergic system, including increasing dopamine release and inhibiting reuptake, contribute to changes in motor activity and behavior.[4][5]
Q3: At what doses are CNS side effects of this compound typically observed in rodents?
A3: While specific dose-response data for this compound is limited in publicly available literature, studies on Amantadine provide valuable insights. In rats, amantadine has been shown to significantly increase dopamine levels in the corpus striatum at doses of 10, 20, and 40 mg/kg.[5] Behavioral effects, such as sedation and reduced locomotion, have been observed in mice at doses ranging from 5 to 40 mg/kg.[2] It is crucial to conduct dose-ranging studies in your specific animal model to determine the precise threshold for CNS side effects.
Q4: Are the CNS side effects of this compound reversible?
A4: The available data suggests that the CNS side effects of this compound and its analogs are generally reversible upon discontinuation of the drug. Studies on amantadine have shown that tolerance can develop to some behavioral effects with repeated administration, while sensitization may occur for others.[6]
Troubleshooting Guides
Problem: Unexpected Changes in Locomotor Activity
Symptoms:
-
Hyperactivity or hypoactivity in the open field test.
-
Altered travel distance, velocity, or movement patterns.
Possible Causes:
-
Dose-dependent effects of this compound: this compound can either increase or decrease locomotor activity depending on the dose administered and the specific animal model.[2]
-
Anxiety-like behavior: Reduced exploration of the center of the open field may be misinterpreted as hypoactivity, when it is actually indicative of anxiety.
-
Habituation: Repeated testing in the same environment can lead to habituation and decreased exploratory behavior.
Troubleshooting Steps:
-
Review Dose-Response Data: Compare your observed effects with the known dose-response characteristics of adamantane derivatives. Refer to the data table below for amantadine as a reference.
-
Analyze Zone-Specific Activity: In the open field test, analyze the time spent and distance traveled in the center versus the periphery of the arena to differentiate between general locomotor effects and anxiety-like behavior.
-
Control for Habituation: Ensure that animals are properly habituated to the testing room but not overly exposed to the testing apparatus to avoid confounding results.
Problem: Observing Anxiety-Like Behavior
Symptoms:
-
Reduced time spent in the open arms of the elevated plus maze.
-
Decreased entries into the open arms of the elevated plus maze.
-
Thigmotaxis (wall-hugging) in the open field test.
Possible Causes:
-
Anxiogenic Effects of this compound: As an NMDA receptor antagonist, this compound can induce anxiety-like behaviors.
-
Environmental Stressors: Improper handling, excessive noise, or inappropriate lighting in the testing environment can exacerbate anxiety.
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure consistent and appropriate lighting levels, minimize noise, and handle animals gently to reduce environmental stress.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals in the testing room before initiating the experiment.
-
Consider Co-administration of Anxiolytics (for mitigation studies): To confirm that the observed behavior is anxiety-related, a pilot study with a known anxiolytic could be conducted.
Quantitative Data
Table 1: Dose-Response Effects of Amantadine on Dopamine and its Metabolites in Rat Striatum
| Amantadine Dose (mg/kg, i.p.) | Change in Dopamine (DA) Level |
| 10 | Significant Increase |
| 20 | Significant Increase |
| 40 | Significant Increase |
Data extracted from a study by Ito et al. (1998), which provides a proxy for this compound's effects due to their similar mechanisms of action.[5]
Table 2: Behavioral Effects of Amantadine in Mice
| Amantadine Dose (mg/kg, i.p.) | Observed Effect on Locomotion |
| 5 - 40 | Modest, dose-dependent sedation and reduction in locomotion |
Data from a study by Starr and Starr (1993), indicating the general locomotor effects of amantadine in mice.[2]
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares, with a designated "center" zone.
-
Procedure: a. Acclimatize the animal to the testing room for at least 30 minutes prior to the test.[7] b. Gently place the animal in the center of the open field arena. c. Record the animal's activity for a predefined period (typically 5-10 minutes) using an automated tracking system or video recording for manual scoring.[7][8]
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Grooming duration.
-
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[6][9]
-
Procedure: a. Acclimatize the animal to the testing room. b. Place the animal in the center of the maze, facing one of the open arms. c. Allow the animal to explore the maze for a set time (usually 5 minutes).[6] d. Record the session with a video camera for later analysis.
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Visualizations
Caption: Workflow for assessing this compound's CNS effects.
Caption: Signaling pathway of this compound's CNS effects.
Caption: Troubleshooting guide for behavioral changes.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Locomotor effects of amantadine in the mouse are not those of a typical glutamate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of amantadine on dopaminergic neurons in discrete regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Addressing the emergence of M2 S31N mutation and Rimantadine efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the influenza A M2 S31N mutation and its impact on Rimantadine efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the M2 S31N mutation and why is it significant?
The M2 S31N mutation is a single amino acid substitution at position 31 of the influenza A virus M2 protein, where serine (S) is replaced by asparagine (N). This mutation is highly significant because it is the most prevalent cause of resistance to the adamantane class of antiviral drugs, including this compound and Amantadine.[1][2][3][4][5] The high frequency of this mutation in circulating influenza A strains has rendered these drugs largely ineffective for treatment.[6][7]
Q2: How does the M2 S31N mutation confer resistance to this compound?
The M2 protein forms a proton channel that is crucial for the uncoating of the virus within an infected cell.[7][8] this compound typically blocks this channel, inhibiting viral replication.[8] The S31N mutation alters the structure of the M2 channel pore, preventing this compound from binding effectively.[8][9][10] This disruption of the drug-target interaction allows the proton channel to function even in the presence of the drug, leading to resistance.
Q3: What is the prevalence of the M2 S31N mutation in influenza A viruses?
The M2 S31N mutation is found in over 95% of currently circulating influenza A strains, making it the predominant mechanism of resistance to adamantane antivirals.[2][3][4][5] Its high prevalence has been a major factor in the discontinuation of Amantadine and this compound for treating influenza A infections.[3][4]
Q4: Are there any other mutations that cause resistance to this compound?
Yes, other mutations in the M2 transmembrane domain, such as L26F, V27A, A30T, and G34E, also confer resistance to adamantanes.[1][2] However, the S31N mutation is by far the most common, accounting for the vast majority of resistant strains.[1][2]
Troubleshooting Experimental Issues
Q5: My plaque reduction assay shows unexpected results for this compound efficacy against a supposedly wild-type influenza strain. What could be the issue?
Several factors could contribute to this:
-
Undetected S31N Mutation: The "wild-type" strain may have acquired the S31N mutation during virus propagation. It is crucial to sequence the M2 gene of your viral stocks to confirm their genetic identity.
-
Incorrect Drug Concentration: Ensure that the stock solution of this compound is at the correct concentration and has been stored properly. Prepare fresh dilutions for each experiment.
-
Cell Culture Issues: The cell line used for the assay (e.g., MDCK cells) should be healthy and at the optimal confluency. Contamination or poor cell health can affect plaque formation and assay results.
-
Assay Variability: Plaque reduction assays can have inherent variability. Ensure you have included appropriate controls (e.g., no-drug control, known resistant and sensitive virus controls) and are performing an adequate number of replicates.
Q6: I am having difficulty expressing and purifying the M2 S31N mutant protein for structural studies. What are some common pitfalls?
Expression of membrane proteins like M2 can be challenging. Here are some troubleshooting tips:
-
Codon Optimization: Optimize the codon usage of the M2 gene for the expression system you are using (e.g., E. coli, insect cells).
-
Expression Conditions: Experiment with different expression temperatures, induction times, and inducer concentrations to optimize protein folding and minimize toxicity.
-
Detergent Screening: The choice of detergent for solubilizing and purifying the M2 protein is critical. Screen a variety of detergents to find one that maintains the protein's stability and tetrameric state.
-
Purity Assessment: Use techniques like SDS-PAGE and Western blotting to monitor the expression and purification process. Size-exclusion chromatography can be used to assess the oligomeric state of the purified protein.
Quantitative Data Summary
Table 1: Prevalence of Adamantane Resistance Mutations in Influenza A Viruses
| Mutation | Prevalence | Reference(s) |
| S31N | >95% | [2][3][4][5] |
| V27A | ~1% | [1][2] |
| L26F | <0.2% | [2] |
| A30T | <0.2% | [2] |
| G34E | <0.2% | [2] |
Table 2: this compound Efficacy Against Wild-Type and S31N Mutant Influenza A
| Virus Strain | M2 Genotype | EC50 of this compound (nM) | Reference(s) |
| A/Soloman Island/3/2006 (H1N1) | Wild-Type (S31) | 19.62 - 24.44 | [11] |
| Influenza A strains with S31N | S31N Mutant | >2,000,000 | [12] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for this compound Susceptibility Testing
This protocol is used to determine the concentration of this compound required to inhibit the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (test strain and controls)
-
This compound hydrochloride
-
Minimal Essential Medium (MEM)
-
Trypsin-TPCK
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in MEM.
-
Infection: Wash the MDCK cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of the virus per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agarose medium containing serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.
Protocol 2: Genotyping of the M2 S31N Mutation by RT-PCR and Sanger Sequencing
This protocol is used to determine the presence of the S31N mutation in the M2 gene of an influenza A virus sample.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR primers flanking the M2 transmembrane region
-
Taq DNA polymerase
-
dNTPs
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
RNA Extraction: Extract viral RNA from the influenza virus sample.
-
Reverse Transcription (RT): Synthesize cDNA from the viral RNA using reverse transcriptase and a specific primer.
-
PCR Amplification: Amplify the M2 gene segment containing codon 31 using PCR with specific forward and reverse primers.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Analyze the sequencing results to determine the nucleotide sequence at codon 31 of the M2 gene. A codon of AGT or AGC corresponds to Serine (S), while AAT or AAC corresponds to Asparagine (N).
Visualizations
References
- 1. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]
- 3. Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Influenza Programme [who.int]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rimantadine Derivative Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of rimantadine derivatives. Our goal is to facilitate the improvement of their pharmacokinetic (PK) profiles.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that you may encounter during your research.
Question 1: My this compound derivative shows poor aqueous solubility. How can I reliably measure its permeability and what steps can I take to improve solubility for in vivo studies?
Answer:
Poor aqueous solubility is a common challenge for lipophilic molecules like many adamantane derivatives.[1] This can hinder absorption and lead to unreliable data in permeability assays.
Troubleshooting Steps:
-
Combined Solubility-Permeability Assay: Utilize a workflow where you first determine the kinetic solubility of your compound and then use the resulting saturated solution as the donor for a Parallel Artificial Membrane Permeability Assay (PAMPA). This prevents compound precipitation in the donor well, which can lead to erroneously high permeability values.
-
Formulation Strategies: For in vivo testing, consider the following formulation strategies to enhance solubility and absorption:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the compound in a dissolved state in the gastrointestinal tract.[2]
-
Amorphous solid dispersions: Dispersing the compound in a polymeric carrier can prevent crystallization and improve the dissolution rate.
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[2]
-
Alternative delivery routes: For preclinical studies, using an oil-based vehicle for subcutaneous (SC) or intraperitoneal (IP) injection can bypass issues of oral absorption and provide sustained exposure.[3]
-
Question 2: My lead compound is rapidly cleared in the in vitro metabolic stability assay. What are the likely metabolic pathways and how can I design more stable derivatives?
Answer:
Rapid clearance in a liver microsomal stability assay suggests that your compound is a substrate for hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[4] this compound itself is extensively metabolized in the liver, primarily through hydroxylation on the adamantane ring.[5]
Troubleshooting Steps:
-
Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the metabolites formed during the microsomal assay. This will pinpoint the specific sites on the molecule susceptible to metabolism.
-
Structure-Activity Relationship (SAR) Analysis:
-
Block Metabolism: Introduce chemical modifications at the identified metabolic "hotspots" to block enzymatic action. For example, fluorination at a site of hydroxylation can prevent this metabolic pathway.
-
Modify Lipophilicity: While the adamantane cage provides beneficial lipophilicity, excessively high lipophilicity can increase non-specific binding and metabolism. Consider synthesizing analogues with modified lipophilicity.
-
Introduce Polar Groups: Conjugating the this compound derivative with small, polar moieties like amino acids can sometimes improve metabolic stability and solubility. For example, a glycyl-rimantadine conjugate demonstrated profoundly high stability in human plasma.[6]
-
Question 3: The oral bioavailability of my derivative is very low in animal models, despite acceptable solubility and permeability. What could be the issue?
Answer:
Low oral bioavailability in the face of good solubility and permeability often points to two main culprits: high first-pass metabolism or active efflux by transporters in the gut wall.
Troubleshooting Steps:
-
Assess First-Pass Metabolism: Compare the pharmacokinetic parameters after intravenous (IV) and oral (PO) administration. A significantly lower area under the curve (AUC) for the oral dose compared to the IV dose, along with a high clearance value, points towards extensive first-pass metabolism in the liver.[7][8]
-
Investigate Efflux Transporters: Use in vitro cell-based assays (e.g., Caco-2 assays) to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If efflux is a problem, medicinal chemistry efforts can be directed to design analogues that are not recognized by these transporters.
-
Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers or inhibit local efflux transporters in the gut, thereby increasing absorption.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should be measuring for my this compound derivatives? A1: In early preclinical profiling, you should focus on determining the following parameters:
-
In Vitro: Aqueous Solubility, Membrane Permeability (Papp), and Metabolic Stability (Half-life, Intrinsic Clearance).
-
In Vivo: After oral and IV administration, determine the Peak Plasma Concentration (Cmax), Time to Peak Concentration (Tmax), Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).[7][9]
Q2: How does the pharmacokinetic profile of this compound compare to its precursor, amantadine? A2: this compound generally exhibits a more favorable pharmacokinetic profile than amantadine, with a longer plasma half-life and lower urinary excretion of the unchanged drug, indicating more extensive metabolism.[10] This often translates to a better side-effect profile at comparable doses.[11][12]
Q3: What is a typical starting point for designing a preclinical in vivo pharmacokinetic study? A3: A typical study begins with administering the compound intravenously and orally to a rodent species (like rats or mice) to determine absolute oral bioavailability.[7] Blood samples are collected at multiple time points (e.g., up to 24 hours) to construct a plasma concentration-time curve, from which the key PK parameters are calculated.[7]
Q4: Can incorporating an adamantane moiety into other molecules improve their pharmacokinetic properties? A4: Yes, the adamantane group is often used in medicinal chemistry as a "lipophilic bullet" to increase a molecule's lipophilicity.[1] This can enhance membrane permeability and tissue distribution, potentially improving the overall pharmacokinetic profile and biological activity of the parent molecule.[1][13]
Quantitative Data Summary
The following tables provide a summary of key pharmacokinetic parameters for this compound and serve as a template for comparing your own derivatives. Note: Comprehensive, directly comparable PK data for a wide range of novel this compound derivatives is not publicly available and is typically proprietary.
Table 1: Comparison of Single-Dose Pharmacokinetic Parameters of Amantadine and this compound in Adults.
| Parameter | Amantadine (200 mg) | This compound (200 mg) | Reference |
| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [10][12] |
| Plasma Elimination Half-life (t½) | 16.7 ± 7.7 h | 36.5 ± 15 h | [10][12] |
| % Dose Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [10][12] |
Table 2: Template for Pharmacokinetic Profile of Novel this compound Derivatives.
| Compound | Solubility (µg/mL) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Half-life (t½, min) | Oral Bioavailability (%F) in Rats |
| This compound | Reference Value | Reference Value | Reference Value | Reference Value |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Glycyl-rimantadine | N/A | N/A | > 240 min (in human plasma) | N/A |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive oral absorption by measuring a compound's ability to diffuse across a lipid-infused artificial membrane.[14]
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for analysis
Methodology:
-
Prepare Solutions: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <5%).
-
Coat Membrane: Add 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely.[15]
-
Prepare Plates: Add 300 µL of PBS to each well of the acceptor plate.
-
Add Compound: Add 200 µL of the test compound solution to each well of the coated donor plate.
-
Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for a defined period (e.g., 5 to 18 hours).[14][15]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[16]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile (ACN) with an internal standard to stop the reaction
-
LC-MS/MS for analysis
Methodology:
-
Prepare Reaction Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the liver microsomes and the test compound (at a final concentration of e.g., 1 µM) to the reaction mixture. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: The reaction in each aliquot is stopped by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated microsomal proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate Stability: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows in the pharmacokinetic profiling of this compound derivatives.
Caption: Preclinical pharmacokinetic profiling workflow for this compound derivatives.
Caption: Logical workflow for troubleshooting low oral bioavailability.
References
- 1. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Pharmacokinetics and metabolism of this compound hydrochloride in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 9. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Differences in side effects of amantadine hydrochloride and this compound hydrochloride relate to differences in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative single-dose pharmacokinetics of amantadine hydrochloride and this compound hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Stabilizing Rimantadine in Solution for Long-Term Experiments
Welcome to the technical support center for the effective use of rimantadine in long-term experimental settings. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound solutions throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound hydrochloride is a highly stable compound in its solid, crystalline form. Studies have shown that it can be stored for at least 25 years at ambient temperature without any loss of antiviral activity.[1] Even after boiling and holding at temperatures between 65-85°C for several days, its full antiviral activity is retained.[1] However, the stability of this compound in solution is dependent on the solvent, storage conditions, and duration.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound hydrochloride is soluble in several organic solvents suitable for laboratory use. For a crystalline solid form, stock solutions can be prepared in the following solvents:
-
Dimethyl sulfoxide (DMSO): Solubility is approximately 50 mg/mL.
-
Ethanol: Solubility is approximately 5 mg/mL.
-
Dimethylformamide (DMF): Solubility is approximately 2 mg/mL.
When preparing stock solutions in these organic solvents, it is recommended to purge the solvent with an inert gas.
Q3: How should I prepare aqueous solutions of this compound?
This compound hydrochloride is freely soluble in water, with a solubility of 50 mg/mL at 20°C. For experimental use, further dilutions from a stock solution into aqueous buffers or isotonic saline are recommended. It is advised not to store aqueous solutions for more than one day to ensure optimal performance.
Q4: What is the primary mechanism of action of this compound?
This compound's antiviral activity is primarily directed against the influenza A virus. It functions by targeting and inhibiting the M2 protein, which acts as a proton ion channel in the viral envelope.[2][3] By blocking this channel, this compound prevents the influx of protons into the viral particle, a crucial step for the uncoating of the virus and the release of its genetic material into the host cell's cytoplasm.[2][3] This effectively halts the viral replication cycle at an early stage.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and use of this compound solutions in long-term experiments.
Issue 1: Precipitation of this compound in Solution
Symptoms:
-
Visible particulate matter, cloudiness, or crystals in the solution after preparation or storage.
-
Inconsistent results in assays, suggesting a lower effective concentration of the drug.
Possible Causes:
-
Solvent Choice and Concentration: The solubility of this compound can be exceeded, especially when diluting a concentrated DMSO stock into an aqueous buffer like Phosphate-Buffered Saline (PBS). Phosphate buffers, in particular, can cause precipitation of amine-containing drugs, especially in hydro-organic mixtures.
-
pH of the Solution: The solubility of this compound hydrochloride is pH-dependent. While it is soluble in acidic conditions, its solubility decreases at neutral or alkaline pH.
-
Storage Temperature: Storing concentrated solutions at lower temperatures (e.g., 4°C or -20°C) can lead to precipitation, especially if the solution becomes supersaturated upon cooling.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Solvent and Concentration | When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to maintain solubility. Prepare a more dilute stock solution if necessary to avoid precipitation upon further dilution. |
| 2 | Adjust pH | If using aqueous buffers, consider preparing them at a slightly acidic pH (e.g., pH 6.0-6.5) to enhance the solubility of this compound hydrochloride. Always check the compatibility of the adjusted pH with your experimental system. |
| 3 | Control Storage Temperature | Store concentrated stock solutions in DMSO at room temperature if they will be used frequently, as some compounds are more prone to precipitation upon freeze-thaw cycles. For long-term storage, aliquot stock solutions into smaller, single-use volumes and store at -20°C. Before use, ensure the solution is completely thawed and vortexed to redissolve any potential precipitates. |
| 4 | Sonication | If a precipitate is observed, gentle sonication of the solution in a water bath for a short period can help to redissolve the compound. However, this should be done cautiously to avoid degradation of the compound. |
| 5 | Filtration | Before use in cell culture or other sensitive assays, filter the final working solution through a 0.22 µm sterile filter to remove any undissolved particles. |
Issue 2: Loss of Antiviral Activity Over Time
Symptoms:
-
Decreased efficacy of the this compound solution in inhibiting viral replication in long-term experiments.
-
Variability in experimental results from day to day or week to week.
Possible Causes:
-
Chemical Degradation: Although generally stable, this compound can undergo degradation under certain conditions, such as exposure to light (photodegradation) or reactive oxygen species. One study on photocatalytic degradation showed that this compound can be completely mineralized into CO2, H2O, and inorganic ions under UV irradiation in the presence of a catalyst.[4]
-
Improper Storage: Frequent freeze-thaw cycles of stock solutions can lead to degradation. Exposure of solutions to light and elevated temperatures for extended periods can also contribute to a loss of activity.
-
Interaction with Media Components: Components in complex cell culture media, such as serum proteins or other supplements, could potentially interact with and reduce the effective concentration of this compound over time.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Proper Storage of Stock Solutions | Aliquot stock solutions (e.g., in DMSO) into light-protected, single-use vials and store them at -20°C for long-term storage. For aqueous working solutions, it is best to prepare them fresh for each experiment. |
| 2 | Minimize Freeze-Thaw Cycles | Avoid repeated freezing and thawing of the main stock solution. Prepare smaller working aliquots from the main stock to be used for a limited number of experiments. |
| 3 | Protect from Light | Store all this compound solutions, both stock and working solutions, in amber vials or wrap containers in aluminum foil to protect them from light. |
| 4 | Prepare Fresh Working Solutions | For long-term experiments, it is advisable to prepare fresh working dilutions of this compound in your experimental buffer or cell culture medium from a stable stock solution at regular intervals (e.g., daily or every few days) rather than storing large volumes of dilute solutions. |
| 5 | Conduct Stability Checks | If conducting very long-term experiments, it may be beneficial to perform periodic analytical checks (e.g., using a stability-indicating HPLC method) to confirm the concentration and integrity of your this compound solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 215.77 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 21.58 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile 10 mL volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the powder completely.
-
Once dissolved, bring the final volume to 10 mL with anhydrous DMSO.
-
Mix the solution thoroughly by vortexing.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the concentration and degradation of this compound. Method parameters may need to be optimized for specific equipment and degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 15mM, pH 3.0) in a ratio of approximately 65:35 (v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate the presence of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Influenza A Viral Replication Cycle and Inhibition by this compound
This diagram illustrates the key stages of the influenza A virus replication cycle and highlights the specific step at which this compound exerts its inhibitory effect.
Caption: Influenza A replication cycle and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Solution Stability
This workflow outlines the key steps for a systematic evaluation of this compound solution stability over time.
Caption: Workflow for evaluating the stability of this compound solutions.
References
- 1. Long-term stability of the anti-influenza A compounds--amantadine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Journal of Research in Pharmacy » Submission » Development and validation of HPLC method for simultaneous determination of this compound marketed product [dergipark.org.tr]
Technical Support Center: Refinement of Assays to Detect Low Levels of Rimantadine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of assays to detect low levels of rimantadine resistance in Influenza A viruses.
Introduction to this compound Resistance
This compound, along with amantadine, belongs to the adamantane class of antiviral drugs that target the M2 ion channel of Influenza A virus.[1] Inhibition of the M2 protein prevents viral uncoating and replication.[1] However, the efficacy of these drugs has been severely compromised by the emergence of resistant strains.[2] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein at positions 26, 27, 30, 31, or 34.[3][4][5] The serine-to-asparagine substitution at position 31 (S31N) is the most prevalent mutation associated with this compound resistance.[6][7] Detecting low-frequency resistant variants within a viral population is crucial for surveillance, clinical management, and drug development efforts.
Mechanism of this compound Action and Resistance
The M2 protein of Influenza A virus forms a proton channel that is essential for the uncoating of the virus within the host cell. This compound blocks this channel, preventing the influx of protons and thereby inhibiting viral replication. Mutations in the M2 protein can alter the binding site of this compound, rendering the drug ineffective.
Caption: Mechanism of this compound action and the development of resistance through M2 gene mutations.
Assay Comparison for Detecting this compound Resistance
Several molecular and phenotypic assays are available to detect this compound resistance. The choice of assay depends on the specific research question, required sensitivity, and available resources.
| Assay Type | Assay Name | Principle | Limit of Detection (LOD) for Minority Variants | Throughput |
| Genotypic | Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of the M2 gene. | 15-20% | Low to Medium |
| Pyrosequencing | Sequencing-by-synthesis method that detects pyrophosphate release upon nucleotide incorporation. | 3-5%[8][9][10] | High | |
| Real-Time PCR (qPCR) with SNP Probes | Allele-specific probes to detect single nucleotide polymorphisms (SNPs) associated with resistance. | 1-5% | High | |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of the M2 gene or the whole viral genome. | <1% | Very High | |
| Phenotypic | Plaque Reduction Assay | Measures the concentration of this compound required to reduce the number of viral plaques by 50% (EC50). | Not applicable for detecting minority variants directly. | Low |
| ELISA-based Assays | Measures the reduction in viral antigen expression in the presence of this compound. | Not applicable for detecting minority variants directly. | Medium to High |
Detailed Experimental Protocols
Pyrosequencing for M2 Gene Mutations
This protocol outlines the steps for detecting known this compound resistance mutations in the M2 gene of Influenza A virus.
Caption: Workflow for detecting this compound resistance mutations using pyrosequencing.
Methodology:
-
Viral RNA Extraction: Extract viral RNA from clinical specimens or cell culture supernatants using a commercial viral RNA extraction kit.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and a reverse primer specific to the M2 gene.
-
Amplify the M2 gene segment containing the resistance-conferring mutations using a forward and a biotinylated reverse primer.
-
-
PCR Product Purification:
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the biotinylated PCR product using streptavidin-coated beads to immobilize the template strand.
-
-
Pyrosequencing Reaction:
-
Anneal a sequencing primer to the purified single-stranded PCR product.
-
Perform the pyrosequencing reaction according to the manufacturer's instructions, sequentially adding dNTPs.
-
-
Data Analysis:
-
Analyze the resulting pyrogram to determine the nucleotide sequence and identify any mutations at the target codons (26, 27, 30, 31, 34).
-
Real-Time PCR with SNP Probes
This protocol describes a real-time PCR assay for the rapid detection of specific single nucleotide polymorphisms (SNPs) conferring this compound resistance.[11]
Methodology:
-
Viral RNA Extraction: Extract viral RNA as described for pyrosequencing.
-
One-Step Real-Time RT-PCR:
-
Prepare a reaction mix containing a one-step RT-PCR master mix, forward and reverse primers flanking the SNP of interest, and two allele-specific probes.
-
Each probe is labeled with a different fluorescent reporter dye (e.g., FAM for wild-type and HEX/VIC for mutant) and a quencher.
-
Perform the real-time RT-PCR in a compatible instrument.
-
-
Data Analysis:
-
The instrument will detect the fluorescence emitted by each probe.
-
Analyze the amplification plots for each dye to determine the presence of the wild-type and/or mutant allele.
-
Plaque Reduction Assay
This phenotypic assay determines the susceptibility of an influenza virus isolate to this compound.[12]
Methodology:
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus isolate.
-
Infection:
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilutions in the presence of varying concentrations of this compound.
-
-
Overlay: After a 1-hour incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) with the corresponding this compound concentrations.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting:
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) of this compound, which is the concentration that reduces the number of plaques by 50% compared to the no-drug control.
Troubleshooting Guides and FAQs
Pyrosequencing
Q1: Why is my pyrosequencing signal weak or absent?
A1:
-
Low viral load in the sample: Ensure the starting material has a sufficient viral titer. Consider concentrating the virus or using a more sensitive RNA extraction method.
-
Inefficient RT-PCR amplification: Optimize the RT-PCR conditions, including primer concentrations, annealing temperature, and cycle numbers. Verify the PCR product on an agarose gel before proceeding.
-
Poor PCR product purification: Ensure complete removal of unincorporated dNTPs and primers, as these can interfere with the pyrosequencing reaction.
-
Incorrect sequencing primer design or concentration: Verify the sequencing primer sequence and optimize its concentration.
Q2: How do I interpret ambiguous pyrograms?
A2:
-
Mixed viral populations: Ambiguous peaks can indicate the presence of both wild-type and mutant viruses. The peak height can be used to estimate the relative proportion of each variant.
-
Sequencing errors: Repeat the pyrosequencing run to rule out technical errors. If the ambiguity persists, consider an alternative method like Sanger sequencing or NGS for confirmation.
Real-Time PCR with SNP Probes
Q1: I am getting amplification in both the wild-type and mutant channels for a clonal virus population.
A1:
-
Probe cross-reactivity: The probes may not be specific enough and could be binding to the non-target allele. Redesign the probes to have higher specificity.
-
Suboptimal annealing temperature: Optimize the annealing temperature to improve probe specificity.
Q2: My real-time PCR assay is not sensitive enough to detect low levels of resistance.
A2:
-
Increase the amount of template RNA: Use a higher input of viral RNA in the reaction.
-
Optimize the reaction conditions: Adjust the primer and probe concentrations and the cycling parameters to enhance the amplification efficiency.
-
Consider a more sensitive assay: For detecting very low-frequency variants, consider using NGS or digital droplet PCR (ddPCR).
Plaque Reduction Assay
Q1: I am not getting any plaques, even in the no-drug control wells.
A1:
-
Inactive virus: Ensure the virus stock is viable and has been stored correctly.
-
Problem with the cell monolayer: Check the health and confluency of the MDCK cells.
-
Incorrect virus dilution: The virus may be too diluted. Use a lower dilution factor.
Q2: My EC50 values are highly variable between experiments.
A2:
-
Inconsistent cell seeding: Ensure a consistent number of cells are seeded in each well.
-
Variability in virus input: Use a standardized virus titer for each experiment.
-
Pipetting errors: Be precise when preparing drug and virus dilutions.
This technical support center provides a foundation for refining assays to detect low levels of this compound resistance. For further assistance, please consult the cited literature and the manufacturer's protocols for specific reagents and instruments.
References
- 1. Influence of amantadine resistance mutations on the pH regulatory function of the M2 protein of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic basis of resistance to this compound emerging during treatment of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]
- 5. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Influenza Programme [who.int]
- 7. Rapid and Specific Detection of Amantadine-Resistant Influenza A Viruses with a Ser31Asn Mutation by the Cycling Probe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a real-time RT-PCR assay for detection of resistance to oseltamivir in influenza A pandemic (H1N1) 2009 virus using single nucleotide polymorphism probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Rimantadine Activity Against Amantadine-Resistant Influenza Viruses
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on enhancing the activity of rimantadine against amantadine-resistant influenza viruses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of amantadine and this compound resistance in influenza A viruses?
A1: The primary mechanism of resistance to amantadine and this compound is the development of single amino acid substitutions in the transmembrane domain of the M2 ion channel protein.[1][2] The most prevalent and significant of these mutations is the serine-to-asparagine substitution at position 31 (S31N). This mutation alters the drug-binding site within the M2 channel, preventing this compound from effectively blocking proton transport and subsequent viral uncoating. Other mutations at positions such as 26, 27, 30, 34, and 38 have also been associated with resistance.
Q2: What are the main strategies to overcome this compound resistance?
A2: There are two primary strategies being explored to enhance the activity of this compound against resistant strains:
-
Development of Novel Adamantane Analogs: This involves synthesizing new derivatives of this compound and amantadine with modified chemical structures.[3][4][5] The goal is to create compounds that can effectively bind to and block the mutated M2 channels, such as the S31N variant. Some of these novel compounds have shown promising activity against resistant strains in vitro.[4][6]
-
Combination Therapy: This approach involves using this compound in combination with other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir, zanamivir).[7] This can lead to synergistic or additive antiviral effects, where the combined efficacy is greater than the sum of the individual drugs.
Q3: How can I determine if my novel this compound analog is cytotoxic?
A3: It is crucial to assess the cytotoxicity of any new compound to ensure that the observed antiviral activity is not simply due to the killing of host cells. A common method for this is the MTT or MTS assay, which measures cell viability.[8][9][10][11][12] This assay should be performed in parallel with your antiviral assays on uninfected cells. A high CC50 (50% cytotoxic concentration) value and a low EC50 or IC50 (50% effective or inhibitory concentration) value are desirable, leading to a high selectivity index (SI = CC50/EC50).
Q4: What are appropriate positive and negative controls for in vitro antiviral assays against amantadine-resistant influenza?
A4:
-
Positive Controls:
-
For amantadine-sensitive strains: Amantadine or this compound.
-
For amantadine-resistant strains: A neuraminidase inhibitor like oseltamivir or zanamivir can be used to demonstrate that the virus is susceptible to other classes of antivirals.
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve the test compounds, e.g., DMSO).
-
Untreated, infected cells (virus control).
-
Uninfected, untreated cells (mock control).
-
Troubleshooting Guides
Antiviral Activity Assays (Plaque Reduction & Virus Yield Reduction)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No plaques or very small plaques in the virus control wells. | 1. Inactive virus stock. 2. Low virus titer. 3. Suboptimal cell health or confluency. 4. Incorrect trypsin concentration. | 1. Use a fresh, validated virus stock. 2. Titer the virus stock before the assay. 3. Ensure MDCK cells are healthy and form a confluent monolayer. 4. Optimize the concentration of TPCK-treated trypsin in the overlay medium. |
| Confluent lysis of the cell monolayer. | 1. Virus concentration is too high. | 1. Perform serial dilutions of the virus stock to achieve a countable number of plaques. |
| High variability between replicate wells. | 1. Inconsistent pipetting. 2. Uneven cell monolayer. 3. Edge effects in the plate. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Seed cells evenly and allow them to form a uniform monolayer. 3. Avoid using the outer wells of the plate if edge effects are a concern. |
| Test compound appears highly effective but is also cytotoxic. | 1. The compound is killing the host cells, not specifically inhibiting the virus. | 1. Perform a cytotoxicity assay (e.g., MTT) in parallel on uninfected cells to determine the CC50. 2. Calculate the Selectivity Index (SI = CC50/IC50) to assess the therapeutic window. |
M2 Ion Channel Electrophysiology (Two-Electrode Voltage Clamp)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No M2 channel current is detected. | 1. Poor cRNA quality or low expression in oocytes. 2. Oocytes are unhealthy. 3. Incorrect recording solutions. | 1. Verify cRNA integrity and concentration; inject a higher amount if necessary. 2. Use healthy, stage V-VI oocytes and allow for a 2-4 day incubation period post-injection. 3. Double-check the composition and pH of your recording buffers. |
| High leak currents. | 1. Oocyte membrane is damaged during impalement. 2. Poor quality oocytes. | 1. Be gentle when impaling the oocyte with the microelectrodes. 2. Discard oocytes that do not have a stable resting membrane potential. |
| Inconsistent drug inhibition. | 1. Incomplete solution exchange. 2. Drug degradation. | 1. Ensure the perfusion system allows for complete and rapid exchange of solutions. 2. Prepare fresh drug solutions for each experiment. |
Data Presentation
In Vitro Activity of this compound Analogs Against Amantadine-Resistant Influenza A
| Compound | Virus Strain | M2 Mutation | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | A/California/04/2009 (H1N1) | S31N | Antiviral Assay | 56 | [13] |
| Amantadine | A/California/04/2009 (H1N1) | S31N | Antiviral Assay | 115 | [13] |
| Enol Ester 10 (R-isomer) | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | S31N | Antiviral Assay | 7.7 | [4] |
| Enol Ester 10 (S-isomer) | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | S31N | Antiviral Assay | 7.7 | [4] |
| Glycyl-rimantadine (4b) | A/H3N2 | Not specified | Antiviral Assay | ~3.5 times lower than amantadine | [14] |
| Amantadine Analog 11 | A/California/04/2009 (H1N1) | S31N | Antiviral Assay | 1-37 (range for 11 variants) | [13] |
Synergistic Effects of this compound in Combination Therapy
| Drug Combination | Virus Strain | Assay Type | Effect | Key Finding | Reference |
| This compound + Zanamivir | A/New Caledonia/20/99 (H1N1) | Virus Yield Reduction | Synergistic | Maximum synergy with <2.5 µM this compound | |
| This compound + Oseltamivir Carboxylate | A/New Caledonia/20/99 (H1N1) | Virus Yield Reduction | Synergistic | Significant virus reduction at low concentrations | |
| This compound + Peramivir | A/New Caledonia/20/99 (H1N1) | Virus Yield Reduction | Synergistic | Peramivir was the most potent NA inhibitor in combination | |
| This compound + Zanamivir | A/Panama/2007/99 (H3N2) | Virus Yield Reduction | Synergistic | Synergistic at all tested concentrations | |
| Amantadine + Ribavirin + Oseltamivir | 2009 H1N1 Strains | CPE Inhibition | Synergistic | Highly synergistic against resistant viruses | [7] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of plaques formed by an influenza virus in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Infection medium (e.g., serum-free MEM with BSA)
-
TPCK-treated trypsin
-
Agarose or Avicel overlay medium
-
Test compounds and control drugs
-
Influenza virus stock (wild-type and resistant strains)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in infection medium.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS and infect with the virus dilution for 1 hour at 37°C, rocking gently every 15 minutes.
-
Treatment and Overlay: Remove the virus inoculum and overlay the cells with 2 ml of overlay medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value (the concentration that inhibits 50% of plaque formation).
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.
Materials:
-
Same as Plaque Reduction Assay, but without the overlay medium.
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for 24-48 hours to allow for virus replication.
-
Supernatant Collection: Harvest the cell culture supernatants, which contain the progeny virus.
-
Virus Titeration: Determine the virus titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the virus titers from the compound-treated wells to the untreated virus control. Calculate the percent reduction in virus yield and determine the IC50 value.
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability and is used to determine the cytotoxicity of test compounds.
Materials:
-
MDCK cells
-
Complete growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. Determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 4: M2 Proton Channel Activity Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique measures the proton current through the M2 channel expressed in Xenopus laevis oocytes, allowing for the direct assessment of channel blockers.
Materials:
-
Xenopus laevis oocytes (stage V-VI)
-
M2 protein cRNA (wild-type and mutant)
-
Microinjection setup
-
Two-electrode voltage clamp (TEVC) amplifier and data acquisition system[15]
-
Recording chamber and perfusion system
-
Recording solutions (e.g., pH 7.4 and pH 5.5 buffers)
-
Test compounds
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus frog and inject them with M2 cRNA. Incubate the oocytes for 2-4 days to allow for protein expression.[16][17]
-
TEVC Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).
-
Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -30 mV). Perfuse the oocyte with a low pH buffer (e.g., pH 5.5) to activate the M2 proton current.
-
Compound Application: Once a stable M2 current is established, perfuse the oocyte with a solution containing the test compound and record the inhibition of the current.
-
Data Analysis: Calculate the percentage of current inhibition for each compound concentration. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Mandatory Visualizations
Caption: Mechanism of this compound action, resistance, and strategies to overcome it.
References
- 1. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing influenza: amantadine, this compound and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against this compound-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding of Rimantadine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges associated with the non-specific binding of rimantadine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary antiviral activity is against influenza A virus. It targets the M2 proton channel, a protein encoded by the virus.[1][2] By blocking this channel, this compound inhibits the uncoating of the virus, a crucial step for the release of the viral genome into the host cell's cytoplasm, thus preventing viral replication.[2]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a drug with cellular components other than its intended target. For this compound, this can include binding to serum proteins in the cell culture medium, interacting with the lipid bilayer of cell membranes, or binding to other cellular proteins.[3] This is a concern because it can lead to a reduction in the free concentration of the drug available to act on its target, potentially causing an underestimation of its potency (higher EC50 values). It can also lead to off-target effects and cytotoxicity, complicating data interpretation.
Q3: What are the potential off-target effects of this compound at high concentrations?
At high concentrations, this compound can exhibit cytotoxic effects.[4][5] Studies have shown that it can interfere with the proliferation of human peripheral blood lymphocytes.[6] Additionally, its amphiphilic nature allows it to interact with lipid membranes, which could potentially disrupt normal membrane function.[3]
Q4: How does serum in the cell culture medium affect this compound's activity?
Cell culture medium is often supplemented with serum (e.g., fetal bovine serum, FBS), which contains high concentrations of proteins like albumin. This compound can bind to these proteins, reducing the effective concentration of free drug available to inhibit the influenza M2 channel.[3] This can lead to an apparent decrease in antiviral activity.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide addresses common issues encountered during cellular assays with this compound that may be related to non-specific binding.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal or false positives in screening assays. | This compound may be interacting non-specifically with assay components (e.g., detection reagents, plastic surfaces). | - Include appropriate negative controls (e.g., cells without virus, but with this compound).- Test for this compound interference with the assay readout in a cell-free system.- Consider using low-binding microplates. |
| Inconsistent EC50 values between experiments. | Variation in serum concentration in the culture medium, leading to variable protein binding. | - Standardize the serum concentration across all assays.- Perform assays in serum-free medium if the cell line can tolerate it.- Determine the EC50 in the presence of different serum concentrations to understand its effect. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | Non-specific binding to cellular components leading to off-target toxicity. | - Perform a cytotoxicity assay (e.g., MTT, MTS) in parallel with the antiviral assay to determine the CC50 (50% cytotoxic concentration).- Ensure that the antiviral assays are conducted at concentrations well below the CC50.- Use a different cell line that may be less sensitive to this compound's cytotoxic effects. |
| Reduced antiviral activity compared to literature values. | High degree of non-specific binding to serum proteins or plasticware. | - Reduce the serum concentration in the assay medium if possible.- Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding to plastic.- Consider using a different antiviral with lower lipophilicity if non-specific binding is a persistent issue. |
Quantitative Data
This compound and its Derivatives: Binding and Activity
The following tables summarize key quantitative data related to this compound and its derivatives.
Table 1: Binding of this compound Enantiomers to Influenza A M2 Proton Channel
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |
| (R)-rimantadine | 1.0 x 10⁵ | 4.1 x 10⁻³ | 41 |
| (S)-rimantadine | 1.0 x 10⁵ | 3.9 x 10⁻³ | 39 |
| Racemic this compound | 1.0 x 10⁵ | 4.6 x 10⁻³ | 46 |
| Amantadine | 1.1 x 10⁵ | 5.2 x 10⁻² | 470 |
| Data from electrophysiological assays with the Udorn M2 WT channel.[1] |
Table 2: Antiviral Activity of this compound Enantiomers
| Compound | EC50 (nM) against A/Soloman Island/3/2006 (H1N1) |
| (R)-rimantadine | 19.62 |
| (S)-rimantadine | 24.44 |
| Data from plaque reduction assays.[1] |
Table 3: Binding of this compound Schiff Base Derivatives to Bovine Serum Albumin (BSA)
| Compound | Binding Constant (K_a) (x 10⁴ L·mol⁻¹) | Number of Binding Sites (n) |
| This compound-salicylaldehyde (RS) | 1.83 | ~1 |
| This compound-o-vanillin (ROV) | 7.96 | ~1 |
| This compound-4-methoxy-salicylaldehyde (RMS) | 10.21 | ~1 |
| Data obtained by fluorescence spectroscopy.[3] |
Table 4: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Duration | Non-toxic Concentration |
| HuhT7 | 48 hours | ≤ 10 µg/mL |
| Huh7 | 72 hours | ≤ 10 µg/mL |
| IHH | 72 hours | ≤ 10 µg/mL |
| Data from MTS assays.[4] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay to Determine Antiviral Activity
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound hydrochloride
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.
-
Drug Treatment: During the infection, prepare different concentrations of this compound in the overlay medium.
-
Overlay: After the infection period, remove the virus inoculum and wash the cells with PBS. Add the this compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the plaque number by 50% compared to the virus control (no drug).
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest (e.g., MDCK, A549)
-
Complete growth medium
-
This compound hydrochloride
-
MTS reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the dilutions to the cells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.
Caption: Troubleshooting flowchart for non-specific binding issues with this compound.
References
- 1. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Three this compound Schiff Bases and Their Biological Effects on Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Amantadine and this compound Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of in vitro proliferative responses of human lymphocytes by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lines for Reproducible Rimantadine Antiviral Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing cell lines for reproducible rimantadine antiviral testing.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for this compound antiviral testing?
A1: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used and recommended cell line for influenza virus research and antiviral testing, including for this compound.[1][2] Derivatives of MDCK cells, such as MDCK-SIAT1 which is engineered to express higher levels of sialic acid receptors, can also be utilized for enhanced virus propagation.[3] The choice of cell line can be critical as different cell lines can yield different results in antiviral screening.[4] For specific research purposes, other cell lines of human origin, such as those derived from lung tissue, may be considered to better model human infection.[5][6]
Q2: What is the mechanism of action of this compound?
A2: this compound is an antiviral drug that specifically targets the M2 proton channel of the influenza A virus.[7][8][9] By blocking this channel, this compound prevents the influx of protons into the viral particle, a process necessary for the uncoating of the viral RNA and its release into the host cell cytoplasm.[8][10] This inhibition occurs early in the viral replication cycle, effectively halting the infection.[11][12] this compound is not effective against influenza B viruses as they lack the M2 protein.[11][12]
Q3: How does resistance to this compound develop?
A3: Resistance to this compound primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[7][12] The most common mutation that confers resistance is the substitution of serine with asparagine at position 31 (S31N).[7][12][13][14] This change prevents this compound from effectively binding to and blocking the M2 proton channel.[7] Due to the high prevalence of the S31N mutation in circulating influenza A strains, this compound is no longer recommended for the treatment of influenza.[15][16][17]
Q4: What are the key parameters to consider for a reproducible plaque reduction assay?
A4: For a reproducible plaque reduction assay, it is crucial to optimize and standardize several parameters:
-
Cell Confluency: Ensure a consistent and confluent cell monolayer at the time of infection.
-
Virus Titer: Use a standardized virus inoculum to produce a countable number of plaques (typically 50-100 plaques per well).
-
Drug Concentration: Prepare accurate serial dilutions of this compound to determine the EC50 value.
-
Overlay Medium: The composition and temperature of the overlay medium (e.g., agarose or Avicel) are critical to prevent non-specific cell death and allow for clear plaque formation.[18][19]
-
Incubation Time: The incubation period should be sufficient for plaque development but not so long that plaques become confluent or indistinct.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No plaques observed in any wells, including the virus control. | - Inactive virus stock.- Incorrect virus titer.- Suboptimal cell health or confluency.- Errors in the assay procedure (e.g., incorrect incubation conditions).[19][20][21] | - Verify virus infectivity with a new stock or by titrating the existing stock.- Ensure cells are healthy and form a confluent monolayer.- Review and optimize the entire protocol, including incubation time and temperature. |
| Inconsistent plaque sizes or morphology. | - Cell monolayer is not uniform.- Uneven distribution of the virus inoculum.- Overlay was added at too high a temperature, causing cell damage.[18] | - Ensure even cell seeding and growth.- Gently rock the plates after adding the virus to ensure even distribution.- Cool the overlay medium to the appropriate temperature (around 45°C) before adding it to the cells.[18] |
| High background cell death (plaque-like holes in the no-virus control). | - Cytotoxicity of the drug at high concentrations.- Overlay medium is toxic to the cells.- Contamination of cell culture or reagents.[19] | - Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.- Prepare fresh overlay medium and ensure it is at the correct temperature.- Check for and eliminate any sources of contamination. |
| Complete cell lysis in all wells at higher virus concentrations. | - Virus inoculum is too concentrated. | - Perform serial dilutions of the virus stock to achieve a multiplicity of infection (MOI) that results in distinct plaques. |
| This compound shows no antiviral activity, even at high concentrations. | - The influenza A strain being tested is resistant to this compound (e.g., carries the S31N mutation).- Inactive this compound stock solution. | - Sequence the M2 gene of the virus to check for resistance mutations.- Test a known this compound-sensitive influenza A strain as a positive control.- Prepare a fresh stock of this compound. |
Quantitative Data Summary
Table 1: Antiviral Activity of this compound Against Influenza A Virus
| Influenza A Strain | Assay Type | Cell Line | EC50 (nM) | Reference |
| A/Soloman Island/3/2006 (H1N1) | Plaque Reduction Assay | MDCK | 19.62 ((R)-rimantadine) | [10] |
| A/Soloman Island/3/2006 (H1N1) | Plaque Reduction Assay | MDCK | 24.44 ((S)-rimantadine) | [10] |
| A/WSN/33 (H1N1) | Plaque Assay & CPE Assay | MDCK | Not specified, but used as a sensitive strain | [16] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Observation | Reference |
| MDCK | Not specified | > 80 | ~5% reduction in live cells at 80 µM | [1] |
| MDBK | Not specified | > 400 µg/mL | Not specified | [22] |
Experimental Protocols
Detailed Methodology for Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
-
Virus Dilution: On the day of the assay, prepare serial 10-fold dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the confluent cell monolayers twice with PBS. Inoculate the cells in duplicate with 200 µL of each virus dilution.
-
Adsorption: Incubate the plates for 1 hour at 37°C with 5% CO2 to allow for virus adsorption.
-
Drug Preparation: During the adsorption period, prepare serial dilutions of this compound in the overlay medium.
-
Overlay Application: After adsorption, aspirate the virus inoculum and gently add 2 mL of the overlay medium containing the desired concentration of this compound (or no drug for the virus control) to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value (the concentration of this compound that inhibits 50% of plaque formation) using a dose-response curve.[10]
Visualizations
Caption: Mechanism of action of this compound on the Influenza A virus M2 proton channel.
Caption: General workflow for a plaque reduction antiviral assay.
References
- 1. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]
- 3. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. drugs.com [drugs.com]
- 13. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for this compound-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]
- 14. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for this compound-resistant pandemic influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Amantadine and this compound Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity [mdpi.com]
Technical Support Center: Troubleshooting Electrophysiological Recordings with Rimantadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts in electrophysiological recordings when using Rimantadine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antiviral drug that primarily targets the M2 proton ion channel of the influenza A virus.[1][2][3][4] By blocking this channel, it prevents the virus from uncoating and releasing its genetic material into the host cell, thus inhibiting viral replication.[2][3][4][5]
Q2: Can this compound directly affect neuronal ion channels?
While the primary target of this compound is the viral M2 ion channel, its chemical structure as an adamantane derivative suggests the potential for off-target effects on other ion channels.[6] Although specific interactions with neuronal ion channels are not extensively documented in the provided search results, its known central nervous system (CNS) side effects, such as dizziness, nervousness, and difficulty concentrating, may suggest some level of interaction with the nervous system.[2][7]
Q3: What are the known side effects of this compound that could indirectly cause artifacts in electrophysiological recordings?
This compound can induce several CNS and gastrointestinal side effects.[2][7][8] Side effects that could indirectly lead to recording artifacts include:
-
CNS effects: Nervousness, lightheadedness, and tremor could lead to movement artifacts.[7][8]
-
Muscular effects: While not a primary side effect, any drug-induced discomfort or agitation could lead to increased muscle tension, resulting in electromyographic (EMG) contamination of the electrophysiological signal.[9]
Troubleshooting Guide
Issue 1: High-frequency noise or "spikes" in the recording after applying this compound.
This type of artifact often presents as sharp, brief, and irregular spikes that can be mistaken for neuronal firing.
Possible Cause:
-
Electromyographic (EMG) contamination: Increased muscle tension in the subject due to drug-induced agitation or discomfort.
-
External electrical noise: The experimental setup may be susceptible to noise from nearby equipment.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the subject for any signs of increased muscle tension, tremors, or agitation after this compound administration.
-
Signal Analysis: Analyze the frequency spectrum of the recording. EMG artifacts typically have a broad frequency range, often prominent above 20 Hz.[10]
-
Improve Grounding and Shielding: Ensure the subject and recording apparatus are properly grounded and shielded from external electrical noise.[11]
-
Apply a Low-Pass Filter: If the artifact is determined to be high-frequency noise, apply a digital low-pass filter to the data post-acquisition. Be cautious with the cutoff frequency to avoid distorting the signal of interest.
Issue 2: Slow, drifting baseline in the recording.
This artifact manifests as a slow, wave-like fluctuation in the baseline of the electrophysiological signal.
Possible Cause:
-
Movement artifacts: Slow movements of the subject or recording cables can introduce low-frequency oscillations.[9][11]
-
Changes in electrode impedance: Drug-induced changes in the local environment of the recording electrode could alter its impedance.
-
Sweating/skin potentials: If recording from the skin surface (e.g., EEG), drug-induced sweating can cause slow potential drifts.[10][12]
Troubleshooting Steps:
-
Stabilize the Recording Setup: Ensure that all cables are securely fastened and that the subject is in a stable position to minimize movement.[9]
-
Monitor Electrode Impedance: Check the impedance of the recording and reference electrodes before and after the application of this compound.
-
Apply a High-Pass Filter: Use a high-pass filter with a low cutoff frequency (e.g., 0.1-1 Hz) to remove slow baseline drift from the data.
-
Acclimatize the Subject: Allow the subject to acclimate to the experimental setup to minimize stress-related movements or physiological changes.
Data Presentation
Table 1: Pharmacological Data for this compound
| Parameter | Value | Virus/System | Reference |
| EC50 | 19.62 nM (R-enantiomer) | Influenza A (H1N1) | [13] |
| EC50 | 24.44 nM (S-enantiomer) | Influenza A (H1N1) | [13] |
| IC50 | 2.7 ± 1.4 μM | Influenza A (Wuhan strain) | [14] |
| Protein Binding | ~40% | Human Plasma | [4] |
| Elimination Half-life | 25.4 ± 6.3 hours | Healthy Adults | [2] |
Table 2: Characteristics of Common Electrophysiological Artifacts
| Artifact Type | Typical Frequency Range | Waveform Characteristics | Common Causes |
| 50/60 Hz Mains Hum | 50 Hz or 60 Hz | Monotonous, sinusoidal wave | Improper grounding, unshielded cables |
| EMG Contamination | > 20 Hz | High-frequency, irregular spikes | Muscle tension, movement |
| Movement Artifact | < 10 Hz | Slow, large-amplitude waves or sudden shifts | Subject movement, cable movement |
| Electrode Pop | Broad | Sudden, large, transient spike | Poor electrode contact, loose connection |
| Baseline Drift | < 1 Hz | Slow, undulating changes in baseline | Sweating, changes in electrode impedance |
Mandatory Visualizations
Caption: Mechanism of action of this compound on the influenza A virus M2 proton channel.
Caption: A logical workflow for troubleshooting common electrophysiological artifacts.
Experimental Protocols
Protocol: In Vitro Assessment of this compound-Induced Artifacts in Neuronal Cultures
Objective: To determine if this compound directly causes artifacts in local field potential (LFP) recordings from primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Microelectrode array (MEA) system
-
Recording medium (e.g., artificial cerebrospinal fluid - aCSF)
-
This compound hydrochloride
-
Vehicle control (e.g., sterile water or DMSO)
-
Perfusion system
Methodology:
-
Culture Preparation: Plate primary neurons on MEAs and culture until a mature, synaptically active network is formed (typically >14 days in vitro).
-
Baseline Recording:
-
Place the MEA in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1-2 mL/min) and temperature (e.g., 37°C).
-
Allow the culture to stabilize for at least 30 minutes.
-
Record baseline spontaneous LFP activity for 10-15 minutes.
-
-
Vehicle Control Application:
-
Switch the perfusion to aCSF containing the vehicle control at the same concentration that will be used for this compound.
-
Record for 15-20 minutes to assess any effects of the vehicle itself.
-
-
This compound Application:
-
Perfuse the culture with aCSF containing the desired concentration of this compound (e.g., starting from a concentration known to be effective against influenza, such as 10 µM, and increasing in logarithmic steps).
-
Record for 20-30 minutes at each concentration.
-
-
Washout:
-
Perfuse the culture with fresh aCSF to wash out the drug.
-
Record for an additional 20-30 minutes to assess the reversibility of any observed effects.
-
-
Data Analysis:
-
Visually inspect the recordings for any new or increased artifacts (e.g., baseline shifts, high-frequency noise) following the application of this compound.
-
Perform power spectral density (PSD) analysis on the recordings from each condition (baseline, vehicle, this compound, washout) to quantify any changes in the noise profile.
-
Analyze spike rates and network burst parameters to assess any pharmacological effects of this compound on neuronal activity, distinguishing them from artifacts.
-
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and this compound for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of amantadine hydrochloride and this compound hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. youtube.com [youtube.com]
- 10. Brain Imagen [brainlatamimages.com]
- 11. plexon.com [plexon.com]
- 12. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 13. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation to polymeric chains of influenza drugs targeting M2 ion channels partially restores inhibition of drug-resistant mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Novel Rimantadine Analogs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the oral bioavailability of novel rimantadine analogs. The following sections are designed to address common experimental challenges and provide detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and in vitro/in vivo testing of novel this compound analogs.
Q1: My novel this compound analog shows high in vitro antiviral activity but poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability despite high in vitro potency is a common challenge. The primary reasons can be categorized into poor absorption and/or high first-pass metabolism.
-
Poor Aqueous Solubility: The lipophilic adamantane cage in this compound can lead to low aqueous solubility in novel analogs, which limits dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach the systemic circulation. This can be due to its physicochemical properties (e.g., high molecular weight, polarity, charge) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp) that pump it back into the intestinal lumen.
-
High First-Pass Metabolism: The analog may be extensively metabolized in the liver (and to some extent in the intestinal wall) before it reaches systemic circulation. This compound itself is metabolized via hydroxylation and glucuronidation.[1][2] Novel analogs may be more susceptible to these metabolic pathways.
-
Chemical Instability: The analog might be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, lipophilicity (LogP), and pKa of your analog.
-
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay to evaluate its ability to cross the intestinal barrier and to determine if it is a substrate for efflux pumps.
-
Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
Investigate Formulation Strategies: Consider formulation approaches to enhance solubility and/or protect the drug from degradation.
Q2: How can I improve the aqueous solubility of my lipophilic this compound analog?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility. Common carriers include polymers like povidone (PVP) or polyethylene glycol (PEG).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate the drug in a lipidic carrier, which can improve its solubilization in the GI tract.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, effectively increasing their apparent solubility. The adamantane moiety is known to fit well into the β-cyclodextrin cavity.
Q3: My this compound analog appears to be a substrate for P-glycoprotein, leading to high efflux in the Caco-2 assay. What can I do?
A3: If your compound is a P-gp substrate, you can explore several strategies:
-
Co-administration with P-gp Inhibitors: While not always a viable long-term strategy for a final drug product due to potential drug-drug interactions, using a known P-gp inhibitor in preclinical studies can confirm that efflux is the limiting factor for absorption.
-
Prodrug Approach: Modifying the chemical structure to create a prodrug that is not a P-gp substrate can be effective. The prodrug is designed to be converted to the active parent drug after absorption.
-
Formulation with Excipients that Inhibit P-gp: Some pharmaceutical excipients, such as certain surfactants and polymers used in lipid-based formulations, can inhibit P-gp function.
Q4: What is a prodrug strategy and how can it be applied to this compound analogs?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome various pharmacokinetic challenges, including poor oral absorption.[3][4]
For this compound analogs, a common prodrug strategy is to conjugate the amine group with an amino acid.[5] This can:
-
Increase aqueous solubility.
-
Target amino acid transporters in the intestine, thereby hijacking a carrier-mediated uptake mechanism to improve absorption.
-
Temporarily mask the part of the molecule recognized by efflux transporters.
For example, conjugating this compound with glycine has been shown to result in a compound with high in vitro antiviral activity and high stability in human plasma.[5] The success of the valine ester prodrug of acyclovir (Valacyclovir), which significantly improves its oral bioavailability, serves as a strong precedent for this approach.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize available pharmacokinetic data for this compound and a related adamantane derivative. This data can serve as a baseline for comparison with novel analogs.
Table 1: Oral Bioavailability of this compound in Animal Models
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Reference |
| Mouse | 40 | 58.6 | 2,013 | < 0.5 | [1] |
| Dog | 5 | 99.4 | 275 | 1.7 | [1] |
| Rat | 20 | Not Reported | ~500 | ~2 | [6] |
Table 2: Oral Bioavailability of a this compound-Related Compound
| Compound | Species | Oral Bioavailability (%) | Reference |
| Bromantane | Human | 42 | [7] |
Note: There is a lack of publicly available, quantitative in vivo oral bioavailability data for many novel this compound analogs. Researchers are encouraged to use the experimental protocols provided below to generate this critical data for their own compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of the oral bioavailability of novel this compound analogs.
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters.
Objective: To determine the apparent permeability coefficient (Papp) of a novel this compound analog in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)
-
Test compound (novel this compound analog)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin or rhodamine 123 as a P-gp substrate)
-
LC-MS/MS system for sample analysis
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell inserts at an appropriate density.
-
Monolayer Differentiation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B permeability , add the transport buffer containing the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For B-A permeability , add the transport buffer containing the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) : ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is a substrate for active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study design to determine the oral bioavailability of a novel this compound analog in rats.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and the absolute oral bioavailability (F%) of a novel this compound analog.
Materials:
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
Test compound (novel this compound analog)
-
Vehicle for oral administration (e.g., water, saline, 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent if necessary)
-
Blood collection supplies (e.g., syringes, capillary tubes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for plasma sample analysis
Methodology:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Study Design: Use a crossover or parallel group design. A typical study involves two groups:
-
Group 1 (Oral Administration): Administer the test compound via oral gavage at a predetermined dose.
-
Group 2 (Intravenous Administration): Administer the test compound via tail vein injection at a lower dose (to avoid toxicity and ensure complete dissolution).
-
-
Dosing and Blood Sampling:
-
Fast the animals overnight before dosing.
-
Administer the compound to each group.
-
Collect blood samples (~100-200 µL) at specific time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Process the blood samples immediately by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis: Determine the concentration of the novel this compound analog in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both oral and IV administration.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters, including the Area Under the Curve from time zero to infinity (AUC0-∞).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes relevant to improving the oral bioavailability of novel this compound analogs.
References
- 1. Pharmacokinetics and metabolism of this compound hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromantane - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Rimantadine and Amantadine: A Deep Dive into Antiviral Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral potency of Rimantadine and Amantadine, two adamantane derivatives historically used for the prophylaxis and treatment of Influenza A virus infections. This analysis is supported by experimental data from in vitro studies, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Executive Summary
Both this compound and Amantadine target the M2 proton ion channel of the Influenza A virus, a critical component in the viral replication cycle. By blocking this channel, they inhibit the uncoating of the virus and the release of its genetic material into the host cell. While their mechanism of action is identical, studies have consistently demonstrated that this compound exhibits greater antiviral potency against susceptible Influenza A strains compared to Amantadine. This increased potency is reflected in lower effective concentrations required to inhibit viral replication. However, the emergence of widespread resistance in circulating influenza A strains has significantly limited the clinical utility of both drugs.
Data Presentation: Antiviral Potency (IC50/EC50)
The following table summarizes the in vitro antiviral activity of this compound and Amantadine against various Influenza A virus strains. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by half.
| Influenza A Strain(s) | Amantadine (IC50/EC50) | This compound (IC50/EC50) | Key Findings |
| Contemporary H1N1, H3N2, HSW1N1 | 0.2 - 0.4 µg/mL | 0.2 - 0.4 µg/mL | Both drugs show comparable IC50 ranges against these strains. |
| H1N1 and H3N2 (in vitro) | - | - | This compound was found to be significantly more active than Amantadine.[1][2] |
| H3N2 | - | - | This compound demonstrated a protective effect at concentrations 4 to 8 times lower than Amantadine. |
| A/Victoria/3/75 (H3N2) | - | A glycyl-rimantadine analog had an IC50 of 0.11 µM, approximately 3.5 times lower than Amantadine. |
Mechanism of Action: M2 Proton Channel Inhibition
This compound and Amantadine exert their antiviral effect by specifically targeting the M2 protein, a proton-selective ion channel embedded in the lipid envelope of the Influenza A virus. This channel is essential for the acidification of the viral interior, a process required for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm of the host cell.
By binding to the lumen of the M2 channel, both drugs effectively block the influx of protons, thereby preventing the necessary pH drop within the virion. This inhibition of viral uncoating halts the replication process at an early stage.
Experimental Protocols: Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
1. Cell Culture and Virus Preparation:
- Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
- A stock of Influenza A virus is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
2. Drug Treatment and Infection:
- The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
- Serial dilutions of this compound and Amantadine are prepared in a serum-free medium containing trypsin (to facilitate viral entry).
- The diluted drugs are added to the respective wells, and the plates are incubated for a short period.
- The virus inoculum is then added to each well, and the plates are incubated for 1 hour to allow for viral adsorption.
3. Overlay and Incubation:
- After the adsorption period, the inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective drug concentrations. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
- The plates are incubated at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
4. Plaque Visualization and Counting:
- The cells are fixed with a solution such as 4% paraformaldehyde.
- The overlay is removed, and the cell monolayer is stained with a dye like crystal violet, which stains the living cells but leaves the plaques (areas of dead or destroyed cells) unstained.
- The number of plaques in each well is counted.
5. Data Analysis:
The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug).
The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and calculating the concentration at which a 50% reduction in plaques is observed.
Experimental workflow for a plaque reduction assay. Comparative Overview
This diagram provides a logical comparison of the key attributes of this compound and Amantadine.
Conclusion
References
A Comparative Analysis of Rimantadine and Neuraminidase Inhibitors for the Treatment of Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Rimantadine, an adamantane antiviral, and the class of neuraminidase inhibitors (NAIs) in the management of influenza A virus infections. This document synthesizes clinical trial data, outlines experimental methodologies, and illustrates the molecular mechanisms of action to offer a comprehensive resource for the scientific community.
Executive Summary
Historically, this compound was a key therapeutic agent for influenza A. However, its efficacy has been severely compromised due to the global prevalence of resistant strains. Neuraminidase inhibitors, which include oseltamivir, zanamivir, peramivir, and laninamivir, now form the cornerstone of antiviral therapy for both influenza A and B. These agents generally demonstrate a favorable efficacy and safety profile, though the emergence of resistance remains a concern that necessitates ongoing surveillance.
Mechanisms of Action
The fundamental difference in the therapeutic action of this compound and neuraminidase inhibitors lies in their distinct viral targets.
This compound: This antiviral agent specifically targets the M2 ion channel protein of the influenza A virus.[1][2][3][4][5] By blocking this channel, this compound prevents the influx of protons into the virion, a critical step for viral uncoating and the subsequent release of viral RNA into the host cell cytoplasm.[4] This inhibition effectively halts the viral replication cycle at an early stage.[2][5]
Neuraminidase Inhibitors: This class of drugs targets the neuraminidase (NA) enzyme on the surface of the influenza virus.[6][7][8] The NA enzyme is crucial for the release of newly formed viral particles from an infected host cell by cleaving sialic acid residues.[6][7][9][10] Neuraminidase inhibitors, as analogues of sialic acid, bind to the active site of the NA enzyme, preventing the release of progeny virions and thus limiting the spread of infection.[6][9]
Signaling Pathway Diagrams
Caption: Influenza A lifecycle and points of intervention for this compound and Neuraminidase Inhibitors.
Efficacy Data from Clinical and In Vivo Studies
The clinical efficacy of these antiviral agents is often measured by the time to alleviation of symptoms and the reduction in viral shedding.
This compound Efficacy and Resistance
While historically effective, widespread resistance has rendered this compound largely obsolete for the treatment of currently circulating influenza A strains.[11] Studies conducted during the late 20th century demonstrated its ability to reduce the duration of fever and other symptoms when administered early in the course of illness. However, resistance can emerge rapidly, sometimes within 2-3 days of starting treatment.[12] This resistance is primarily due to single amino acid substitutions in the M2 protein.[13]
Neuraminidase Inhibitors Efficacy
Neuraminidase inhibitors have demonstrated efficacy against both influenza A and B viruses.[8][14] Clinical trials have consistently shown that early initiation of treatment (within 48 hours of symptom onset) reduces the duration of illness and can decrease the risk of complications.
Table 1: Comparative Efficacy of Neuraminidase Inhibitors in Treating Influenza
| Drug (Trade Name) | Administration | Median Time to Symptom Alleviation (Compared to Placebo) | Efficacy Against Oseltamivir-Resistant Strains | Key Clinical Trial Findings |
| Oseltamivir (Tamiflu) | Oral | Reduced by up to 1.5 days.[15] A meta-analysis showed a significant reduction in the duration of fever (-20.48 hours).[16] | Reduced efficacy, particularly against H275Y mutated H1N1.[17][18] | Reduces duration of illness and risk of complications like otitis media and hospitalization.[15][16] |
| Zanamivir (Relenza) | Inhaled | Reduced by 1 to 2.5 days.[14][19][20] | Generally effective. | Efficacious in preventing laboratory-confirmed clinical influenza (67% efficacy).[21] Well-tolerated in adults.[21] |
| Peramivir (Rapivab) | Intravenous | Single 300mg or 600mg doses significantly reduced time to alleviation of symptoms compared to placebo (approx. 22 hours sooner).[22][23] | Effective against most circulating strains, including some oseltamivir-resistant ones.[24] | A single IV dose is effective and well-tolerated.[23] In patients with severe influenza, peramivir showed a significantly shorter time to fever remission compared to oseltamivir.[25] |
| Laninamivir (Inavir) | Inhaled | A single inhalation demonstrated non-inferiority to a 5-day course of oseltamivir.[26] | Effective against oseltamivir-resistant H1N1.[27][28] | A single administration is a significant advantage for compliance.[28] Efficacy is comparable to oseltamivir and zanamivir.[28] |
In Vivo and In Vitro Combination Studies
Some preclinical studies have explored the combination of this compound and neuraminidase inhibitors. An in vivo study in mice infected with influenza A (H3N2) found that the combination of this compound and oseltamivir had a synergistic effect, resulting in higher protection indices and longer mean survival times compared to monotherapy.[29][30] Similarly, in vitro studies using MDCK cells have shown that combinations of neuraminidase inhibitors (zanamivir, oseltamivir, peramivir) with this compound exert additive and synergistic effects against H1N1 and H3N2 subtypes.[31][32][33]
Table 2: In Vivo Efficacy of this compound and Oseltamivir Combination Therapy in Mice (Influenza A/H3N2) [29]
| Treatment Group | Reduction in Lung Virus Titer (log10 CCID50) vs. Placebo |
| Oseltamivir (monotherapy) | 0.1 - 1.0 |
| This compound (monotherapy) | 1.1 - 1.4 |
| Oseltamivir + this compound (combination) | 2.8 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of these antiviral agents.
In Vitro Antiviral Assay (Plaque Reduction Assay)
A common method to determine the in vitro susceptibility of influenza viruses to antiviral drugs.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media until they form a confluent monolayer in 6-well plates.
-
Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized dilution of influenza A virus.
-
Drug Application: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar-containing medium with or without serial dilutions of the antiviral drug being tested.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the control wells (no drug).
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the drug concentration that reduces the number of plaques by 50%.
Murine Influenza A Infection Model
Animal models are essential for evaluating the in vivo efficacy of antiviral compounds.
-
Animal Subjects: Typically, 6-8 week old BALB/c mice are used.
-
Virus Challenge: Mice are lightly anesthetized and intranasally inoculated with a specific dose of a mouse-adapted influenza A virus.
-
Treatment Regimen: Treatment with the antiviral agent (e.g., this compound, oseltamivir, or a combination) or a placebo is initiated at a predetermined time point (e.g., 4 hours before or 24 hours after infection) and continued for a specified duration (e.g., 5 days). The drug is administered via an appropriate route (e.g., oral gavage).
-
Monitoring: Mice are monitored daily for weight loss and mortality for a period of 14-21 days.
-
Viral Titer Determination: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titer using methods like the TCID50 (50% tissue culture infectious dose) assay on MDCK cells.
-
Efficacy Endpoints: The primary endpoints are typically the protection index (percentage of surviving mice), mean survival time, and the reduction in lung viral titers compared to the placebo group.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of antiviral efficacy.
Conclusion
The landscape of antiviral therapy for influenza A has evolved significantly. While this compound was once a viable option, the high prevalence of resistance in circulating influenza A strains has led to the recommendation against its use.[11] Neuraminidase inhibitors are the current standard of care, demonstrating clinical efficacy in reducing the duration and severity of illness. The development of newer neuraminidase inhibitors, such as the single-dose inhaled laninamivir, offers improved patient compliance. However, the potential for resistance to neuraminidase inhibitors, although currently low, underscores the critical need for ongoing surveillance and the development of new antiviral agents with novel mechanisms of action. The synergistic effects observed in preclinical studies combining this compound and neuraminidase inhibitors may warrant further investigation for specific therapeutic contexts, although the clinical relevance is limited by widespread this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 7. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 8. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factsheet on A(H5N1) [ecdc.europa.eu]
- 12. Emergence and transmission of influenza A viruses resistant to amantadine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance of influenza A virus to amantadine and this compound: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness and role of zanamivir in the treatment of influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness and safety of oseltamivir for treating influenza: an updated meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuraminidase inhibitor resistance in influenza: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Zanamivir in the prevention of influenza among healthy adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Peramivir effective against most flu viruses circulating globally | MDedge [mdedge.com]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
- 27. journals.asm.org [journals.asm.org]
- 28. tandfonline.com [tandfonline.com]
- 29. This compound and oseltamivir demonstrate synergistic combination effect in an experimental infection with type A (H3N2) influenza virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Prophylactic and therapeutic combination effects of this compound and oseltamivir against influenza virus A (H3N2) infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neuraminidase inhibitor-rimantadine combinations exert additive and synergistic anti-influenza virus effects in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. journals.asm.org [journals.asm.org]
A Comparative Guide to the Antiviral Activity of Novel Rimantadine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of newly synthesized rimantadine derivatives against various viral targets. The data presented is compiled from recent studies and is intended to offer an objective overview of the performance of these novel compounds in comparison to the parent drug, this compound, and other established antiviral agents. Detailed experimental protocols for the key assays cited are also provided to facilitate reproducibility and further investigation.
Introduction
This compound, an α-methyl derivative of amantadine, has been a notable antiviral agent, primarily targeting the M2 ion channel of the influenza A virus and inhibiting viral uncoating.[1][2] However, the emergence of resistant strains has necessitated the development of new derivatives with enhanced efficacy and a broader spectrum of activity.[3][4] This guide summarizes the antiviral performance of several recently synthesized this compound derivatives against influenza A viruses, coronaviruses, and other viral pathogens. The objective is to provide a clear, data-driven comparison to aid researchers in the evaluation and selection of promising candidates for further drug development.
Comparative Antiviral Activity
The antiviral efficacy of novel this compound derivatives has been evaluated against a range of viruses. The following tables summarize the key quantitative data, including 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a critical measure of a compound's therapeutic window (CC50/EC50).
Activity Against Influenza A Virus
This compound's primary target is the influenza A virus. Novel derivatives have been synthesized to overcome resistance and enhance potency.
Table 1: Antiviral Activity of this compound Derivatives against Influenza A Virus (H3N2)
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| This compound | Influenza A (H3N2) | MDCK | >67 | >100 | - | [5] |
| Glycyl-rimantadine (4b) | Influenza A (H3N2) | MDCK | 19 | >100 | >5.3 | [6] |
| Leu-rimantadine (4d) | Influenza A (H3N2) | MDCK | 48 | >100 | >2.1 | [6] |
| Tyr-rimantadine (4j) | Influenza A (H3N2) | MDCK | 55 | >100 | >1.8 | [6] |
| Amantadine | Influenza A (H3N2) | MDCK | 68 | >100 | >1.5 | [6] |
Note: A lower IC50/EC50 value indicates higher antiviral activity. A higher SI value indicates a more favorable safety profile.
Activity Against Coronaviruses
The emergence of novel coronaviruses has spurred research into the repurposing and development of antiviral agents. Adamantane derivatives, including this compound, have been investigated for their potential anti-coronavirus activity.
Table 2: Antiviral Activity of this compound and its Derivatives against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| This compound | SARS-CoV-2 | VeroE6 | 36 | 623 | 17.3 | [7] |
| Amantadine | SARS-CoV-2 | VeroE6 | 116 | 1418 | 12.2 | [7] |
| Memantine | SARS-CoV-2 | VeroE6 | 80 | 608 | 7.6 | [7] |
| This compound Derivative (4R) | HCoV-229E | MDBK | - | >400 µg/mL | - | [1] |
| This compound | HCoV-229E | MDBK | - | >400 µg/mL | - | [1] |
Note: The study on HCoV-229E reported 37% and 36% inhibition of viral replication for derivative 4R and this compound, respectively, at a concentration of 50 µg/mL.[1]
Activity Against Other Viruses
The antiviral spectrum of some this compound derivatives has been explored against other viral families, such as flaviviruses.
Table 3: Antiviral Activity of a Pyridine-Containing this compound Amide against Various Viruses
| Compound | Virus | Assay | EC50 (nM) | Reference |
| N-[1-(Adamantan-1-yl)ethyl]-isonicotinamide | Tick-borne encephalitis virus (TBEV) | Plaque Reduction | - | [5] |
| Yellow fever virus (YFV) | Plaque Reduction | - | [5] | |
| West Nile virus (WNV) | Plaque Reduction | - | [5] | |
| Influenza A/PR/8/34 (this compound-resistant) | - | - | [5] |
Note: The reference indicates that N-[1-(Adamantan-1-yl)ethyl]-isonicotinamide showed efficient inhibition against TBEV and WNV and also exhibited activity against a this compound-resistant influenza A strain, with a high selectivity index.[5] Specific EC50 values were not provided in the abstract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antiviral activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration of the compound that is toxic to the host cells (CC50).
Protocol:
-
Cell Seeding: Seed host cells (e.g., MDCK, Vero E6) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined by regression analysis of the dose-response curve.
Antiviral Activity Assays
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Virus Infection and Compound Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, add serial dilutions of the test compounds to the wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 37°C) until CPE is observed in 80-90% of the virus-only control wells (typically 2-4 days).
-
Cell Viability Measurement: Quantify cell viability using a method such as MTT staining (as described above) or crystal violet staining.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 value is determined by regression analysis of the dose-response curve.[9][10]
This is a more quantitative assay that measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.
-
Incubation: Incubate the plates until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[11]
Visualizations
The following diagrams illustrate the experimental workflow for validating antiviral activity and the mechanism of action of this compound.
Caption: Experimental workflow for the in vitro validation of antiviral activity of newly synthesized compounds.
Caption: Signaling pathway illustrating the mechanism of action of this compound against Influenza A virus.
Conclusion
The development of novel this compound derivatives shows promise in addressing the limitations of the parent drug. Several synthesized compounds have demonstrated superior or broader antiviral activity, particularly against influenza A and, to some extent, coronaviruses. The glycyl-rimantadine derivative, for instance, exhibits significantly improved activity against influenza A (H3N2) compared to this compound and amantadine.[6] Furthermore, the exploration of these derivatives against other viral families, such as flaviviruses, suggests the potential for a wider therapeutic application.[5]
The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of antiviral drug discovery. Further in vivo studies are warranted for the most promising candidates to fully elucidate their therapeutic potential. The continued investigation into the structure-activity relationships of these derivatives will be crucial in designing the next generation of potent and broad-spectrum antiviral agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to this compound and amantadine - FluTrackers News and Information [flutrackers.com]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and this compound for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
A Comparative Analysis of the Side Effect Profiles of Rimantadine and Amantadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two adamantane antiviral drugs, rimantadine and amantadine. The information presented is based on data from comparative clinical studies and aims to provide an objective overview for research and drug development purposes.
Executive Summary
Both this compound and amantadine are effective in the prophylaxis and treatment of influenza A.[1][2] However, their side effect profiles, particularly concerning the central nervous system (CNS), differ significantly. Amantadine is associated with a notably higher incidence of CNS adverse effects, a difference largely attributed to its pharmacokinetic properties.[1][3] While both drugs exhibit similar gastrointestinal (GI) side effect profiles, the improved CNS tolerability of this compound, especially in the elderly, is a key differentiating factor.[4][5]
Data Presentation: Comparative Side Effect Incidence
The following tables summarize the incidence of adverse effects observed in comparative clinical trials of this compound and amantadine.
Table 1: Central Nervous System (CNS) Adverse Effects
| Adverse Effect | Amantadine | This compound | Placebo | Study Population | Dosage | Source(s) |
| Overall CNS Effects | 33% | 9% | - | Healthy Adults | 300 mg/day | [3][6] |
| 18.6% | 1.9% | - | Elderly Nursing Home Patients | Not Specified | ||
| Nervousness, Lightheadedness, Difficulty Concentrating | Higher frequency and severity | Lower frequency and severity | Lower than both drugs | Healthy Adults | 300 mg/day | |
| Insomnia/Sleep Disturbance | 39% | 13% | - | Healthy Adults | 300 mg/day | [3][6] |
| Confusion | 10.6% | 0.6% | - | Elderly Nursing Home Patients | Not Specified | |
| Withdrawal due to Adverse Events | 17.3% | 1.9% | - | Elderly Nursing Home Patients | Not Specified | |
| Significantly more common | Less common | - | Healthy Adults | Not Specified | [1][7] |
Table 2: Gastrointestinal (GI) Adverse Effects
| Adverse Effect | Amantadine | This compound | Placebo | Study Population | Dosage | Source(s) |
| Overall GI Effects | 19.5% | 16.0% | Lower than both drugs | Healthy Adults | 300 mg/day | [3][6] |
| Both induced significant GI effects | Both induced significant GI effects | - | Healthy Adults | Not Specified | [1][7] | |
| Propensity for GI reactions | Similar | Similar | - | General | Not Specified | [4] |
Experimental Protocols
The data presented above is derived from multiple studies, primarily double-blind, placebo-controlled clinical trials. The general methodology for these trials is outlined below.
General Experimental Workflow for Comparative Clinical Trials
Key Methodological Components:
-
Study Design: The majority of the cited studies employed a double-blind, placebo-controlled, randomized design. This minimizes bias in the assessment of side effects.
-
Participant Population: Studies have been conducted in both healthy adult volunteers and elderly nursing home residents to assess the side effect profile in different populations.[3][6]
-
Dosage and Administration: Dosages typically ranged from 200 mg to 300 mg per day, administered orally in divided doses for a specified duration, such as 4.5 days.[3][6]
-
Adverse Effect Assessment: The assessment of adverse events was conducted through various methods, including structured checklists, open-ended questionnaires, and direct clinical observation and examination.
Signaling Pathways and Mechanisms of Side Effects
The differing side effect profiles of amantadine and this compound are largely attributed to their distinct pharmacokinetic properties and their interactions with neurotransmitter systems in the CNS.
Proposed Mechanism of Amantadine's CNS Side Effects
Amantadine's CNS side effects are thought to stem from its complex pharmacology, which includes antagonism of the N-methyl-D-aspartate (NMDA) receptor and effects on the dopaminergic and cholinergic systems.[4][8]
-
NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the NMDA receptor.[8] This action is believed to contribute to its neuroprotective effects but may also be implicated in side effects such as dizziness and confusion.
-
Dopaminergic Effects: Amantadine has been shown to increase the release of dopamine and block its reuptake in the brain.[8][9] This dopaminergic activity is likely responsible for side effects like insomnia and, in some cases, hallucinations.
-
Anticholinergic Properties: Although amantadine does not exhibit direct anticholinergic activity in all studies, it is associated with anticholinergic-like side effects such as dry mouth, urinary retention, and confusion.[8][10]
This compound's Side Effect Profile
The precise signaling pathways for this compound's side effects are less well-defined in the available literature. However, its lower propensity for CNS side effects is strongly linked to its pharmacokinetic profile. This compound is more extensively metabolized by the liver, resulting in lower plasma concentrations compared to amantadine at similar oral doses.[1] This difference in plasma concentration is a key factor in the reduced incidence and severity of CNS adverse events with this compound. The gastrointestinal side effects are thought to be a direct effect on the GI tract, and the similar incidence between the two drugs suggests this is not as dependent on plasma concentration.
Conclusion
The available evidence from comparative clinical trials strongly indicates that while both this compound and amantadine have a place in the management of influenza A, this compound offers a superior safety profile with respect to central nervous system side effects.[1][7] This is a critical consideration, particularly in vulnerable populations such as the elderly. The differences in their side effect profiles are primarily attributed to their distinct pharmacokinetics. For drug development professionals, these findings underscore the importance of pharmacokinetic profiling in predicting and mitigating adverse drug reactions. Further research into the specific signaling pathways of this compound's side effects could provide valuable insights for the development of even safer antiviral agents.
References
- 1. Differences in side effects of amantadine hydrochloride and this compound hydrochloride relate to differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flumadine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. Amantadine and this compound prophylaxis of influenza A in nursing homes. A tolerability perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Amantadine Patient Tips: 7 things you should know [drugs.com]
Head-to-head comparison of Rimantadine and Baloxavir in cell culture
A definitive in-vitro analysis of two key influenza antivirals for researchers and drug development professionals.
This guide provides a comprehensive comparison of the antiviral activities of Rimantadine and Baloxavir against influenza A viruses in cell culture models. The data presented herein is collated from multiple studies to offer a broad perspective on the efficacy and mechanisms of these two compounds.
Quantitative Analysis of Antiviral Activity
The following table summarizes the in-vitro efficacy of this compound and Baloxavir against various influenza A strains, primarily in Madin-Darby Canine Kidney (MDCK) cells. It is important to note that these values are derived from separate studies and direct, head-to-head comparative studies are limited.
| Parameter | This compound | Baloxavir Acid (BXA) | Virus Strain(s) | Cell Line |
| EC50 | 0.01 - 0.07 µg/mL | 0.48 ± 0.22 nM | A/H3N2, A/H1N1 | MDCK |
| 19.62 - 24.44 nM[1] | 19.55 ± 5.66 nM[2] | A/Soloman Island/3/2006 (H1N1) | MDCK | |
| ~7 µM (Resistant Strain)[3] | 11.8 ± 2.9 nM (I38L mutant)[4] | A/New York/83/R6 (H3N2) | MDCK | |
| 40.9 ± 6.5 nM (I38T mutant)[4] | A/California/04/09 (H1N1) | MDCK-SIAT1 | ||
| CC50 | >59.3 µM | 34.1 ± 1.9 µM (24h) | Not Applicable | MDCK |
| 10.1 ± 2.1 µM (48h)[4] | MDCK-SIAT1 | |||
| 3.0 ± 1.3 µM[4] | MDCK | |||
| Selectivity Index (SI = CC50/EC50) | Not explicitly stated in reviewed sources | Varies significantly with virus strain and resistance mutations | Not Applicable | Not Applicable |
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro antiviral assays conducted in cell culture. A generalized experimental workflow for determining the efficacy of antiviral compounds against influenza virus is outlined below.
Key Experimental Methodologies:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus propagation and antiviral testing due to their high susceptibility to various influenza strains.[5]
-
Virus Propagation: Influenza virus strains are typically propagated in MDCK cells to generate high-titer stocks for use in antiviral assays.
-
Antiviral Assays:
-
Plaque Reduction Assay: This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques (areas of cell death) by 50% (EC50). Confluent cell monolayers are infected with influenza virus and overlaid with a semi-solid medium containing varying concentrations of the antiviral drug. After incubation, plaques are visualized and counted.
-
Virus Yield Reduction Assay: This method measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound. Cell cultures are infected and treated with the drug, and the viral titer in the supernatant is determined at a specific time point post-infection, often by TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death. Cell viability is typically assessed using colorimetric methods, such as the MTT or neutral red uptake assays.
-
-
Cytotoxicity Assay: To determine the concentration of the antiviral compound that is toxic to the host cells, a cytotoxicity assay (e.g., MTT assay) is performed in parallel on uninfected cells. This provides the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral drug. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50/EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it becomes toxic to the host cells.
Mechanisms of Action
This compound and Baloxavir target distinct stages of the influenza virus replication cycle, providing different strategies for viral inhibition.
This compound: M2 Ion Channel Blocker
This compound is an adamantane derivative that specifically targets the M2 protein of influenza A viruses.[6] The M2 protein functions as a proton ion channel, which is crucial for the uncoating of the virus within the host cell's endosome.[6] By blocking this channel, this compound prevents the acidification of the viral interior, thereby inhibiting the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and halting subsequent viral replication.[6][7]
Baloxavir: PA Endonuclease Inhibitor
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid. Baloxavir acid targets the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex. Specifically, it inhibits the cap-dependent endonuclease activity of the PA subunit.[4] This endonuclease activity is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, Baloxavir effectively blocks viral gene transcription and, consequently, viral replication.[4]
Summary and Conclusion
This guide provides a comparative overview of this compound and Baloxavir based on available in-vitro data. Baloxavir generally exhibits high potency against a broad range of influenza A viruses, with EC50 values in the low nanomolar range. However, the emergence of resistance through mutations in the PA protein is a consideration. This compound is effective against susceptible influenza A strains, but its clinical utility is significantly limited by widespread resistance due to mutations in the M2 protein.
The distinct mechanisms of action of these two drugs offer different points of intervention in the viral life cycle. The data and diagrams presented here serve as a valuable resource for researchers in the field of virology and antiviral drug development, facilitating a deeper understanding of these important therapeutic agents. Further head-to-head in-vitro studies under standardized conditions would be beneficial for a more direct and precise comparison of their antiviral activities.
References
- 1. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound hydrochloride blocks the second step of influenza virus uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Genetic Basis of Rimantadine Resistance Through Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the genetic basis of rimantadine resistance in Influenza A viruses. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the molecular mechanisms underlying this critical aspect of antiviral drug resistance.
Introduction: The Challenge of this compound Resistance
This compound, along with its predecessor amantadine, belongs to the adamantane class of antiviral drugs. These drugs have historically been used for the prophylaxis and treatment of Influenza A virus infections. Their mechanism of action involves blocking the M2 ion channel, a crucial protein for the virus.[1][2][3] The M2 protein, encoded by RNA segment 7, forms a proton-selective channel that facilitates the uncoating of the virus within an infected cell, a critical step for viral replication.[1][4] By obstructing this channel, this compound effectively halts the infection cycle.
However, the efficacy of adamantanes has been severely compromised by the widespread emergence of resistant influenza strains.[2][5][6] This resistance is primarily attributed to specific point mutations within the transmembrane domain of the M2 protein, which prevent the drug from binding and blocking the channel.[1] Validating this genetic basis is paramount for viral surveillance, clinical management, and the development of next-generation antiviral therapies.
The Genetic Hallmarks of Resistance
Resistance to this compound in Influenza A viruses is overwhelmingly associated with single amino acid substitutions in the transmembrane region of the M2 protein.[7][8][9] While several mutations have been identified, a few key substitutions are responsible for the vast majority of resistant phenotypes observed globally.
Key Findings:
-
Primary Gene: The resistance is conferred by mutations in RNA segment 7, which codes for the M1 matrix protein and the M2 protein.[4]
-
M2 Transmembrane Domain: The critical mutations are located within the 97-amino-acid M2 protein, specifically in its transmembrane domain.[8][10]
-
Prevalent Mutations: The most frequently observed amino acid substitutions occur at positions 26, 27, 30, 31, and 34.[5][8][10] The S31N (Serine to Asparagine at position 31) mutation is the most common, accounting for over 95% of resistant strains currently circulating.[5][6]
The table below summarizes the most significant mutations known to confer this compound resistance.
| Amino Acid Substitution | Common Nucleotide Change(s) | Associated Influenza A Subtypes |
| L26F (Leucine to Phenylalanine) | CTT → TTT | H1N1, H3N2, H5N1 |
| V27A (Valine to Alanine) | GTC → GCC | H1N1, H3N2, H5N1 |
| A30T (Alanine to Threonine) | GCA → ACA | H1N1, H3N2, H5N1 |
| S31N (Serine to Asparagine) | AGT → AAT | H1N1, H3N2, H5N1 |
| G34E (Glycine to Glutamic Acid) | GGA → GAA | Avian Influenza Strains |
| Table 1: Common mutations in the M2 protein that confer resistance to this compound. |
Quantitative Analysis: Phenotype vs. Genotype
The gold standard for confirming antiviral resistance involves correlating the genetic sequence (genotype) with the results of cell-based susceptibility assays (phenotype). These assays quantify the concentration of a drug required to inhibit viral replication, typically expressed as the 50% inhibitory concentration (IC50). A significant increase in the IC50 value for a given virus in the presence of this compound is a clear indicator of resistance.
The data below demonstrates the stark difference in susceptibility between wild-type (sensitive) viruses and those carrying key resistance mutations.
| Influenza A M2 Genotype | Amantadine IC50 (µM) | This compound IC50 (µM) | Fold Increase in Resistance (vs. WT) |
| Wild-Type (Sensitive) | 15.76 | ~0.1 - 0.5 | - |
| V27A Mutant | 1840 | >10 | >20-100 fold |
| S31N Mutant | 237.01 | >10 | >20-100 fold |
| A30T Mutant | >10,000 | >10 | >20-100 fold |
| Table 2: Comparison of IC50 values for this compound-sensitive (Wild-Type) and resistant Influenza A strains. Data compiled from multiple sources demonstrating the significant shift in drug susceptibility caused by M2 mutations.[11] |
Experimental Protocols for Validation
Validating this compound resistance involves a multi-step process that begins with sample collection and culminates in sequence analysis.
Virus Isolation
-
Objective: To propagate sufficient viral titers for subsequent assays.
-
Method: Clinical samples (e.g., nasopharyngeal swabs) are used to infect a monolayer of Madin-Darby canine kidney (MDCK) cells.[8] The cells are incubated in a serum-free medium containing trypsin (to facilitate viral entry) until a cytopathic effect (CPE) is observed. The supernatant containing the virus is then harvested.
Phenotypic Assay: Plaque Reduction Assay
-
Objective: To determine the IC50 of this compound for the viral isolate.
-
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the viral stock and infect the cell monolayers for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound. A control with no drug is included.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 is calculated as the this compound concentration that reduces the number of plaques by 50% compared to the no-drug control.[12][13]
-
Genotypic Assay: M Gene Sequencing
-
Objective: To identify specific mutations in the M2 transmembrane domain.
-
Protocol:
-
RNA Extraction: Extract viral RNA from the infected cell culture supernatant or directly from the clinical sample using a commercial viral RNA extraction kit.[8]
-
Reverse Transcription PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme. Then, amplify the region of the M gene encoding the M2 transmembrane domain using specific primers.[8][14]
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and other reactants.
-
Sanger Sequencing: Sequence the purified PCR product using the dideoxynucleotide chain-termination method.[15] This provides the precise nucleotide sequence of the targeted M2 region.
-
Sequence Analysis: Align the obtained sequence with a known this compound-sensitive (wild-type) influenza A virus M gene sequence. Identify any nucleotide differences and translate them to determine the corresponding amino acid changes at positions 26, 27, 30, 31, or 34.
-
Alternative and High-Throughput Sequencing Methods
While Sanger sequencing is highly accurate for individual isolates, other methods are better suited for large-scale surveillance.
-
Pyrosequencing: A real-time sequencing method that can rapidly screen for known mutations at specific positions, making it effective for high-throughput surveillance of common resistance mutations like S31N.[14]
-
Next-Generation Sequencing (NGS): Offers deep sequencing of the entire viral genome, allowing for the discovery of novel resistance mutations and the analysis of mixed viral populations (quasispecies) within a single sample.
-
Real-Time PCR-based methods (e.g., Cycling Probe Method): These methods use specifically designed probes to detect single nucleotide polymorphisms (SNPs) corresponding to resistance mutations, offering a rapid and specific screening tool.[12][13]
Mechanism of Resistance: A Structural View
The mutations within the M2 channel either prevent this compound from binding effectively or allow the channel to function even when the drug is bound. The S31N mutation, for example, is thought to alter the channel's pore, reducing the drug's ability to block proton transport.
Conclusion
The validation of this compound resistance is a clear example of genotype-phenotype correlation in antiviral drug resistance. Sequencing of the M2 gene is a robust, reliable, and definitive method for identifying resistance. It provides precise information that complements and often replaces more laborious cell culture-based assays. For public health surveillance, rapid molecular techniques like real-time PCR and pyrosequencing are invaluable for tracking the spread of resistant strains. Understanding these validation methods is essential for making informed clinical decisions and for guiding the development of new antivirals that can overcome existing resistance mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic basis of resistance to this compound emerging during treatment of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]
- 6. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. academic.oup.com [academic.oup.com]
- 9. Resistance of influenza A virus to amantadine and this compound: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Sequence Analysis of M Gene of Influenza A Viruses from Different Species: Mechanisms for Emergence and Spread of Amantadine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Methods for molecular surveillance of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Comparative Efficacy of Rimantadine: Prophylaxis vs. Treatment in Animal Models of Influenza A
For Immediate Release
This guide provides a comprehensive comparison of the prophylactic versus therapeutic efficacy of rimantadine in animal models of Influenza A virus infection. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antiviral activity based on preclinical experimental data.
Executive Summary
This compound, an adamantane derivative, has been a subject of extensive research for its activity against Influenza A viruses. Its primary mechanism of action involves the blockage of the M2 proton channel, a crucial component in the viral replication cycle.[1][2] This guide synthesizes data from multiple animal studies to compare the effectiveness of this compound when administered as a prophylactic agent (before infection) versus a therapeutic agent (after infection). The key findings indicate that prophylactic administration of this compound is significantly more effective in reducing viral replication, morbidity, and mortality than therapeutic administration.[3][4] While therapeutic use can still offer a reduction in disease severity, its efficacy diminishes significantly with delays in treatment initiation.[1][5]
Data Presentation: Prophylaxis vs. Treatment Efficacy
The following tables summarize the quantitative data from various animal model studies, directly comparing the prophylactic and therapeutic effects of this compound on key efficacy endpoints.
| Efficacy Endpoint | This compound Prophylaxis | This compound Treatment | Animal Model & Virus Strain | Reference |
| Mortality Rate | 10% | 10% (at max protective dose) | Mice (mouse-adapted influenza) | [5] |
| Protection Index (PI) | Up to 33.3% (monotherapy) | 10.7% - 71.8% (monotherapy, dose-dependent) | Mice (Influenza A/H3N2) | [3] |
| Mean Survival Time (MST) in days | 8.2 - 10.3 (monotherapy) | 9.8 - 12.8 (monotherapy, dose-dependent) | Mice (Influenza A/H3N2) | [3] |
| Pulmonary Virus Titer Reduction | Up to 4 log10 reduction | No significant reduction if started 8h post-infection | BALB/c Mice (Influenza A/Port Chalmers/H3N2) | [6] |
| Pulmonary Virus Titer Reduction | > 3 log10 pfu/ml reduction | Marginal reduction if started 8h post-infection | BALB/c Mice | [4] |
| Effect on Antibody Response | Reduced virus-neutralizing antibody titers | No significant effect | BALB/c Mice | [4] |
| Effect on Cytotoxic T Lymphocyte (CTL) Response | Depressed CTL response | Depressed CTL response | BALB/c Mice | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
General Animal Model Protocol (Influenza A Infection in Mice)
-
Animal Model: BALB/c mice are commonly used for their susceptibility to adapted influenza strains.[4][6]
-
Virus Strain and Inoculation: Mice are intranasally inoculated with a specific dose of an influenza A virus strain (e.g., A/Port Chalmers/H3N2, or other mouse-adapted strains) under light anesthesia.[5][6]
-
Drug Administration:
-
Prophylaxis: this compound is administered prior to viral challenge. This can be a single loading dose followed by administration in drinking water, or daily doses starting 24 hours before infection.[3][6]
-
Treatment: this compound administration begins at a specified time point after viral inoculation (e.g., 6, 8, 24, 48, or 72 hours).[3][5][6]
-
-
Efficacy Evaluation:
-
Mortality and Survival: Animals are monitored daily for a set period (e.g., 14-21 days) to record mortality and calculate mean survival time.[3][5]
-
Viral Titer Determination: Lungs are harvested at various time points post-infection, homogenized, and viral titers are quantified using plaque assays on Madin-Darby canine kidney (MDCK) cells.[4][5][6]
-
Lung Pathology: In some studies, lung tissues are collected for histopathological examination to assess the extent of inflammation and damage.[3]
-
Immune Response: Spleen cells can be harvested to measure cytotoxic T lymphocyte (CTL) activity, and serum samples collected to determine antibody titers.[4]
-
Specific Protocol Example: Herrmann et al., 1990
-
Animal Model: BALB/c mice.[4]
-
Virus: Influenza A virus.[4]
-
Prophylactic Regimen: A prophylactic intraperitoneal dose of this compound was administered, followed by continuous administration in the drinking water.[4]
-
Therapeutic Regimen: this compound administration was initiated 8 hours after virus exposure.[4]
-
Endpoints Measured: Lung virus titers (plaque-forming units/ml), virus-neutralizing antibody titers, and cytotoxic T lymphocyte (CTL) response.[4]
Visualizing the Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. This compound Therapy of Influenza A Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Influenza Infection of Mice by Using this compound Hydrochlorides by the Aerosol and Intraperitoneal Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound hydrochloride in the treatment of influenza infection of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cytotoxic T lymphocyte responses and immunity to reinfection in mice infected with influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. Prophylactic and therapeutic combination effects of this compound and oseltamivir against influenza virus A (H3N2) infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Rimantadine Synthesis Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published synthesis protocols for the antiviral drug Rimantadine. The performance of various methods is evaluated based on reported yields, reaction conditions, and operational complexity, supported by available experimental data from patents and peer-reviewed literature. Detailed methodologies for key synthetic routes are provided to facilitate independent validation and process development.
Comparison of this compound Synthesis Protocols
The synthesis of this compound has evolved from early methods requiring harsh conditions to more commercially viable and efficient processes. The following table summarizes the key quantitative data and qualitative aspects of the most prominent synthesis protocols.
| Protocol | Starting Material | Key Reagents & Conditions | Reported Yield | Purity | Reaction Time | Operational Complexity & Cost-Effectiveness |
| Prichard Method | 1-Adamantyl methyl ketoxime | Lithium aluminum hydride (LAH) in a suitable solvent (e.g., diethyl ether or THF). | Not explicitly quantified in available literature, but generally considered effective for lab-scale. | Not specified in available literature. | Not specified in available literature. | High. Use of highly reactive and hazardous LAH requires stringent safety precautions. Reagent cost is moderate. |
| Brake Method | 1-Acetyladamantane | Hydrogen, Ammonia, Metal catalyst (e.g., Co, Ru, Ni), ~250°C, up to 15,000 psi.[1][2] | Not explicitly quantified in available literature. | Not specified in available literature. | Not specified in available literature. | Very High. Requires specialized high-pressure and high-temperature equipment, making it unfavorable for commercial scale.[1] High operational costs. |
| Liu Method (Catalytic Hydrogenation) | 1-Adamantyl methyl ketoxime | Hydrogen, Platinum on carbon (Pt/C) catalyst, Acetic acid, 10-60°C, 25-215 psi.[1] | High (e.g., a patent describes a 96% yield for the free base). | Not specified in available literature. | A patent suggests the reaction can be completed overnight. | Low to Moderate. Milder conditions make it more commercially accessible and safer than the Brake and Prichard methods.[1] Lower equipment and operational costs. |
| Liu Method (from Nitrile) | 1-Adamantanecarbonitrile | Methyllithium or methyl Grignard reagent, followed by LAH or catalytic hydrogenation.[3] | Not explicitly quantified in available literature. | Not specified in available literature. | Not specified in available literature. | High. Involves organometallic reagents which can be hazardous and moisture-sensitive, requiring careful handling. |
| Chinese Patent CN104610067A | Adamantane | Multi-step synthesis involving bromination, Grignard reaction, acylation, and final reduction with sodium borohydride and reaction with ammonia.[4] | 94.1% for the final step.[4] | Not specified in available literature. | Not specified in available literature. | Moderate. A multi-step process with several intermediates. Utilizes common but potentially hazardous reagents. |
Experimental Protocols
Prichard Method: Reduction of 1-Adamantyl Methyl Ketoxime with LAH
This method, one of the earliest described for this compound synthesis, relies on the potent reducing agent lithium aluminum hydride.
Methodology:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-adamantyl methyl ketoxime in an anhydrous ethereal solvent (such as diethyl ether or tetrahydrofuran) is prepared.
-
The solution is cooled in an ice bath.
-
A stoichiometric excess of lithium aluminum hydride is carefully added portion-wise to the cooled solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by techniques like Thin Layer Chromatography).
-
Upon completion, the reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by crystallization or chromatography.
Brake Method: High-Pressure Reductive Amination
This protocol involves the direct conversion of a ketone to an amine under demanding physical conditions.
Methodology:
-
1-Acetyladamantane, a suitable metal catalyst (e.g., cobalt, ruthenium, or nickel), and a solvent are loaded into a high-pressure autoclave.[1][2]
-
The vessel is sealed and purged with an inert gas before being pressurized with ammonia and then hydrogen to the target pressure (up to 15,000 psi).[1][2]
-
The mixture is heated to a high temperature (approximately 250°C) and agitated for a specified duration.[1][2]
-
After cooling to room temperature, the excess gas pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The product, this compound, is isolated from the filtrate through extraction and subsequent purification steps.
Liu Method: Catalytic Hydrogenation of 1-Adamantyl Methyl Ketoxime
This method represents a significant improvement in terms of safety and scalability, employing milder reaction conditions.
Methodology:
-
1-Adamantyl methyl ketoxime is dissolved in a suitable solvent, typically glacial acetic acid.[1]
-
A catalytic amount of platinum on carbon (Pt/C) is added to the solution.
-
The mixture is transferred to a hydrogenation apparatus (e.g., a Parr shaker).
-
The apparatus is purged with hydrogen gas and then pressurized to a relatively low pressure (25-215 psi).[1]
-
The reaction is agitated at a controlled temperature (10-60°C) until the theoretical amount of hydrogen is consumed.[1]
-
The catalyst is removed by filtration.
-
The solvent is removed, and the resulting this compound is isolated, often as a salt (e.g., hydrochloride), and purified.
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the described this compound synthesis protocols.
Caption: Prichard Method Workflow.
References
A Comparative Analysis of Rimantadine's Efficacy: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of the antiviral drug Rimantadine against influenza A virus. The following sections detail quantitative data, experimental protocols, and key mechanistic and workflow diagrams to support further research and development efforts.
This compound, a derivative of adamantane, has been a subject of extensive research for its therapeutic potential against influenza A infections. Its mechanism of action is well-established, targeting the M2 ion channel protein of the virus, thereby inhibiting a crucial step in the viral replication cycle. This guide synthesizes experimental data to offer a clear comparison between its effectiveness in controlled laboratory settings (in vitro) and within living organisms (in vivo).
Quantitative Efficacy Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data presented below summarizes key findings, offering a comparative look at its potency under different experimental conditions.
In Vitro Efficacy of this compound
The in vitro activity of this compound is typically determined by its ability to inhibit viral replication in cell cultures, measured by parameters such as the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50).
| Influenza A Strain | Assay Type | Cell Line | Efficacy Metric | Value | Citation |
| A/H3N2 | Virus Yield Reduction | MDCK | % Inhibition | ~10% at 5 µM, ~25% at 10 µM | [1] |
| 2009 A/H1N1 (S31N mutant) | Not specified | MDCK | EC50 | >12 µg/mL (>55 µM) | [2] |
| A/H3N2 | Not specified | Not specified | IC50 (Glycyl-rimantadine analog) | 0.11 µM | [3] |
It is important to note that the in vitro susceptibility of influenza A virus to this compound can vary significantly depending on the assay protocol, the viral isolate tested, and the cell line used.[4] this compound is inhibitory to the in vitro replication of influenza A virus subtypes H1N1, H2N2, and H3N2, but has little to no activity against influenza B virus.[5][6]
In Vivo Efficacy of this compound
In vivo studies, predominantly in mouse models, provide critical insights into the therapeutic potential of this compound in a whole-organism context. Key metrics include survival rates, reduction in viral load in the lungs, and amelioration of disease symptoms.
| Animal Model | Influenza A Strain | Treatment Regimen | Efficacy Metric | Result | Citation |
| Mice | Mouse-adapted strain | Not specified | Survival Rate | Reduced mortality from 80% to 10% | |
| Mice | Mouse-adapted strain | 4.5 to 24 mg/kg/day | Survival Rate | Dose-related protection | |
| BALB/c Mice | A/Port Chalmers/H3N2 | Prophylactic oral administration | Viral Load Reduction | Up to a 4 log10 reduction in pulmonary virus titer | |
| Mice | Not specified | Prophylactic administration | Viral Load Reduction | Greater than 3 log10 pfu/mL reduction in lung virus titers | |
| Mice | A/Aichi/2/68 (H3N2) | Combination with oseltamivir | Viral Load Reduction | 2.8 log10 lower CCID50 titer compared to placebo |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of this compound.
In Vitro: Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.
-
Virus Dilution: The influenza A virus stock is serially diluted to a concentration that will produce a countable number of plaques.
-
Infection: The cell monolayer is washed, and the diluted virus is added to the wells and incubated to allow for viral adsorption.
-
Compound Addition: After the incubation period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. The overlay medium often contains a substance like agarose or Avicel to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period of 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained with a dye such as crystal violet, which stains living cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones. The number of plaques in the presence of different concentrations of this compound is counted and compared to the number in the absence of the drug to determine the IC50.
In Vivo: Mouse Model of Influenza Infection
This model is widely used to evaluate the therapeutic efficacy of antiviral agents in a living organism.
-
Animal Model: Typically, BALB/c mice are used for these studies.
-
Infection: Mice are intranasally infected with a lethal or sub-lethal dose of a mouse-adapted influenza A virus strain.
-
Drug Administration: this compound is administered to the mice, often orally (e.g., via drinking water or gavage) or intraperitoneally. Treatment can be initiated before (prophylactic) or after (therapeutic) viral challenge.
-
Monitoring: The mice are monitored daily for signs of illness, including weight loss, and for survival over a period of 14-21 days.
-
Endpoint Analysis:
-
Survival: The percentage of surviving mice in the treated group is compared to the control group.
-
Viral Lung Titer: At specific time points post-infection, a subset of mice is euthanized, and their lungs are harvested to quantify the amount of virus present. This is often done using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Histopathology: Lung tissues may also be examined for pathological changes.
-
Visualizing the Science
Diagrams are provided below to illustrate this compound's mechanism of action and the comparative workflow of in vitro and in vivo efficacy studies.
References
- 1. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reference.medscape.com [reference.medscape.com]
A Comparative Guide to Assessing Rimantadine Susceptibility in Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for determining the susceptibility of influenza A viruses to the antiviral drug Rimantadine. The emergence of drug-resistant strains necessitates robust and reliable assessment methods. Here, we cross-validate key phenotypic and genotypic assays, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of appropriate testing strategies for research and surveillance.
Comparative Analysis of this compound Susceptibility Data
The following table summarizes quantitative data from various studies, comparing the efficacy of this compound against wild-type (susceptible) influenza A strains and those with defined resistance mutations in the M2 protein. The 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication in cell culture.
| Assay Type | Method | Influenza A Strain/Genotype | This compound EC50 (nM) | Fold Increase in Resistance | Reference(s) |
| Phenotypic | Plaque Reduction Assay | A/Soloman Island/3/2006 (H1N1) - Wild-Type M2 | 19.62 - 24.44 | N/A | [1] |
| Plaque Reduction Assay | A/WSN/33 (H1N1) - M2 S31N Mutant | >30,000 | >1200-fold | [2] | |
| Plaque Reduction Assay | A/Udorn/72 (H3N2) - Wild-Type M2 | Sub-micromolar | N/A | [3] | |
| Genotypic | M2 Gene Sequencing | Clinical Isolates (H3N2) with this compound Resistance | N/A (Identified S31N or A30T mutations) | N/A | [4] |
| M2 Gene Sequencing | Avian Influenza (H9N2) Isolates | N/A (Identified S31N or V27A mutations) | N/A |
Note: EC50 values can vary based on the specific virus strain, cell line used, and assay conditions.
Experimental Protocols
Detailed methodologies for the principal assays are provided below to ensure reproducibility and aid in the cross-validation of results.
Phenotypic Assay: Plaque Reduction Assay (PRA)
This assay is considered a gold standard for quantifying the inhibition of viral replication. It measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Plate Madin-Darby canine kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza A virus stock.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well. Allow the virus to adsorb for 1 hour at 37°C.[1]
-
Drug Treatment: Prepare serial dilutions of this compound. After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a medium (e.g., DMEM with 1.2% Avicel) containing the different concentrations of this compound.[1] Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution (0.2% crystal violet in 20% methanol).[1] Plaques will appear as clear zones against a purple background.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve-fitting model.[1]
Phenotypic Assay: Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This method offers a higher-throughput alternative to the PRA by quantifying the amount of a specific viral protein (e.g., nucleoprotein) in infected cells.
Methodology:
-
Cell Culture: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Drug and Virus Addition: Add serial dilutions of this compound to the wells, followed by a standardized amount of influenza A virus. Include virus-free and drug-free controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C to allow for viral replication.
-
Cell Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 80% acetone or paraformaldehyde).
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).
-
Add a primary antibody specific for the influenza A nucleoprotein and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate.
-
-
Detection: Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Data Analysis: Stop the reaction (e.g., with sulfuric acid) and measure the absorbance at a specific wavelength using a plate reader. The reduction in absorbance in drug-treated wells compared to the untreated virus control indicates antiviral activity. Calculate the EC50 value as the concentration of this compound that reduces the absorbance by 50%.
Genotypic Assay: M2 Gene Sequencing (Sanger Method)
This assay directly identifies the genetic mutations in the M2 gene that are known to confer resistance to this compound.
Methodology:
-
RNA Extraction: Extract viral RNA from the influenza A virus sample (e.g., from cell culture supernatant or a clinical specimen) using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a primer specific to the M gene.
-
Polymerase Chain Reaction (PCR): Amplify the M2-coding region of the M gene from the cDNA using specific forward and reverse primers.
-
PCR Product Purification: Purify the amplified DNA fragment (amplicon) to remove excess primers and dNTPs. This can be done using spin columns or enzymatic methods.
-
Cycle Sequencing: Perform a cycle sequencing reaction using the purified PCR product as a template. This reaction includes a sequencing primer, DNA polymerase, the four standard deoxynucleotides (dNTPs), and four fluorescently labeled dideoxynucleotides (ddNTPs) that terminate the chain extension.[5][6]
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using a capillary electrophoresis-based genetic analyzer. The instrument's laser excites the fluorescent dyes on the ddNTPs at the end of each fragment, and a detector reads the color.
-
Sequence Analysis: The software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide. Assemble the sequence and align it with a wild-type reference sequence to identify any amino acid substitutions at key resistance-conferring positions (e.g., 26, 27, 30, 31, 34).
Visualizing the Methodologies
The following diagrams illustrate the workflows and the underlying principles of the described assays for assessing this compound susceptibility.
Caption: Workflow comparison of phenotypic and genotypic assays.
Caption: this compound's mechanism and the basis of resistance.
References
- 1. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of influenza A virus to amantadine and this compound: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cd-genomics.com [cd-genomics.com]
- 6. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Analysis of Rimantadine's Impact on Different Influenza A Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral drug Rimantadine's efficacy against various subtypes of Influenza A virus, including H1N1, H3N2, and H5N1. The information presented is supported by experimental data to aid in research and development efforts within the virology and antiviral drug development fields.
Executive Summary
This compound, an adamantane derivative, has historically been used for the prophylaxis and treatment of Influenza A infections.[1] Its mechanism of action involves the inhibition of the M2 ion channel protein, a crucial component in the viral uncoating process.[2][3] However, the emergence of resistant strains has significantly limited its clinical utility. This guide outlines the differential impact of this compound on major Influenza A subtypes, presenting quantitative efficacy data, detailing experimental protocols for assessing antiviral activity, and visualizing key biological and experimental processes.
Data Presentation: In Vitro Efficacy of this compound Against Influenza A Subtypes
The following table summarizes the 50% effective concentration (EC50) of this compound against various strains of Influenza A subtypes H1N1 and H3N2. It is important to note that widespread resistance has been observed in many circulating strains. Data for H5N1 subtypes largely indicates resistance, with specific mutations in the M2 gene being the primary cause.[4][5]
| Influenza A Subtype | Strain | EC50 (µM) | Reference |
| H1N1 | A/WSN/33-M2-N31S | Submicromolar | [6] |
| A/Soloman Island/3/2006 | 0.01962 - 0.02444 | [7] | |
| A/Calif/07/2009 (pdm09) | Inactive (≥ 24 µM) | [8] | |
| H3N2 | A/Udorn/72 | Submicromolar | [6] |
| A/Shanghai/16/89 | ~0.008 (0.018 µg/ml) | [9] | |
| A/Guizhou/54/89 | ~0.004 (0.01 µg/ml) | [9] | |
| Clinical Isolates (mean) | ~0.03 (0.07 µg/ml) | [9] | |
| H5N1 | Various | Largely Resistant | [4][5] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to determine the antiviral efficacy of compounds like this compound are provided below.
Plaque Reduction Assay
This assay is a standard method to quantify the infectious virus titer and assess the ability of an antiviral compound to inhibit virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
This compound hydrochloride
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Antiviral Treatment: During the infection period, prepare different concentrations of this compound in the overlay medium.
-
Overlay: After incubation, remove the virus inoculum and overlay the cell monolayer with the agarose or Avicel medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a purple background of viable cells.
-
Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is used to determine the virus titer by identifying the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Materials:
-
MDCK cells
-
96-well microtiter plates
-
DMEM with and without serum
-
Influenza A virus stock
-
This compound hydrochloride
-
Microscope for observing CPE
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Serial Dilutions: Prepare serial 10-fold dilutions of the virus stock in serum-free DMEM.
-
Infection and Treatment: Add the virus dilutions to the wells of the 96-well plate, typically with multiple replicates for each dilution. In parallel, set up plates where the cells are also treated with various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C and observe daily for the appearance of CPE.
-
Endpoint Determination: The endpoint is typically read after 3-5 days. A well is considered positive if any CPE is observed.
-
Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that infects 50% of the cell cultures. When testing an antiviral, the reduction in TCID50 at different drug concentrations is used to determine its efficacy.
Mandatory Visualization
Signaling Pathway of this compound's Action
The primary mechanism of this compound's antiviral activity against susceptible Influenza A viruses is the blockade of the M2 proton ion channel. This action disrupts the viral uncoating process within the host cell endosome.
Caption: this compound blocks the M2 ion channel, preventing proton influx and viral uncoating.
Experimental Workflow for Antiviral Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of an antiviral compound against Influenza A virus.
Caption: Standard workflow for in vitro testing of antiviral compounds against influenza virus.
References
- 1. Current status of amantadine and this compound as anti-influenza-A agents: Memorandum from a WHO Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of highly pathogenic A(H5N1) avian influenza viruses to the neuraminidase inhibitors and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factsheet on A(H5N1) [ecdc.europa.eu]
- 6. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
New Adamantane Derivatives Outperform Rimantadine Against Drug-Resistant Influenza A
A new generation of adamantane derivatives is demonstrating significant promise in overcoming the widespread resistance that has rendered the established antiviral drug, rimantadine, largely ineffective against circulating strains of influenza A. Recent preclinical studies reveal that novel modifications to the adamantane scaffold can restore and even enhance antiviral activity, particularly against strains carrying the common S31N mutation in the M2 proton channel, the primary target of this drug class.
These findings offer a renewed therapeutic avenue for a class of antivirals that had been sidelined for years. The data, summarized below, highlights the superior performance of these new compounds in direct comparison with this compound, supported by detailed experimental evidence.
Comparative Antiviral Activity
The antiviral efficacy of novel adamantane derivatives has been quantified using standard in vitro assays, primarily the cytopathic effect (CPE) inhibition assay and plaque reduction assay. These assays measure the concentration of a compound required to inhibit the virus-induced damage to cultured cells by 50% (IC50). A lower IC50 value indicates greater potency.
The data consistently shows that while this compound's activity is significantly diminished against resistant influenza A strains, several new derivatives maintain or exceed their potency.
| Compound Class | Derivative Example | Influenza A Strain | IC50 (µM) | Fold-Improvement vs. This compound | Reference |
| Standard | This compound | A/PR/8/34 (this compound-Resistant) | 67 | - | [1] |
| Ester Analogues | Novel Ester Compound | A/PR/8/34 (this compound-Resistant) | 1.5 - 12.6 | 5.3 - 44.7 | [1] |
| Amino Acid Conjugates | Glycyl-rimantadine | Influenza A (H3N2) | ~3.5x lower than Amantadine* | Significant | [2] |
| Azaheterocycles | (R)-6-(1-adamantyl)- 1,3-oxazinan-2-one | A/California/04/2009 (H1N1) (this compound-Resistant) | More effective in vivo than this compound | N/A (in vivo) | [3] |
| Azaheterocycles | (R)-6-(1-adamantyl) piperidin-2,4-dione | A/California/04/2009 (H1N1) (this compound-Resistant) | More effective in vivo than this compound | N/A (in vivo) | [3] |
Note: The study on Glycyl-rimantadine compared its efficacy to amantadine, a closely related adamantane derivative with a similar mechanism of action and resistance profile to this compound.
Mechanism of Action and Overcoming Resistance
This compound and its derivatives function by blocking the M2 proton channel of the influenza A virus.[1][4] This channel is crucial for the viral replication cycle, as it allows protons to enter the virus particle upon its entry into the host cell. This acidification process is a prerequisite for the uncoating of the viral genome, which can then be released into the cytoplasm to initiate replication.[5][6]
Widespread resistance to this compound has emerged due to a single amino acid substitution, most commonly serine to asparagine at position 31 (S31N), in the transmembrane region of the M2 protein.[4] This mutation prevents the effective binding of this compound to the M2 channel.[4] The new adamantane derivatives are designed to overcome this by modifying the adamantane structure to improve binding affinity to the mutated channel or by introducing additional functional groups that can interact with other residues in the channel.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these new adamantane derivatives.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a widely used method to determine the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.[7][8][9]
-
Cell Preparation: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 96-well microplates and incubated until a confluent monolayer is formed.
-
Compound Dilution: The test compounds (new adamantane derivatives and this compound) are serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a standardized amount of influenza A virus. After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with fresh medium containing the different concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 48-72 hours, allowing the virus to replicate and cause cytopathic effects in the untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the 50% inhibitory concentration (IC50) is determined by regression analysis.
Plaque Reduction Assay
The plaque reduction assay is another standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[10][11][12]
-
Cell Seeding: A confluent monolayer of MDCK cells is prepared in 6-well or 12-well plates.
-
Viral Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of influenza A virus.
-
Compound Treatment: After the viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet to visualize the plaques. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The IC50 is then determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Influenza A virus entry and inhibition by adamantane derivatives.
Caption: Workflow for in vitro antiviral activity assays.
Caption: Overcoming this compound resistance with new derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 7. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rimantadine in a Laboratory Setting: A Step-by-Step Guide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of rimantadine, an antiviral compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with federal, state, and local regulations.
Regulatory Framework for Pharmaceutical Waste
The primary federal agencies in the United States regulating pharmaceutical waste are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[1][2] It is the responsibility of the waste generator to determine if a specific chemical waste is hazardous.[3]
Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. Hazardous waste is further defined as either "listed" (specifically named on the EPA's P or U lists) or "characteristic" (exhibiting properties of ignitability, corrosivity, reactivity, or toxicity).[4][5]
Classification of this compound Waste
As of the latest review, this compound is not explicitly found on the EPA's P or U lists of hazardous wastes. However, the Safety Data Sheet (SDS) for this compound hydrochloride classifies it as a hazardous substance, with GHS hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
Given this information, a cautious approach is warranted. Laboratories must either treat this compound waste as hazardous or conduct a specific hazardous waste determination. This determination should be based on the characteristics of the waste generated in the laboratory, which may include any solvents or other chemicals mixed with the this compound.
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the procedures for the proper disposal of this compound from a research laboratory. This process is designed to ensure compliance and safety, regardless of the final hazardous waste determination.
Step 1: Waste Identification and Segregation
-
Isolate this compound Waste: All materials contaminated with this compound, including pure chemical, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipettes, plates), must be segregated from the general laboratory waste stream.
-
Do Not Mix Wastes: Do not mix this compound waste with other chemical wastes unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing wastes can create dangerous reactions and complicate disposal.[4]
Step 2: Containerization and Labeling
-
Select Appropriate Containers:
-
For Non-RCRA (presumed non-hazardous) this compound Waste: Use a designated, leak-proof container, often a white container with a blue lid, clearly labeled "For Incineration."[7]
-
For RCRA Hazardous this compound Waste: Use a designated hazardous waste container, typically a black container, that is compatible with the chemical properties of the waste.[8]
-
-
Properly Label Containers: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (if applicable).
-
The name of the chemical: "this compound Waste."
-
The specific contents and their approximate concentrations.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Storage of this compound Waste
-
Designated Storage Area: Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure that this compound waste is not stored near incompatible chemicals.
Step 4: Disposal Pathway
-
Consult Institutional EHS: Before final disposal, consult with your institution's EHS department. They will provide guidance on the specific procedures for your facility and will be able to confirm the final hazardous waste determination.
-
Arrange for Professional Disposal: All chemical waste, whether determined to be RCRA hazardous or non-RCRA, must be disposed of through a licensed and qualified hazardous waste management company.[2] Do not dispose of this compound waste down the drain or in the regular trash.[9]
-
Documentation: Maintain a detailed inventory of all chemical waste, including the amount of this compound waste generated and its disposal date. Retain all disposal records and certificates of destruction provided by the waste management company.
Quantitative Data Summary
For laboratories generating chemical waste, understanding the quantity of waste produced is crucial for maintaining the correct generator status under RCRA, which in turn dictates specific regulatory requirements.
| Waste Generator Category | Monthly P-listed (Acutely Hazardous) Waste Generation | Monthly Non-Acutely Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg (2.2 lbs) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 1 kg and < 1000 kg | > 100 kg and < 1000 kg |
| Large Quantity Generator (LQG) | ≥ 1 kg | ≥ 1000 kg |
Data sourced from EPA regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. pwaste.com [pwaste.com]
- 6. This compound Hydrochloride | C12H22ClN | CID 15165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. epa.gov [epa.gov]
- 9. rld.nm.gov [rld.nm.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Rimantadine
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Rimantadine. Strict adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
This compound hydrochloride is an antiviral compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for researchers and laboratory professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following equipment must be worn at all times when handling the compound, especially in its powdered form.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves are recommended. Change gloves immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eye Protection | Safety Glasses/Goggles | ANSI-rated safety glasses with side shields or chemical splash goggles.[4] |
| Face Protection | Face Shield | To be worn in conjunction with safety glasses or goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher-rated respirator should be used when handling the powder outside of a containment system to prevent inhalation of dust.[5] |
Quantitative Safety and Solubility Data
Understanding the quantitative properties of this compound is crucial for safe handling and experimental design.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, rat) | 640 mg/kg | [5][6] |
| Solubility in Water (20°C) | 50 mg/mL | [7][8] |
| Solubility in Ethanol | ~5 mg/mL | [1] |
| Solubility in DMSO | ~50 mg/mL | [1] |
| Solubility in Dimethylformamide | ~2 mg/mL | [1] |
| Occupational Exposure Limits (OEL/PEL) | Not established | [4][5] |
Experimental Protocol: Preparation of a this compound Solution
This protocol details the steps for safely preparing a stock solution of this compound hydrochloride. This procedure should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Sterile conical tubes or vials
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Weighing: Tare a sterile conical tube or vial on an analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder into the container. Avoid generating dust.
-
Solvent Addition: Add the appropriate volume of solvent to the container with the this compound powder.
-
Dissolving: Securely cap the container and vortex until the solid is completely dissolved. For aqueous solutions, it is not recommended to store them for more than one day.[1]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C for long-term storage.[4]
-
Decontamination: Wipe down the work area, balance, and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol).
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated hazardous waste container.
Operational and Disposal Plans
A clear workflow for handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
